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  • Product: 1-Bromo-2,4,5-trimethoxybenzene
  • CAS: 20129-11-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Bromo-2,4,5-trimethoxybenzene: Properties, Synthesis, and Applications

Executive Summary 1-Bromo-2,4,5-trimethoxybenzene is a polysubstituted aromatic halide that serves as a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the in...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Bromo-2,4,5-trimethoxybenzene is a polysubstituted aromatic halide that serves as a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the interplay between the electron-donating methoxy groups and the reactive bromine atom, make it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, structure, a validated synthetic protocol, and its applications, particularly in the realm of pharmaceutical research and development. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Core Chemical Identity and Physicochemical Properties

1-Bromo-2,4,5-trimethoxybenzene is an organobromine compound characterized by a benzene ring substituted with one bromine atom and three methoxy groups at the 2, 4, and 5 positions. This substitution pattern dictates its reactivity and physical characteristics. The compound is typically a stable, white to off-white crystalline solid under standard conditions.[1][2]

A summary of its key physicochemical properties is presented below for rapid reference and comparison.

PropertyValueSource(s)
IUPAC Name 1-bromo-2,4,5-trimethoxybenzene[3]
CAS Number 20129-11-7[1][3]
Molecular Formula C₉H₁₁BrO₃[3]
Molecular Weight 247.09 g/mol [1][3]
Physical State Solid, powder to crystal[1]
Appearance White to Orange to Green[2]
Melting Point 53-57 °C
Boiling Point 263 °C
Purity (Typical) >98.0% (GC)[1][2]
InChIKey SFEPXIIFUHNCDO-UHFFFAOYSA-N[3]
SMILES COC1=CC(=C(C=C1OC)Br)OC[3]

Molecular Structure and Spectroscopic Profile

The structure of 1-Bromo-2,4,5-trimethoxybenzene features a benzene core with a specific substitution pattern that is key to its utility. The bromine atom provides a reactive handle for cross-coupling reactions, while the three methoxy groups act as strong electron-donating groups, activating the ring towards certain electrophilic substitutions and influencing the regioselectivity of reactions.

Caption: 2D Chemical Structure of 1-Bromo-2,4,5-trimethoxybenzene.

Spectroscopic Data

While comprehensive spectral data is best obtained from a certificate of analysis for a specific lot, typical spectral characteristics are available from public databases.[3] The mass spectrum will show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The ¹H NMR spectrum is simple, showing two singlets for the aromatic protons and three distinct singlets for the methoxy group protons, reflecting the molecule's symmetry.

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of 1-Bromo-2,4,5-trimethoxybenzene is via the electrophilic bromination of 1,2,4-trimethoxybenzene. The choice of brominating agent and solvent is critical for achieving high yield and regioselectivity.

Experimental Protocol: Bromination of 1,2,4-Trimethoxybenzene

This protocol is a self-validating system; the high activation of the starting material by three methoxy groups ensures that a mild brominating agent is sufficient, minimizing over-bromination and side reactions.

Materials:

  • 1,2,4-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,2,4-trimethoxybenzene (1.0 eq.) in anhydrous acetonitrile to a concentration of approximately 0.2 M. Begin stirring the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is a crucial step to control the reaction rate and prevent potential side reactions due to the highly activated nature of the aromatic ring.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes. Using NBS is advantageous as it provides a slow, controlled release of electrophilic bromine, which is ideal for this activated substrate. The slight excess ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-Bromo-2,4,5-trimethoxybenzene as a white solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,2,4-trimethoxybenzene in anhydrous Acetonitrile B Cool solution to 0°C in ice bath A->B C Add N-Bromosuccinimide (NBS) portion-wise B->C Controlled Temp. D Monitor by TLC (1-2 hours) C->D E Quench with Na₂S₂O₃ D->E Reaction Complete F Extract with Ethyl Acetate E->F G Purify via Column Chromatography F->G H 1-Bromo-2,4,5-trimethoxybenzene G->H Pure Product

Caption: Workflow for the Synthesis of 1-Bromo-2,4,5-trimethoxybenzene.

Reactivity and Applications in Drug Development

The primary utility of 1-Bromo-2,4,5-trimethoxybenzene in drug development stems from its role as a versatile intermediate.[4] The bromine atom serves as a key functional group for introducing molecular complexity via metal-catalyzed cross-coupling reactions.

Key Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a cornerstone of modern pharmaceutical synthesis.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing amine functionalities common in bioactive molecules.

  • Grignard Formation: Conversion to a Grignard reagent, which can then react with a variety of electrophiles.

The electron-rich nature of the trimethoxy-substituted ring can influence the oxidative addition step in these catalytic cycles, often allowing for milder reaction conditions compared to electron-poor aryl bromides. This compound serves as a precursor in the synthesis of various pharmaceutical agents, including potential anti-inflammatory and anti-tumor compounds.[4][5]

G A 1-Bromo-2,4,5- trimethoxybenzene C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base A->C B Aryl Boronic Acid R-B(OH)₂ B->C D Coupled Product C->D Suzuki Coupling

Caption: Generalized Suzuki Coupling Reaction Pathway.

Safety, Handling, and Storage

As a laboratory chemical, 1-Bromo-2,4,5-trimethoxybenzene must be handled with appropriate care.

  • Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A recommended storage temperature is below 15°C in a dark place.

  • In case of contact: For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention.[6]

References

  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-2,4,5-trimethoxybenzene (C9H11BrO3). Retrieved from [Link]

  • Ningbo Innopharmchem. (n.d.). Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. Retrieved from [Link]

  • Ningbo Innopharmchem. (2025, October 27). 1-Bromo-3,4,5-trimethoxybenzene: A Key Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4,5-trimethoxybenzene for Advanced Research and Development

This guide provides a comprehensive technical overview of 1-Bromo-2,4,5-trimethoxybenzene, a key aromatic building block for professionals in research, chemical synthesis, and drug development. We will delve into its che...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-2,4,5-trimethoxybenzene, a key aromatic building block for professionals in research, chemical synthesis, and drug development. We will delve into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on providing actionable insights for laboratory and industrial settings.

Core Chemical Identity and Properties

1-Bromo-2,4,5-trimethoxybenzene is a polysubstituted aromatic compound with a unique arrangement of electron-donating methoxy groups and a reactive bromine atom. This substitution pattern imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers and Physicochemical Data
PropertyValueSource(s)
CAS Number 20129-11-7[1][2]
Molecular Formula C₉H₁₁BrO₃[2][3]
Molecular Weight 247.09 g/mol [2][3]
Appearance White to orange to green powder or crystalline solid[4]
Melting Point 55 °C[2]
Purity Typically >98.0% (by GC)[4]
IUPAC Name 1-bromo-2,4,5-trimethoxybenzene[3]

Synthesis of 1-Bromo-2,4,5-trimethoxybenzene: A Practical Laboratory Protocol

The synthesis of 1-Bromo-2,4,5-trimethoxybenzene is most commonly achieved through the electrophilic bromination of 1,2,4-trimethoxybenzene. The electron-rich nature of the aromatic ring, due to the three methoxy groups, facilitates this reaction. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it offers milder reaction conditions and better selectivity compared to elemental bromine.

Experimental Protocol: Bromination of 1,2,4-Trimethoxybenzene with NBS

This protocol is based on established methodologies for the bromination of activated aromatic compounds.

Materials:

  • 1,2,4-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent like Dichloromethane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,4-trimethoxybenzene (1 equivalent) in anhydrous acetonitrile. Stir the solution at room temperature.

  • Addition of NBS: To the stirring solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is often exothermic, so maintaining the temperature with a water bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 8:2). The reaction is typically complete within 1-3 hours at room temperature.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Bromo-2,4,5-trimethoxybenzene as a solid.

Causality in Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like acetonitrile or dichloromethane are used to prevent side reactions of NBS with water or protic solvents.

  • Stoichiometry of NBS: A slight excess of NBS is used to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.

  • Quenching: Sodium thiosulfate is a reducing agent that effectively neutralizes any unreacted NBS and elemental bromine that might be present, preventing further reactions during work-up.

  • Aqueous Washes: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Additionally, three distinct singlets would be observed in the aliphatic region, corresponding to the protons of the three methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals: six for the aromatic carbons (four substituted and two protonated) and three for the methoxy carbons.

  • Mass Spectrometry (GC-MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and methyl groups, C-O stretching for the methoxy ethers, and C-Br stretching in the fingerprint region.[3]

Reactivity and Synthetic Applications

The bromine atom in 1-Bromo-2,4,5-trimethoxybenzene is the primary site of reactivity, making it a versatile substrate for a variety of cross-coupling reactions. The electron-donating methoxy groups can also influence the reactivity of the aromatic ring in other transformations.

Key Reactions:
  • Suzuki-Miyaura Coupling: The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form C-C bonds, leading to the synthesis of biaryl compounds.

  • Heck and Sonogashira Couplings: This compound can also be employed in other palladium-catalyzed reactions such as the Heck reaction with alkenes and the Sonogashira coupling with terminal alkynes to introduce further carbon-based functionalities.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through palladium-catalyzed amination reactions with various amines, amides, or other nitrogen nucleophiles.

  • Grignard and Organolithium Formation: Under appropriate conditions, the bromo-substituent can be converted to a Grignard reagent or an organolithium species, which can then be reacted with a wide range of electrophiles.

Visualization of Synthetic Utility

Synthetic_Utility A 1-Bromo-2,4,5-trimethoxybenzene B Biaryl Compounds A->B Suzuki-Miyaura Coupling C Aryl-Alkenes / Aryl-Alkynes A->C Heck / Sonogashira Coupling D Arylamines A->D Buchwald-Hartwig Amination E Functionalized Aromatics A->E Grignard/Organolithium Formation + Electrophile

Caption: Key cross-coupling reactions of 1-Bromo-2,4,5-trimethoxybenzene.

Applications in Drug Discovery and Medicinal Chemistry

Substituted bromobenzenes are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[5] While specific, widespread applications of 1-Bromo-2,4,5-trimethoxybenzene in marketed drugs are not prominently documented, its structural motifs are found in various research compounds. For instance, the 2,4,5-trimethoxyphenyl moiety is a feature in some psychoactive phenethylamines and related compounds, although the direct precursor role of 1-Bromo-2,4,5-trimethoxybenzene in the synthesis of compounds like 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) is for a related but different molecule.[6][7]

The primary utility of 1-Bromo-2,4,5-trimethoxybenzene in drug discovery lies in its role as a versatile intermediate for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[8] The ability to easily modify the molecule at the bromine position allows for the systematic exploration of how different substituents impact biological activity.

Safety and Handling

1-Bromo-2,4,5-trimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.

GHS Hazard Information:
  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information before handling this chemical.

Conclusion

1-Bromo-2,4,5-trimethoxybenzene is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug discovery. Its well-defined reactivity, particularly in modern cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. The Royal Society of Chemistry. [Link]

  • Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3 | CID 285896. PubChem. [Link]

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. ResearchGate. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PMC - PubMed Central. [Link]

  • 1,5-Dibromo-2,4-dimethoxybenzene. PMC - NIH. [Link]

  • A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. PubMed. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,4,5-trimethoxybenzene

This guide provides an in-depth exploration of the synthesis of 1-Bromo-2,4,5-trimethoxybenzene, a crucial intermediate in the synthesis of various psychoactive compounds and other fine chemicals.[1][2][3] We will delve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 1-Bromo-2,4,5-trimethoxybenzene, a crucial intermediate in the synthesis of various psychoactive compounds and other fine chemicals.[1][2][3] We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the bromination of 1,2,4-trimethoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this chemical transformation.

Strategic Imperatives: The Significance of 1-Bromo-2,4,5-trimethoxybenzene

1-Bromo-2,4,5-trimethoxybenzene serves as a key building block in the synthesis of a range of phenethylamine derivatives, most notably in the "2C" series of psychoactive substances.[2][3][4] Its specific substitution pattern is a prerequisite for the desired pharmacological activity of the target molecules. The regioselective introduction of a bromine atom onto the 1,2,4-trimethoxybenzene scaffold is a critical step that dictates the success of the overall synthetic route. Understanding the principles of electrophilic aromatic substitution is paramount to achieving the desired product with high yield and purity.[5][6]

The Chemistry at its Core: Electrophilic Aromatic Substitution

The synthesis of 1-Bromo-2,4,5-trimethoxybenzene from 1,2,4-trimethoxybenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][7] In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.

The Power of Directing Groups

The regiochemical outcome of the bromination is controlled by the directing effects of the methoxy (-OCH₃) groups already present on the benzene ring.[5] Methoxy groups are potent activating and ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.[5][6]

In 1,2,4-trimethoxybenzene, the three methoxy groups collectively activate the ring, making it highly susceptible to electrophilic attack. The positions ortho and para to each methoxy group are electronically enriched. A careful analysis of the directing effects of all three groups reveals that the C5 position is the most sterically accessible and electronically activated position for the incoming electrophile. The directing effects of the methoxy groups at C1, C2, and C4 all converge to strongly favor substitution at the C5 position.

Reaction Mechanism

The mechanism of electrophilic aromatic bromination proceeds through a two-step addition-elimination pathway:[8][9]

  • Formation of the Sigma Complex (Arenium Ion): The electrophile (Br⁺) attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzene 1,2,4-Trimethoxybenzene sigma_complex Sigma Complex (Arenium Ion) benzene->sigma_complex + Br+ bromine Br-Br catalyst product 1-Bromo-2,4,5-trimethoxybenzene sigma_complex->product - H+ hbr HBr

Caption: Electrophilic Aromatic Bromination Mechanism.

In the Laboratory: A Practical Guide to Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1,2,4-TrimethoxybenzeneC₉H₁₂O₃168.1910.0 g (59.4 mmol)Starting material.
BromineBr₂159.813.05 mL (9.49 g, 59.4 mmol)Extremely corrosive and toxic. Handle with extreme caution in a fume hood.
Glacial Acetic AcidCH₃COOH60.05100 mLSolvent. Corrosive.
Sodium BisulfiteNaHSO₃104.06As neededFor quenching excess bromine.
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization.
DichloromethaneCH₂Cl₂84.93As neededFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.
Experimental Protocol

experimental_workflow dissolve 1. Dissolve 1,2,4-trimethoxybenzene in glacial acetic acid cool 2. Cool the solution in an ice bath dissolve->cool add_bromine 3. Add bromine solution dropwise with stirring cool->add_bromine react 4. Stir at room temperature add_bromine->react quench 5. Quench with sodium bisulfite solution react->quench neutralize 6. Neutralize with sodium bicarbonate quench->neutralize extract 7. Extract with dichloromethane neutralize->extract dry 8. Dry organic layer with MgSO4 extract->dry evaporate 9. Evaporate the solvent dry->evaporate recrystallize 10. Recrystallize the crude product evaporate->recrystallize characterize 11. Characterize the final product recrystallize->characterize

Caption: Experimental Workflow for the Synthesis.

Step 1: Reaction Setup In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (59.4 mmol) of 1,2,4-trimethoxybenzene in 100 mL of glacial acetic acid.

Step 2: Cooling Cool the flask in an ice bath to 0-5 °C.

Step 3: Addition of Bromine In the dropping funnel, prepare a solution of 3.05 mL (9.49 g, 59.4 mmol) of bromine in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will develop a reddish-brown color.

Step 4: Reaction After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 5: Work-up and Quenching Pour the reaction mixture into 500 mL of cold water. A precipitate may form. To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color disappears.

Step 6: Neutralization Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

Step 7: Extraction Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

Step 8: Drying Combine the organic layers and dry over anhydrous magnesium sulfate.

Step 9: Solvent Removal Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 10: Purification Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes, to yield pure 1-Bromo-2,4,5-trimethoxybenzene as a white to off-white solid.

Safety Precautions
  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is fatal if inhaled.[10][11] Always handle bromine in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[12][13][14]

  • Glacial Acetic Acid is corrosive and can cause severe skin and eye burns.[13] Handle in a fume hood and wear appropriate PPE.

  • The reaction should be performed with adequate ventilation to avoid inhalation of vapors.

Product Characterization: Confirming Success

The identity and purity of the synthesized 1-Bromo-2,4,5-trimethoxybenzene should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point 55 °C[15]
¹H NMR Signals corresponding to aromatic protons and methoxy groups. The integration and splitting patterns will be indicative of the substitution pattern.
¹³C NMR Signals for the aromatic carbons (including the carbon attached to bromine) and the methoxy carbons.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C-O, and C-Br bonds.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (m/z = 246/248 for the two bromine isotopes).[16]

Conclusion

The synthesis of 1-Bromo-2,4,5-trimethoxybenzene from 1,2,4-trimethoxybenzene is a well-established and reliable electrophilic aromatic substitution reaction. By understanding the directing effects of the methoxy substituents and adhering to a carefully controlled experimental protocol, this important synthetic intermediate can be prepared in high yield and purity. The paramount importance of safety when handling hazardous reagents like bromine cannot be overstated. This guide provides the necessary theoretical framework and practical details for the successful execution of this synthesis in a research and development setting.

References

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  • University of Calgary. (n.d.).
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  • Dubois, J. E., et al. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society.
  • TopSCHOLAR. (n.d.).
  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes.
  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • ChemicalBook. (n.d.). 1-Bromo-3,4,5-trimethoxybenzene synthesis.
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  • MSU chemistry. (n.d.).
  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene.
  • Sigma-Aldrich. (n.d.). 1-BROMO-2,4,5-TRIMETHOXYBENZENE AldrichCPR.
  • PubMed. (2014, July 30). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B).
  • Hive Novel Discourse. (2003, December 9).
  • MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
  • Scribd. (n.d.). Sintese Do 2c-b.
  • ChemicalBook. (n.d.). 1-BROMO-2,4,6-TRIMETHOXYBENZENE(1131-40-4) 1H NMR spectrum.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Dissertation Abstracts Thesis Library. (n.d.).
  • Lab Pro Inc. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene, 200MG - B4721-200MG.
  • The Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.
  • NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene.

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Exploratory

The Spectroscopic Signature of 1-Bromo-2,4,5-trimethoxybenzene: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-2,4,5-trimethoxybenzene, a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-2,4,5-trimethoxybenzene, a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering insights into its structural confirmation and analytical characterization.

Introduction

1-Bromo-2,4,5-trimethoxybenzene (C₉H₁₁BrO₃) is a halogenated aromatic ether with a molecular weight of 247.09 g/mol .[1][2] Its structural elucidation and purity assessment are paramount in synthetic chemistry, relying heavily on a combination of spectroscopic techniques. This guide will explore the distinct spectral features of this molecule, providing a detailed interpretation of its NMR, IR, and MS data.

Molecular Structure and Spectroscopic Correlation

The structural framework of 1-Bromo-2,4,5-trimethoxybenzene is fundamental to understanding its spectroscopic output. The strategic placement of the bromine atom and three methoxy groups on the benzene ring gives rise to a unique and predictable pattern of signals in various spectroscopic analyses.

Caption: Chemical structure of 1-Bromo-2,4,5-trimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Bromo-2,4,5-trimethoxybenzene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Bromo-2,4,5-trimethoxybenzene is characterized by distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-donating nature of the methoxy groups and the electron-withdrawing and anisotropic effects of the bromine atom.

Table 1: Predicted ¹H NMR Data for 1-Bromo-2,4,5-trimethoxybenzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1Singlet1HAr-H
~6.6Singlet1HAr-H
~3.9Singlet3HOCH₃
~3.85Singlet3HOCH₃
~3.8Singlet3HOCH₃

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy.

Interpretation:

The two singlets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The downfield shift is attributed to the deshielding effect of the adjacent bromine and methoxy substituents. The three distinct singlets in the aliphatic region, each integrating to three protons, are assigned to the three methoxy groups. Their slightly different chemical shifts are due to their different electronic environments on the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2,4,5-trimethoxybenzene

Chemical Shift (δ, ppm)Assignment
~150-155Ar-C-O
~145-150Ar-C-O
~140-145Ar-C-O
~115-120Ar-C-H
~100-105Ar-C-Br
~95-100Ar-C-H
~56-57OCH₃

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy.

Interpretation:

The spectrum is expected to show six distinct signals for the aromatic carbons, with the carbons attached to the oxygen atoms appearing at the most downfield shifts due to the deshielding effect of oxygen. The carbon atom bonded to the bromine will also exhibit a characteristic chemical shift. The three signals in the aliphatic region correspond to the carbons of the three methoxy groups.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 1-Bromo-2,4,5-trimethoxybenzene in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be co-added to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1-Bromo-2,4,5-trimethoxybenzene

Wavenumber (cm⁻¹)VibrationIntensity
2950-3000C-H stretch (aromatic)Medium
2830-2950C-H stretch (aliphatic, OCH₃)Medium
1580-1600C=C stretch (aromatic ring)Medium-Strong
1450-1500C=C stretch (aromatic ring)Medium-Strong
1200-1250C-O-C stretch (asymmetric)Strong
1020-1050C-O-C stretch (symmetric)Strong
850-880C-H bend (aromatic, out-of-plane)Strong
550-650C-Br stretchMedium

Interpretation:

The IR spectrum will prominently feature strong absorption bands corresponding to the C-O-C stretching of the methoxy groups. The aromatic C=C stretching vibrations and the C-H stretching and bending vibrations for both the aromatic ring and the methoxy groups will also be present. A key diagnostic peak will be the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 1-Bromo-2,4,5-trimethoxybenzene, electron ionization (EI) is a common method.

Table 4: Predicted Key Mass Fragments for 1-Bromo-2,4,5-trimethoxybenzene

m/zIon
246/248[M]⁺ (Molecular ion)
231/233[M - CH₃]⁺
167[M - Br]⁺
152[M - Br - CH₃]⁺
124[M - Br - CH₃ - CO]⁺

Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (246 and 248). Common fragmentation pathways include the loss of a methyl radical (•CH₃) from a methoxy group, and the cleavage of the C-Br bond to lose a bromine radical (•Br). Subsequent fragmentations can involve the loss of carbon monoxide (CO).

Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 246/248 M_minus_CH3 [M - CH₃]⁺ m/z 231/233 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 167 M->M_minus_Br - •Br M_minus_Br_minus_CH3 [M - Br - CH₃]⁺ m/z 152 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃ M_minus_Br_minus_CH3_minus_CO [M - Br - CH₃ - CO]⁺ m/z 124 M_minus_Br_minus_CH3->M_minus_Br_minus_CH3_minus_CO - CO

Caption: A simplified representation of the predicted fragmentation of 1-Bromo-2,4,5-trimethoxybenzene in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 1-Bromo-2,4,5-trimethoxybenzene. The predictable and distinct patterns observed in each spectroscopic technique allow for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical compound.

References

  • PubChem. 1-Bromo-2,4,5-trimethoxybenzene. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2,4,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2,4,5-trimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4,5-trimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and three methoxy groups on a benzene ring, imparts specific reactivity that is valuable in the construction of more complex molecules.[1] This guide provides a detailed examination of the key physical properties of 1-Bromo-2,4,5-trimethoxybenzene, namely its melting point and solubility, which are critical parameters for its application in research and pharmaceutical development. Understanding these properties is essential for designing synthetic routes, developing purification strategies, and formulating new chemical entities.

The strategic placement of the bromo and methoxy groups influences the molecule's polarity, crystal lattice energy, and intermolecular forces, which in turn dictate its physical characteristics. In drug design, the incorporation of a bromine atom can modulate the pharmacological properties of a molecule.[2][3] This guide will provide both established data and detailed experimental protocols for the determination of these fundamental properties, ensuring scientific integrity and enabling researchers to confidently utilize this compound in their work.

Core Physical Properties

A comprehensive understanding of the physical properties of 1-Bromo-2,4,5-trimethoxybenzene is fundamental for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the design of experimental setups.

PropertyValueSource
Molecular Formula C9H11BrO3[4][5]
Molecular Weight 247.09 g/mol [4][5]
Physical State Solid[4]
Appearance White to Orange to Green powder to crystal[4]
Melting Point 53-57 °C
Boiling Point 263 °C
Solubility Insoluble in water[6]

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range, typically within 1-2°C, suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of 1-Bromo-2,4,5-trimethoxybenzene using a modern melting point apparatus.[7][8]

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene sample (dry and powdered)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp)[9]

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the 1-Bromo-2,4,5-trimethoxybenzene sample is completely dry, as moisture can depress the melting point.[7]

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.[9]

    • Invert the capillary tube and tap it gently on a hard surface to ensure the sample is tightly packed at the bottom of the sealed end.[7]

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 15-20°C below the expected melting point of 55°C.[7]

    • Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure accurate determination.[9]

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]

  • Post-Measurement:

    • Allow the apparatus to cool down before performing subsequent measurements.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Set Start Temp & Ramp Rate C->D E Observe & Record Start of Melting D->E F Observe & Record End of Melting E->F G Determine Melting Range F->G H Assess Purity G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. A systematic approach to solubility testing can provide valuable insights into the polarity and functional groups present in the molecule.

Experimental Protocol for Qualitative Solubility Testing

This protocol describes a systematic procedure for determining the qualitative solubility of 1-Bromo-2,4,5-trimethoxybenzene in a range of common laboratory solvents.[10][11][12]

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rod

  • Solvents:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄) (handle with extreme care)

    • Organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene)

Procedure:

  • Initial Solvent Screening (Water):

    • Place approximately 25 mg of 1-Bromo-2,4,5-trimethoxybenzene into a small test tube.

    • Add 0.75 mL of water in portions, shaking vigorously after each addition.[12]

    • Observe if the solid dissolves completely. Based on available data, it is expected to be insoluble.[6]

  • Aqueous Acid-Base Solubility:

    • If the compound is insoluble in water, proceed with the following tests in separate test tubes, each containing ~25 mg of the compound and 0.75 mL of the respective aqueous solution.

    • 5% NaOH: Shake vigorously and observe for dissolution. This tests for acidic functional groups.

    • 5% NaHCO₃: Shake vigorously and observe for dissolution. This specifically tests for strongly acidic groups like carboxylic acids.

    • 5% HCl: Shake vigorously and observe for dissolution. This tests for basic functional groups like amines.

  • Concentrated Acid Solubility:

    • If the compound is insoluble in the aqueous solutions above, carefully add ~25 mg of the compound to 0.5 mL of concentrated H₂SO₄ in a dry test tube.[13]

    • A color change or dissolution is considered a positive result and can indicate the presence of functional groups that can be protonated by the strong acid, such as ethers.[13]

  • Organic Solvent Solubility:

    • In separate test tubes, test the solubility of ~25 mg of the compound in 0.75 mL of various organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene).

    • Shake or stir well and observe the degree of dissolution (e.g., soluble, partially soluble, insoluble).

Visualization of Solubility Testing Workflow

SolubilityWorkflow Start Start with Compound Water Test in Water Start->Water Soluble_H2O Soluble Water->Soluble_H2O Yes Insoluble_H2O Insoluble Water->Insoluble_H2O No NaOH Test in 5% NaOH Insoluble_H2O->NaOH Soluble_NaOH Soluble (Weak Acid) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Test in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble (Base) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble HCl->Insoluble_HCl No H2SO4 Test in conc. H2SO4 Insoluble_HCl->H2SO4 Soluble_H2SO4 Soluble (Neutral, O/N containing) H2SO4->Soluble_H2SO4 Yes Insoluble_H2SO4 Insoluble (Inert) H2SO4->Insoluble_H2SO4 No

Caption: Decision tree for the systematic qualitative solubility testing of an organic compound.

Conclusion

This technical guide has provided a focused overview of the critical physical properties of 1-Bromo-2,4,5-trimethoxybenzene, specifically its melting point and solubility. The presented data, compiled from reliable sources, and the detailed experimental protocols offer researchers and drug development professionals the necessary information to handle and utilize this compound effectively. Adherence to these standardized procedures will ensure the generation of accurate and reproducible results, which is paramount for scientific integrity and the successful advancement of research and development projects.

References

  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • 1-Bromo-2,4,5-trimethoxybenzene. (n.d.). PubChem. Retrieved from [Link]

  • Method for determining solubility of slightly soluble organic compounds. (n.d.). Retrieved from [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. (n.d.). Retrieved from [Link]

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

Unlocking the Synthetic Potential of 1-Bromo-2,4,5-trimethoxybenzene: A Technical Guide for Researchers

Abstract 1-Bromo-2,4,5-trimethoxybenzene is a polysubstituted aromatic compound that serves as a versatile and highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-2,4,5-trimethoxybenzene is a polysubstituted aromatic compound that serves as a versatile and highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and electron-donating methoxy groups, makes it a valuable precursor for a diverse range of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound. We will explore its synthetic utility in key cross-coupling reactions, its application in the synthesis of bioactive molecules with a focus on anticancer and antioxidant agents, and its emerging potential in materials science. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and a critical analysis of the causality behind synthetic choices.

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

The benzene ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The ability to precisely control the substitution pattern on this ring is paramount for fine-tuning the physicochemical and biological properties of a target molecule. 1-Bromo-2,4,5-trimethoxybenzene (Figure 1) is a prime example of a strategically substituted aromatic compound.

Figure 1: Chemical Structure of 1-Bromo-2,4,5-trimethoxybenzene

G A 1-Bromo-2,4,5-trimethoxybenzene C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Arylboronic Acid or Ester B->C D Substituted Biaryl Product C->D

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Expertise in Action: Why This Works

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors. The electron-donating methoxy groups on the 1-Bromo-2,4,5-trimethoxybenzene ring can facilitate the initial oxidative addition step of the catalytic cycle by increasing the electron density on the carbon atom bearing the bromine. This makes the C-Br bond more susceptible to cleavage by the palladium(0) catalyst. [1] Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-2,4,5-trimethoxybenzene with an arylboronic acid.

Step Procedure Rationale
1 To a dry Schlenk flask, add 1-Bromo-2,4,5-trimethoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).The excess of boronic acid ensures complete consumption of the starting bromide. Potassium carbonate is a common base used to activate the boronic acid for transmetalation.
2 Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.This is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
3 Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask under the inert atmosphere.This is the catalyst that drives the reaction cycle.
4 Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v, 5 mL), via syringe.The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base.
5 Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
6 Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).This allows for the determination of the reaction's completion.
7 Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.This workup procedure removes the inorganic salts and the aqueous phase.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This removes residual water from the organic phase.
9 Purify the crude product by column chromatography on silica gel.This separates the desired biaryl product from any unreacted starting materials and byproducts.
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organohalide with an alkene. [2]This reaction provides a direct route to substituted styrenes and other vinylated aromatic compounds from 1-Bromo-2,4,5-trimethoxybenzene. [3][4] Conceptual Workflow for the Heck-Mizoroki Reaction

G A 1-Bromo-2,4,5-trimethoxybenzene C Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., Et3N) A->C B Alkene (e.g., Styrene) B->C D Substituted Alkene Product C->D

Caption: A generalized workflow for the Heck-Mizoroki reaction.

Expertise in Action: The Role of the Base

In the Heck reaction, the base plays a crucial role in the final step of the catalytic cycle: the regeneration of the active palladium(0) catalyst. After the desired product is formed, a palladium-hydride species remains. The base, typically a tertiary amine like triethylamine, neutralizes the hydrogen bromide that is formed, allowing the palladium catalyst to re-enter the catalytic cycle. [5]

Research Frontiers: Drug Discovery and Beyond

The true potential of 1-Bromo-2,4,5-trimethoxybenzene is realized when its synthetic utility is applied to the creation of novel molecules with valuable biological or material properties.

Anticancer Drug Discovery: A Scaffold for Bioactive Molecules

The trimethoxyphenyl moiety is a recurring structural motif in a number of natural and synthetic compounds with potent anticancer activity. This is often attributed to its ability to interact with key biological targets, such as tubulin. The synthesis of derivatives of 1-Bromo-2,4,5-trimethoxybenzene is a promising avenue for the discovery of new anticancer agents.

Case Study: Synthesis of Combretastatin Analogues

Combretastatin A-4 is a natural product with potent tubulin polymerization inhibitory activity. Many synthetic analogues of combretastatin feature a 3,4,5-trimethoxyphenyl ring. While not a direct example using the 2,4,5-isomer, the principles are transferable. The synthesis of stilbene derivatives, which are structurally related to combretastatin, can be achieved using 1-Bromo-2,4,5-trimethoxybenzene via a Heck or Suzuki coupling.

Hypothetical Synthetic Pathway to a Combretastatin Analogue

G A 1-Bromo-2,4,5-trimethoxybenzene C Heck Reaction A->C B Styrene derivative B->C D 2,4,5-Trimethoxystilbene Derivative C->D E Biological Evaluation (e.g., Tubulin Polymerization Assay) D->E F Potential Anticancer Agent E->F

Caption: A proposed synthetic and evaluation workflow for anticancer agents.

Antioxidant and Anti-inflammatory Agents

Many naturally occurring and synthetic compounds containing polysubstituted phenolic and methoxy-benzene rings exhibit significant antioxidant and anti-inflammatory properties. The 2,4,5-trimethoxy substitution pattern can be a key pharmacophore in the design of novel therapeutics in this area. The synthesis of brominated phenols and their derivatives has been shown to yield compounds with interesting biological activities.

Natural Product Synthesis

1-Bromo-2,4,5-trimethoxybenzene can serve as a key starting material or intermediate in the total synthesis of complex natural products, particularly alkaloids and polyketides that contain this specific substitution pattern on an aromatic ring. The ability to introduce this moiety early in a synthetic sequence and then elaborate upon it using the bromine handle is a powerful strategy.

Materials Science and Agrochemicals

While the primary focus of research on this compound has been in the pharmaceutical sector, its potential in materials science and agrochemicals should not be overlooked. The trimethoxybenzene core can be incorporated into polymers, dyes, and liquid crystals, where its electronic and steric properties can influence the material's characteristics. In agrochemicals, this scaffold could be explored for the development of new herbicides, fungicides, and insecticides.

Safety and Handling

1-Bromo-2,4,5-trimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [6]

Conclusion and Future Outlook

1-Bromo-2,4,5-trimethoxybenzene is a versatile and valuable building block for chemical synthesis. Its strategic placement of a reactive bromine atom and electron-donating methoxy groups provides a powerful platform for the construction of complex and functionally diverse molecules. The primary research avenues for this compound lie in the field of medicinal chemistry, particularly in the development of novel anticancer, antioxidant, and anti-inflammatory agents. Furthermore, its potential in the total synthesis of natural products and in the development of new materials and agrochemicals warrants further exploration. As our understanding of the structure-activity relationships of polysubstituted aromatic compounds continues to grow, so too will the importance and application of 1-Bromo-2,4,5-trimethoxybenzene in cutting-edge research.

References

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. [Link]

  • Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. The Royal Society of Chemistry. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Synthesis of poly-substituted benzenes. YouTube. [Link]

  • One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of alpha-bromoacetate, malononitrile and aromatic aldehydes. Semantic Scholar. [Link]

  • 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 1-Bromo-2,4,5-trimethoxybenzene. PubChem. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

  • Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Benzene, 1-bromo-2,4,5-trimethyl-. the NIST WebBook. [Link]

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... ResearchGate. [Link]

  • Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

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Foundational

The Versatile Precursor: A Technical Guide to 1-Bromo-2,4,5-trimethoxybenzene in Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Building Block In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2,4,5-trimethoxybenzene, a highly functionalized aromatic compound, has emerged as a cornerstone for researchers and drug development professionals. Its unique substitution pattern, featuring a reactive bromine atom and three electron-donating methoxy groups, renders it an exceptionally versatile intermediate for a myriad of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of 1-bromo-2,4,5-trimethoxybenzene, offering field-proven insights and detailed methodologies for its effective utilization in the laboratory.

The strategic placement of the methoxy groups on the benzene ring significantly influences the electronic environment, activating the molecule for various coupling reactions while also directing regiochemical outcomes. The bromine atom serves as a reliable handle for the introduction of diverse functionalities through powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Consequently, this precursor has found significant utility in the synthesis of pharmacologically active compounds, including potent tubulin polymerization inhibitors with anticancer properties.[1][2] This guide will delve into the practical aspects of working with this reagent, from its preparation and characterization to its application in key synthetic strategies that are central to contemporary drug discovery.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting. 1-Bromo-2,4,5-trimethoxybenzene is a white to off-white crystalline solid at room temperature.[1]

Table 1: Physicochemical Properties of 1-Bromo-2,4,5-trimethoxybenzene [1]

PropertyValue
CAS Number 20129-11-7
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Melting Point 55-57 °C
Appearance White to orange to green powder to crystal
Purity (typical) >98.0% (GC)

Safety and Handling:

1-Bromo-2,4,5-trimethoxybenzene is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements: [1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 1-Bromo-2,4,5-trimethoxybenzene: A Practical Approach

The most common and direct method for the synthesis of 1-bromo-2,4,5-trimethoxybenzene is the electrophilic bromination of the readily available starting material, 1,2,4-trimethoxybenzene. The electron-rich nature of the aromatic ring allows for a facile reaction with a suitable brominating agent.

Protocol: Bromination of 1,2,4-trimethoxybenzene

This protocol describes a representative procedure for the synthesis of 1-bromo-2,4,5-trimethoxybenzene using N-bromosuccinimide (NBS) as the brominating agent. The use of NBS offers advantages in terms of handling and safety compared to liquid bromine.[3]

Materials:

  • 1,2,4-trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Silica gel impregnated with anhydrous lithium perchlorate (LiClO₄-SiO₂)[4]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add LiClO₄-SiO₂ (as a catalyst) followed by the portion-wise addition of N-bromosuccinimide (1.1 eq) at room temperature. The use of a solid-supported catalyst can facilitate a cleaner reaction and easier work-up.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-bromo-2,4,5-trimethoxybenzene as a solid.

Causality Behind Experimental Choices:

  • The choice of NBS as the brominating agent provides a safer and more manageable alternative to elemental bromine.

  • The use of a catalyst like LiClO₄-SiO₂ can enhance the electrophilicity of the bromine source, leading to a more efficient reaction.[4]

  • The aqueous work-up is essential to remove unreacted reagents, byproducts, and the catalyst, ensuring the purity of the final product.

Core Applications in Organic Synthesis

The synthetic utility of 1-bromo-2,4,5-trimethoxybenzene is primarily centered on its participation in transition metal-catalyzed cross-coupling reactions and the formation of Grignard reagents. These transformations open avenues to a vast array of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] 1-Bromo-2,4,5-trimethoxybenzene is an excellent substrate for these reactions, allowing for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2,4,5-trimethoxyphenyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Biaryl Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a general framework for the Suzuki-Miyaura coupling of 1-bromo-2,4,5-trimethoxybenzene with an arylboronic acid.[6][7]

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or ethanol/water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-bromo-2,4,5-trimethoxybenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (if required; 4-10 mol%), and the base (e.g., K₂CO₃; 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying, Concentration, and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • The phosphine ligand stabilizes the palladium center and influences its reactivity and selectivity.

  • The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5]

  • An inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 1-bromo-2,4,5-trimethoxybenzene provides a powerful nucleophilic intermediate that can react with a wide range of electrophiles to form new carbon-carbon bonds.[8]

Diagram: Grignard Reagent Formation and Reaction

Grignard_Reaction Ar-Br 1-Bromo-2,4,5-trimethoxybenzene Formation Formation Ar-Br->Formation Mg, THF (anhydrous) Ar-MgBr Grignard Reagent (Ar-MgBr) Formation->Ar-MgBr Reaction Reaction Ar-MgBr->Reaction Product Product Reaction->Product 1. Addition 2. H₃O⁺ work-up Electrophile Electrophile (e.g., Benzaldehyde) Electrophile->Reaction

Caption: Formation of a Grignard reagent and its subsequent reaction.

Representative Protocol: Grignard Reaction with Benzaldehyde

This protocol outlines the formation of the Grignard reagent from 1-bromo-2,4,5-trimethoxybenzene and its subsequent reaction with benzaldehyde.[8][9]

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A crystal of iodine (for initiation)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small amount of anhydrous THF.

    • In a separate flask, dissolve 1-bromo-2,4,5-trimethoxybenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography.

Causality Behind Experimental Choices:

  • Strictly anhydrous conditions are critical for the success of Grignard reactions, as the Grignard reagent is a strong base and will be quenched by water.[8]

  • A small amount of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the reaction.[9]

  • The dropwise addition of the electrophile at low temperature helps to control the exothermic reaction and minimize side products.

Application in Drug Discovery: Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization and exhibits significant anticancer activity.[1][2] However, its clinical utility is hampered by its poor solubility and the isomerization of the active cis-stilbene double bond to the inactive trans-isomer.[1] This has driven extensive research into the synthesis of analogues with improved properties. The 2,4,5-trimethoxyphenyl moiety, accessible from 1-bromo-2,4,5-trimethoxybenzene, is a key structural feature in some of these analogues, designed to mimic the 3,4,5-trimethoxyphenyl ring of the natural product while potentially offering different biological activities or physicochemical properties.

A common strategy involves a Suzuki-Miyaura or similar cross-coupling reaction to construct the stilbene core. For example, 1-bromo-2,4,5-trimethoxybenzene can be coupled with a suitable vinylboronic ester or a terminal alkyne (via Sonogashira coupling followed by reduction) to build the characteristic ethylene bridge of the combretastatin scaffold.

Characterization Data

Accurate characterization of 1-bromo-2,4,5-trimethoxybenzene is essential for confirming its identity and purity before use in synthesis.

Table 2: Spectroscopic Data for 1-Bromo-2,4,5-trimethoxybenzene

Technique Key Features
¹H NMR Two singlets in the aromatic region, and three singlets for the methoxy groups.
¹³C NMR Six distinct signals for the aromatic carbons and three signals for the methoxy carbons.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br stretches.[10]

Note: Specific chemical shifts (ppm) and coupling constants (Hz) for NMR, and wavenumbers (cm⁻¹) for IR can be found in spectral databases. It is always recommended to acquire and interpret spectra for each batch of the compound.

Conclusion

1-Bromo-2,4,5-trimethoxybenzene stands as a testament to the power of strategically functionalized precursors in modern organic synthesis. Its unique electronic and steric properties make it an invaluable tool for the construction of complex molecules, particularly in the realm of medicinal chemistry. The ability to readily engage in robust and versatile transformations such as the Suzuki-Miyaura coupling and Grignard reactions allows for the efficient assembly of molecular scaffolds that are of significant interest in drug discovery programs. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, empowers researchers to harness the full potential of this important synthetic intermediate. As the quest for novel therapeutics continues, the role of such well-defined and versatile building blocks will undoubtedly remain central to innovation and success in the field.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 285896, 1-Bromo-2,4,5-trimethoxybenzene. Retrieved December 15, 2023 from [Link].

  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942–960. [Link]

  • Gaonkar, S. L., & Rai, K. M. L. (2011). Synthesis and antimicrobial studies of a new class of 3,4,5-trimethoxy-N-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)aniline derivatives. Medicinal Chemistry Research, 20(8), 1293–1300.
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025). European Journal of Medicinal Chemistry, 287, 115048.
  • Royal Society of Chemistry. (2017). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved December 15, 2023, from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • Hill, L. L., & Leadbeater, N. E. (2011). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 473.
  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. (2022). The Royal Society of Chemistry.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved December 15, 2023, from [Link]

  • Google Patents. (n.d.). Method for producing benzaldehyde compound.
  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016).
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved December 15, 2023, from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved December 15, 2023, from [Link]

  • Google Patents. (n.d.). Novel process for aromatic bromination.
  • Metin, Ö., & Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bromination of activated benzene derivatives by NBS in the presence of LiClO 4 -SiO 2. (2004). Tetrahedron Letters, 45(44), 8229–8231.
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (2011). ChemSpider Synthetic Pages.

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Exploratory

An In-depth Technical Guide to 1-Bromo-2,4,5-trimethoxybenzene: Safety, Handling, and Toxicity

This document provides a comprehensive technical overview of 1-Bromo-2,4,5-trimethoxybenzene (CAS No: 20129-11-7), a key intermediate in complex organic synthesis. Designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-Bromo-2,4,5-trimethoxybenzene (CAS No: 20129-11-7), a key intermediate in complex organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended safety protocols and handling procedures. Our focus is on fostering a proactive safety culture through expert-driven insights and self-validating experimental designs.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage, handling, and emergency response measures.

1-Bromo-2,4,5-trimethoxybenzene is a polysubstituted aromatic ether. The presence of the bromine atom and electron-donating methoxy groups on the benzene ring defines its reactivity profile, making it a valuable building block in synthetic chemistry. It typically presents as a solid crystalline powder with a color ranging from white to off-white or pale green/orange.[1][2][3]

PropertyValueSource
IUPAC Name 1-bromo-2,4,5-trimethoxybenzene[4]
CAS Number 20129-11-7[1][4]
Molecular Formula C₉H₁₁BrO₃[1][4]
Molecular Weight 247.09 g/mol [1][4]
Physical State Solid, powder to crystal[1][2]
Appearance White to Orange to Green[2][5]
Melting Point 53 - 57 °C[2]
Boiling Point ~263 °C (Reference data)[2]
Purity (Typical) >98.0% (GC)[1][2]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. 1-Bromo-2,4,5-trimethoxybenzene is classified as an irritant, necessitating specific precautions to prevent adverse health effects.

Hazard ClassCategoryGHS CodeHazard StatementSource
Skin Corrosion/Irritation2H315Causes skin irritation[2][4]
Serious Eye Damage/Irritation2AH319Causes serious eye irritation[2][4]

Signal Word: Warning [2][4]

Hazard Pictogram:

⚠️

The primary hazards are dermal and ocular irritation.[2][4] While specific data on respiratory irritation is not listed for this exact compound, structurally similar substances, such as 1-Bromo-2,4-dimethoxybenzene, are classified as causing respiratory tract irritation (STOT SE 3).[6] Therefore, it is prudent to handle 1-Bromo-2,4,5-trimethoxybenzene with measures to prevent dust inhalation.

Core Directive: Safe Handling and Storage Protocols

The following protocols are designed as a self-validating system. Adherence to these steps is critical to mitigate the risks identified in the hazard classification. The causality behind each step is explained to reinforce the scientific basis for these procedures.

Engineering Controls and Ventilation

Core Principle: The primary line of defense is to minimize exposure potential through engineering controls.

Protocol:

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving 1-Bromo-2,4,5-trimethoxybenzene must be conducted inside a certified chemical fume hood.[7] This is the most effective way to control the inhalation of fine particulates and potential vapors.

  • Ventilation Efficacy: Ensure the fume hood has a recent certification and that the airflow is adequate. Proper sash placement is crucial for maintaining the protective air barrier.

  • Proximity to Safety Equipment: Workstations must be in close proximity to an eyewash station and a safety shower.[7][8][9]

Personal Protective Equipment (PPE)

Core Principle: PPE serves as the final barrier between the researcher and the chemical. Selection must be based on the specific hazards of irritation and potential for unknown systemic effects.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[10][11] Given the "Causes serious eye irritation" classification, this is a non-negotiable requirement. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[9][12] Before use, always inspect gloves for any signs of degradation or perforation. For prolonged handling, consult the glove manufacturer's chemical resistance chart. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[13]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[11] Closed-toe shoes are required at all times in the laboratory.[12]

PPE_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase Start Enter Lab Don_Coat Don Lab Coat (Fully Buttoned) Start->Don_Coat Don_Goggles Don Safety Goggles (ANSI Z87.1 / EN 166) Don_Coat->Don_Goggles Don_Gloves Don Nitrile Gloves (Inspect First) Don_Goggles->Don_Gloves Work_In_Hood Work in Fume Hood Don_Gloves->Work_In_Hood

Caption: Mandatory PPE sequence before handling 1-Bromo-2,4,5-trimethoxybenzene.

Storage and Incompatibility

Core Principle: Proper storage maintains chemical stability and prevents hazardous reactions.

Protocol:

  • Container: Store in a tightly closed, properly labeled container.[13]

  • Environment: Keep in a dry, cool, and well-ventilated area.[13] While room temperature is acceptable, storage in a cool, dark place (e.g., <15°C) is recommended to maximize long-term stability.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[9][14] Contact with potent oxidizers can lead to vigorous, potentially exothermic reactions, creating a fire or explosion hazard.

Toxicity Profile and Exposure Response

While comprehensive toxicological data for 1-Bromo-2,4,5-trimethoxybenzene is limited, the primary risks are acute irritation upon contact.[2][4] Data from structurally related compounds suggest that harm may occur if swallowed, inhaled, or absorbed through the skin.[15]

Routes of Exposure and Symptoms
  • Eye Contact: Causes serious irritation, which may manifest as redness, pain, and watering.[2][4]

  • Skin Contact: Causes skin irritation, leading to redness, itching, and inflammation.[2][4]

  • Inhalation: May cause respiratory tract irritation.[6][16] Symptoms can include coughing and shortness of breath.

  • Ingestion: Based on related compounds, may be harmful if swallowed.[8]

First Aid and Emergency Response Protocol

Immediate and appropriate first aid is critical to minimizing harm from exposure. All personnel must be familiar with these procedures and the location of emergency equipment.

Emergency_Response cluster_Eye Eye Contact cluster_Skin Skin Contact cluster_Inhalation Inhalation Exposure Exposure Occurs Rinse_Eyes Immediately flush with water for at least 15 minutes, lifting eyelids. Remove_Clothing Remove contaminated clothing and shoes immediately. Move_To_Fresh_Air Move person to fresh air. Remove_Lenses Remove contact lenses, if present and easy to do. Seek_Medical_Eye Get Medical Attention Wash_Skin Wash skin with plenty of soap and water. Seek_Medical_Skin Get medical advice if irritation persists. Keep_Comfortable Keep comfortable for breathing. Seek_Medical_Inhale Call a doctor if you feel unwell.

Caption: First aid decision workflow for different routes of exposure.

Detailed First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[13][16] Remove contact lenses if it is safe to do so.[13] Seek immediate medical attention.[13][17]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[13][18] If skin irritation develops or persists, seek medical attention.[9]

  • Inhalation: Remove the individual from the area of exposure and move to fresh air.[13][16] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, perform artificial respiration.[17] Seek medical attention if symptoms persist or the person feels unwell.[13]

  • Ingestion: Do NOT induce vomiting.[8][16] Rinse the mouth thoroughly with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal Procedures

Spill Containment and Cleanup

Core Principle: A swift, safe, and systematic response can prevent a minor spill from escalating.

Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (work within a fume hood if the spill is contained there).

  • Control Ignition Sources: Remove all sources of ignition.

  • Contain Spill: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[13] Avoid raising dust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Waste Disposal

Core Principle: All chemical waste must be treated as hazardous and disposed of in accordance with all applicable regulations to protect personnel and the environment.

Protocol:

  • Waste Classification: 1-Bromo-2,4,5-trimethoxybenzene and any materials contaminated with it are classified as hazardous chemical waste.

  • Containerization: Collect waste in a designated, clearly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through an approved and licensed waste disposal contractor.[13][14] Do not dispose of it down the drain or in general trash. Adhere strictly to local, state, and federal environmental regulations.[19][20]

References

  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Chemsrc. (2025). Safe Handling and Storage of 1-Bromo-2,4-dimethoxybenzene in Industrial Settings. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 1-Bromo-2,4,5-trimethoxybenzene: Sourcing, Purity Verification, and Purification

Introduction 1-Bromo-2,4,5-trimethoxybenzene (CAS No. 20129-11-7) is a substituted aromatic halide, a crucial building block in medicinal chemistry and organic synthesis.[1] Its utility lies in its capacity to undergo a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2,4,5-trimethoxybenzene (CAS No. 20129-11-7) is a substituted aromatic halide, a crucial building block in medicinal chemistry and organic synthesis.[1] Its utility lies in its capacity to undergo a variety of coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, making it an important intermediate in the synthesis of complex molecules and pharmaceutical agents. The precise arrangement of the methoxy groups and the bromine atom on the benzene ring provides specific electronic and steric properties that are leveraged by drug development professionals to construct target molecular architectures.

However, the success of these synthetic endeavors is fundamentally dependent on the purity of this starting material. The presence of isomeric, unreacted, or over-brominated impurities can lead to difficult-to-separate byproducts, reduced yields, and ambiguous analytical results in downstream applications. This guide provides an in-depth technical overview for researchers on sourcing high-quality 1-Bromo-2,4,5-trimethoxybenzene, interpreting supplier-provided data, independently verifying purity, and implementing a robust purification protocol when necessary.

Commercial Availability and Purity Landscape

Several reputable chemical suppliers offer 1-Bromo-2,4,5-trimethoxybenzene. While most vendors provide a high-grade product, the stated purity and the method of analysis can vary. It is critical for researchers to scrutinize the product specifications to ensure they align with the sensitivity of the intended application. The most common purity level offered is greater than 98%, typically determined by Gas Chromatography (GC).[2][3][4]

Supplier Typical Stated Purity Primary Analytical Method CAS Number
TCI America >98.0%GC20129-11-7[2][4]
Sigma-Aldrich Not specified; sold as-is for early discoveryNone provided20129-11-7
Thermo Scientific Chemicals 97% min.GC20129-11-7 (isomer dependent)[5]
Lab Pro Inc Min. 98.0%GC20129-11-7[3]

Note: Product specifications are subject to change. Always consult the supplier's most recent Certificate of Analysis.

One critical point to note is that some suppliers, like Sigma-Aldrich for certain product grades, provide the material without collected analytical data, placing the onus of identity and purity confirmation entirely on the buyer. This underscores the importance of in-house analytical capabilities.

Interpreting the Certificate of Analysis (CoA)

The CoA is the primary document attesting to a product's quality. For 1-Bromo-2,4,5-trimethoxybenzene, the purity is almost universally reported as a percentage determined by Gas Chromatography (GC).

  • Gas Chromatography (GC): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. A purity value of ">98.0% (GC)" indicates that 98.0% or more of the total integrated peak area in the chromatogram corresponds to the target compound. The remaining percentage represents impurities, which could include residual solvents or synthesis-related byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine purity reporting on a CoA, ¹H NMR is an invaluable tool. It confirms the chemical structure by showing the specific electronic environments of protons. Impurities with different chemical structures will exhibit distinct peaks, allowing for their identification and quantification (by integration) relative to the main compound.

  • Melting Point: The melting point is a good indicator of purity. Pure crystalline solids have a sharp melting range. A broad or depressed melting range compared to the literature value (approx. 53-57°C) suggests the presence of impurities.[2]

Potential Impurities and Their Scientific Impact

Understanding the potential impurities is key to troubleshooting downstream reactions. Based on the common synthesis routes for substituted bromobenzenes, likely impurities include:

  • Isomeric Impurities: Bromination of 1,2,4-trimethoxybenzene may not be perfectly regioselective, potentially leading to the formation of other bromotrimethoxybenzene isomers. These isomers can have very similar physical properties, making them difficult to separate and potentially leading to isomeric products in subsequent reactions.

  • Unreacted Starting Materials: Incomplete bromination can leave residual 1,2,4-trimethoxybenzene in the final product.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of dibromo-trimethoxybenzene species. These can introduce unwanted cross-linking or double additions in coupling reactions.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane) may be present in trace amounts.[6][7]

The presence of these impurities can competitively react, poison catalysts, or complicate the purification and characterization of the desired product.

Protocols for In-House Purity Verification

It is best practice to independently verify the purity of any critical reagent upon receipt. The following diagram and protocols outline a comprehensive workflow.

cluster_receiving Chemical Receipt & Initial Checks cluster_analysis Analytical Verification cluster_decision Decision Point cluster_action Action receive Receive Chemical log Log Lot Number & Date receive->log inspect Inspect Container for Integrity log->inspect compare Compare Label to CoA inspect->compare mp Measure Melting Point compare->mp prep Prepare Stock Solution (e.g., in CDCl3 or Acetonitrile) mp->prep nmr Acquire ¹H NMR Spectrum prep->nmr hplc Perform HPLC Analysis prep->hplc gcms Perform GC-MS Analysis prep->gcms assess Purity > 99% & No Impurities Detected? nmr->assess hplc->assess gcms->assess proceed Proceed to Synthesis assess->proceed Yes purify Purify via Recrystallization assess->purify No

Caption: Workflow for receiving and verifying the purity of a chemical reagent.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for separating the target compound from less volatile or thermally sensitive impurities.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a 68:32 (v/v) mixture of water and acetonitrile.[7] Filter and degas the mobile phase thoroughly.

  • Sample Preparation: Accurately weigh approximately 5 mg of 1-Bromo-2,4,5-trimethoxybenzene and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

  • Instrument Setup:

    • Column: Use a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm length, 2.1 mm ID, 2.7 µm particle size).[7]

    • Flow Rate: Set the flow rate to 0.5 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Detector: Set the Diode Array Detector (DAD) to monitor at 271 nm, which is a suitable wavelength for this class of compounds.[7]

    • Run Time: 10 minutes.

  • Analysis: Inject the sample and integrate the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

start Start prep_mobile Prepare & Degas Mobile Phase (e.g., 68:32 Water:ACN) start->prep_mobile prep_sample Prepare Sample (0.5 mg/mL in Mobile Phase) prep_mobile->prep_sample setup Set Up HPLC: - C18 Column - 0.5 mL/min Flow - 271 nm Detection prep_sample->setup inject Inject 10 µL of Sample setup->inject run Run for 10 minutes inject->run integrate Integrate Peak Areas in Chromatogram run->integrate calculate Calculate Purity: (Area_Main / Area_Total) * 100 integrate->calculate end End calculate->end

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol: Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Interpretation: The expected spectrum for 1-Bromo-2,4,5-trimethoxybenzene should show:

    • Three distinct singlets for the methoxy group protons (-OCH₃), each integrating to 3H.

    • Two singlets in the aromatic region (typically δ 6.5-7.5 ppm), each integrating to 1H, corresponding to the two protons on the benzene ring.

    • The absence of significant unidentifiable peaks confirms high purity.

Protocol for High-Purity Recrystallization

If in-house analysis reveals unacceptable purity levels, recrystallization is a highly effective method for purification. The principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.

Rationale for Solvent Selection

For compounds like 1-Bromo-2,4,5-trimethoxybenzene, a polar protic solvent like ethanol is often a good starting point. The compound should be highly soluble in hot ethanol but sparingly soluble at colder temperatures. This differential solubility is the key to high recovery.[7][8]

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 1-Bromo-2,4,5-trimethoxybenzene (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. In a separate beaker, heat ethanol (95%) to a near-boil. Add the minimum amount of hot ethanol to the flask while stirring to completely dissolve the solid.[8]

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a very small amount (a spatula tip) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes to allow the charcoal to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble impurities (and charcoal if used) and must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.[9]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8][9]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Dry the crystals under vacuum to remove all residual solvent.

start Start with Crude Solid dissolve Dissolve in Minimum Amount of Hot Ethanol start->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal Add Activated Charcoal, Boil for 2-3 min charcoal_q->add_charcoal Yes hot_filter Perform Hot Filtration into a Clean, Pre-heated Flask charcoal_q->hot_filter No add_charcoal->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice Place in Ice Bath for >30 min cool_rt->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash Crystals with Ice-Cold Ethanol vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A robust workflow for the recrystallization of 1-Bromo-2,4,5-trimethoxybenzene.

Conclusion

For researchers and drug development professionals, the integrity of starting materials like 1-Bromo-2,4,5-trimethoxybenzene is non-negotiable. While commercial suppliers provide a reliable source, this guide emphasizes the principle of trust but verify. By carefully interpreting supplier documentation, performing straightforward in-house analytical verification, and being prepared to execute a purification protocol like recrystallization, scientists can ensure the quality of their reagents. This diligence is a critical investment that pays dividends in the form of reliable, reproducible, and successful synthetic outcomes.

References

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 1-Bromo-2,4,5-trimethoxybenzene. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • 1-Bromo-3,4,5-trimethoxybenzene, 97%. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]

  • 1-[3,5-Bis(bromomethyl)-2,4,6-trimethoxybenzyl]. (2005). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 1-Bromo-2,4-dimethoxybenzene. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis via Suzuki-Miyaura Coupling: Protocols and Applications of 1-Bromo-2,4,5-trimethoxybenzene

An Application Guide for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Bromo-2,4,5-trimethoxybenzene as a key building block in these transformations. As an electron-rich aryl halide, this substrate presents unique opportunities and challenges.[3] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, offer strategies for optimization and troubleshooting, and outline the necessary safety precautions to ensure successful and reproducible outcomes. The aim is to equip scientists with the practical knowledge required to leverage this versatile reagent in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[4][5]

Introduction: The Value of the Trimethoxybenzene Scaffold

1-Bromo-2,4,5-trimethoxybenzene is a highly valuable precursor in organic synthesis. The trimethoxyphenyl moiety is a key structural feature in numerous biologically active compounds and natural products. Its electron-rich nature, conferred by the three methoxy groups, influences the electronic properties of the final molecule, often enhancing interactions with biological targets.[6]

The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, provides one of the most robust methods for incorporating this scaffold into larger, more complex structures.[1][7] The reaction's advantages include the commercial availability and stability of its organoboron reagents, relatively mild reaction conditions, and tolerance of a wide array of functional groups, making it a preferred method over other cross-coupling techniques like Stille or Negishi couplings.[8][9]

This guide provides the necessary framework for successfully employing 1-Bromo-2,4,5-trimethoxybenzene in Suzuki-Miyaura coupling reactions, from understanding the catalytic cycle to implementing a validated experimental protocol.

Safety and Handling

Proper laboratory practice is paramount when handling the reagents involved in Suzuki-Miyaura coupling.

  • 1-Bromo-2,4,5-trimethoxybenzene : This compound is classified as a skin and eye irritant.[10] Always handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Work in a well-ventilated area or a chemical fume hood.[13] In case of skin contact, wash thoroughly with soap and water.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Phosphine ligands, often used with palladium catalysts, are susceptible to oxidation and should be stored under an inert atmosphere.[14]

  • Solvents and Reagents : Anhydrous and degassed solvents are critical for reaction success, as oxygen can deactivate the palladium catalyst.[14] Many solvents like dioxane and toluene have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2][15] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-Bromo-2,4,5-trimethoxybenzene. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1][9] The electron-rich nature of the trimethoxybenzene ring can make this step slower compared to electron-deficient aryl halides, sometimes necessitating more reactive catalyst systems.[3][15]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[8][16] The choice of base is critical and can significantly influence the reaction rate and yield.[16]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][15]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pd_complex Oxidative Addition pd_boronate Ar-Pd(II)L₂(R') (Transmetalated Complex) pd_complex->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd_boronate->product aryl_halide Ar-Br (1-Bromo-2,4,5-trimethoxybenzene) aryl_halide->pd_complex boronic_acid R'-B(OH)₂ (Organoboron Reagent) boronate [R'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid boronate->pd_boronate

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This section provides a robust, general-purpose protocol for the coupling of 1-Bromo-2,4,5-trimethoxybenzene with a generic arylboronic acid.

Materials and Equipment
  • Reactants : 1-Bromo-2,4,5-trimethoxybenzene, Arylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source.[7][17]

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[16]

  • Solvents : Anhydrous 1,4-Dioxane (or Toluene/DMF) and Degassed Water.[1]

  • Equipment : Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer and hotplate, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, Thin Layer Chromatography (TLC) plates.

Recommended Reaction Parameters

The following table summarizes typical starting conditions for reaction optimization.

ParameterRecommended ValueRationale
Aryl Halide1.0 equivLimiting reagent.
Boronic Acid1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl halide.[18]
Palladium Catalyst1 - 5 mol%Lower loadings are preferable but may require longer reaction times.[19]
Base2.0 - 3.0 equivEnsures complete activation of the boronic acid.[16][18]
Solvent Ratio4:1 to 10:1 (Organic:Water)Water is necessary to dissolve the inorganic base and facilitate transmetalation.[15]
Temperature80 - 100 °CHigher temperatures are often needed for electron-rich bromides.[9][20]
Reaction Time4 - 24 hoursMonitor by TLC to determine completion.
Step-by-Step Experimental Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,4,5-trimethoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe. The mixture should be stirred to form a suspension.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) to the flask. Briefly purge the flask with inert gas again.

  • Reaction : Lower the flask into an oil bath preheated to the desired temperature (e.g., 90 °C) and allow the mixture to stir vigorously under reflux.

  • Monitoring : Monitor the reaction progress by TLC, eluting with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the starting aryl bromide spot indicates reaction completion.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to afford the pure biaryl product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation : Presence of oxygen in the reaction vessel.[14]Ensure all solvents are thoroughly degassed and the system is kept under a strict inert atmosphere.
Inefficient Oxidative Addition : The electron-rich substrate may react slowly.Increase temperature. Consider a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[9][20]
Poorly Soluble Base : The base is not effectively activating the boronic acid.Use a more soluble base like Cs₂CO₃ or K₃PO₄. Ensure adequate water is present in the solvent system.[16]
Significant Side Products Protodeboronation : The boronic acid group is replaced by hydrogen.[14][15]Use a milder base (e.g., KF), lower the reaction temperature, or use a more stable boronic ester (e.g., pinacol ester).[8][14]
Homocoupling : Two molecules of the boronic acid couple together.[15]This is often caused by oxygen contamination leading to Pd(II) species. Improve degassing procedures.
Dehalogenation : The bromo group is replaced by hydrogen.[15]This can occur if a source of hydride is present (e.g., certain solvents or impurities). Ensure high-purity reagents and solvents.

Illustrative Workflow

The following diagram outlines the complete experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Workflow start Reagent Preparation (Weighing Substrates, Base) setup Reaction Setup (Schlenk Flask, Inert Gas Purge) start->setup solvents Solvent Addition (Degassed Dioxane/Water) setup->solvents catalyst Catalyst Addition (Pd(PPh₃)₄) solvents->catalyst reaction Heating & Stirring (90 °C, 4-24h) catalyst->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Continue workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS) Pure Product purification->product

Figure 2. General experimental workflow from setup to final product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Angene. (n.d.). Mastering Suzuki Couplings: Your Guide to Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. Retrieved from [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Angene. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • PubMed. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

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Application

Application Notes and Protocols for the Formation of (2,4,5-trimethoxyphenyl)magnesium bromide from 1-Bromo-2,4,5-trimethoxybenzene

Authored by: A Senior Application Scientist Introduction The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry for...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] Grignard reagents, organomagnesium halides (R-Mg-X), are potent nucleophiles and strong bases, enabling the synthesis of a vast array of organic compounds, including alcohols, carboxylic acids, and ketones.[2][5][6]

This guide provides a detailed examination of the formation of the Grignard reagent from 1-Bromo-2,4,5-trimethoxybenzene. This specific aryl Grignard reagent is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, where the trimethoxyphenyl moiety is a common structural motif. The electron-rich nature of the aromatic ring, due to the presence of three methoxy groups, presents unique considerations for the successful and high-yield formation of the corresponding Grignard reagent.[7][8] This document offers in-depth mechanistic insights, a detailed experimental protocol, and a comprehensive troubleshooting guide to assist researchers in successfully preparing (2,4,5-trimethoxyphenyl)magnesium bromide.

Mechanistic Insights: The Formation of an Aryl Grignard Reagent

The formation of a Grignard reagent is an oxidative addition reaction that occurs on the surface of magnesium metal.[2][9] The magnesium metal, in its elemental state (Mg(0)), is oxidized to Mg(II) as it inserts into the carbon-bromine bond of the aryl halide.[2][9] The generally accepted mechanism involves a single-electron transfer (SET) process.[10]

  • Initial Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the C-Br bond of 1-Bromo-2,4,5-trimethoxybenzene. This results in the formation of a radical anion.

  • Fragmentation: The radical anion is unstable and rapidly fragments to form an aryl radical and a bromide anion.

  • Second Electron Transfer/Radical Recombination: The aryl radical can then react with the magnesium surface in one of two ways: it can accept a second electron to form a carbanion, which then combines with the MgBr+ species, or it can directly recombine with a MgBr• radical on the surface.

The resulting Grignard reagent does not exist as a simple R-Mg-X monomer in solution. In ethereal solvents like tetrahydrofuran (THF) or diethyl ether, the magnesium center is coordinated by two solvent molecules, forming a tetrahedral complex that stabilizes the reagent.[3][11]

The Influence of the Trimethoxy Substituents

The three methoxy groups on the aromatic ring are electron-donating, which increases the electron density of the benzene ring. This electronic enrichment can influence the rate of reaction, with some studies suggesting that electron-rich Grignard reagents can form more rapidly.[7] However, the steric bulk of the ortho-methoxy group could potentially hinder the approach of the aryl halide to the magnesium surface, although this is generally less of a concern for Grignard formation than for subsequent reactions. The primary challenge associated with electron-rich aryl halides is the potential for side reactions, such as Wurtz-type homocoupling, where two aryl radicals combine to form a biaryl byproduct.[4][5] Careful control of reaction conditions is therefore crucial.

Reaction Mechanism Workflow

Grignard_Formation cluster_surface Magnesium Surface (Mg⁰) Mg_surface Mg(s) Radical_Anion [Ar-Br]⁻• (Radical Anion) Mg_surface->Radical_Anion Aryl_Bromide 1-Bromo-2,4,5-trimethoxybenzene (Ar-Br) Aryl_Bromide->Radical_Anion Single Electron Transfer (SET) Aryl_Radical Ar• (Aryl Radical) Radical_Anion->Aryl_Radical Bromide_Ion Br⁻ Radical_Anion->Bromide_Ion Grignard_Reagent (2,4,5-trimethoxyphenyl)magnesium bromide (Ar-Mg-Br) Aryl_Radical->Grignard_Reagent Reaction with MgBr• on surface Solvent THF Coordination Grignard_Reagent->Solvent Stabilization

Caption: Mechanism of Grignard reagent formation.

Critical Parameters for Success

The successful formation of (2,4,5-trimethoxyphenyl)magnesium bromide hinges on the meticulous control of several key experimental parameters.

Solvent Choice

Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[11]

  • Tetrahydrofuran (THF): THF is an excellent choice for the preparation of aryl Grignard reagents.[2] Its higher boiling point (66 °C) compared to diethyl ether allows for a wider range of reaction temperatures, and it is a better solvent for stabilizing the Grignard reagent through coordination.[2][11]

  • Diethyl Ether (Et₂O): While also commonly used, its lower boiling point (34.6 °C) can make it more difficult to control exothermic reactions.

Crucially, the solvent must be anhydrous. Grignard reagents are strong bases and will be rapidly quenched by protic sources, including trace amounts of water, to form the corresponding arene (1,2,4-trimethoxybenzene in this case).[5][12] Using freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

Magnesium Quality and Activation

Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[3][13] Activation of the magnesium is therefore the most critical step for initiating the Grignard formation.[2]

Activation MethodDescriptionAdvantagesDisadvantages
Iodine A small crystal of iodine is added to the magnesium. The iodine is thought to etch the oxide layer.[3][14]Simple and effective. The disappearance of the purple/brown color is a visual indicator of initiation.[5][14]Can sometimes lead to the formation of iodinated byproducts.
1,2-Dibromoethane A small amount is added, which reacts with the magnesium to expose a fresh surface and generate ethene gas and MgBr₂.[3][15][16]Highly effective and reliable. The observation of gas bubbles indicates successful activation.[3]Introduces an additional reagent into the reaction mixture.
Mechanical Activation Crushing the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer.[12][15]Avoids chemical activators.Can be difficult to perform effectively and may not be sufficient for less reactive halides.
Chemical Activation Reagents like diisobutylaluminum hydride (DIBAH) can be used in small amounts to clean the magnesium surface.[14][17]Very effective, allowing for initiation at lower temperatures.[17]Requires handling of a pyrophoric reagent.
Temperature Control

The formation of Grignard reagents is an exothermic process.[4] Once initiated, the reaction can generate significant heat.

  • Initiation: Gentle warming with a heat gun may be necessary to start the reaction.[13]

  • Propagation: The reaction should be maintained at a gentle reflux. If the reaction becomes too vigorous, it can be controlled by cooling the flask in a water bath and slowing the rate of addition of the aryl bromide. Uncontrolled high temperatures can promote the Wurtz coupling side reaction.[4]

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents are flammable. All glassware must be rigorously dried to prevent quenching of the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
1-Bromo-2,4,5-trimethoxybenzene1.0 eqStarting material
Magnesium turnings1.2 - 1.5 eqReagent
Anhydrous Tetrahydrofuran (THF)As requiredSolvent
Iodine (I₂) crystal or 1,2-DibromoethaneCatalytic amountMagnesium activator
Three-neck round-bottom flaskAppropriate sizeReaction vessel
Reflux condenser-Prevent solvent loss
Pressure-equalizing dropping funnel-Controlled addition of aryl bromide
Magnetic stirrer and stir bar-Agitation
Inert gas supply (N₂ or Ar)-Maintain anhydrous conditions
Heating mantle or heat gun-Initiation
Water bath-Temperature control
Step-by-Step Procedure
  • Glassware Preparation: All glassware (flask, condenser, dropping funnel) must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the three-neck flask.

    • Assemble the glassware quickly, ensuring all joints are well-sealed.

    • Begin purging the system with nitrogen or argon.

    • Add a single small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and a faint purple vapor is visible, coating the magnesium turnings.[18] Allow the flask to cool. The purple color should fade upon successful initiation.

  • Initiation of Grignard Formation:

    • Prepare a solution of 1-Bromo-2,4,5-trimethoxybenzene (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion (approx. 10%) of the aryl bromide solution to the activated magnesium turnings.

    • The reaction is initiated when a spontaneous temperature increase is observed, the solution becomes cloudy and grayish, and gentle refluxing begins.[5] If the reaction does not start, gently warm the flask or crush the magnesium turnings with a dry glass rod.[4]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining 1-Bromo-2,4,5-trimethoxybenzene solution dropwise from the funnel at a rate that maintains a steady, gentle reflux.[19]

    • If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux (using a heating mantle if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a grayish-brown, slightly cloudy mixture.

  • Use and Storage:

    • The prepared (2,4,5-trimethoxyphenyl)magnesium bromide solution should be used immediately for the best results.

    • If storage is necessary, it should be kept under a positive pressure of inert gas in a sealed container. The concentration of the Grignard reagent can be determined by titration before use.

Experimental Workflow

protocol_workflow A 1. Dry Glassware (Flame-dry under N₂/Ar) B 2. Charge Flask (Mg turnings + stir bar) A->B C 3. Activate Magnesium (Add I₂ crystal, warm gently) B->C E 5. Initiate Reaction (Add ~10% of Ar-Br solution) C->E D 4. Prepare Aryl Bromide Solution (1-Bromo-2,4,5-trimethoxybenzene in anhydrous THF) D->E F 6. Observe Initiation (Exotherm, cloudiness, reflux) E->F G 7. Controlled Addition (Add remaining Ar-Br solution dropwise to maintain reflux) F->G If successful H 8. Complete Reaction (Stir at reflux for 30-60 min) G->H I 9. Product Formation ((2,4,5-trimethoxyphenyl)magnesium bromide solution) H->I

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate. 1. Inactive magnesium surface (MgO layer).[13] 2. Wet glassware, solvent, or reagents.[12] 3. Unreactive aryl halide (less likely with bromides).1. Re-activate the magnesium. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[13] Crush the magnesium turnings with a dry glass rod.[4] 2. Ensure all components are scrupulously dry. Flame-dry glassware again and use freshly distilled, anhydrous solvent.[14]
Reaction starts but then stops. 1. Insufficient activation. 2. Concentration of aryl bromide is too low in the initial charge.1. Apply gentle heat with a heat gun to restart the reaction. 2. Add a small amount of neat aryl bromide directly to the magnesium surface via syringe.
Solution turns dark brown/black. 1. Overheating, leading to decomposition or side reactions (e.g., Wurtz coupling).[13] 2. Impurities in the magnesium or aryl halide.1. Immediately cool the flask in a water bath and slow the rate of addition. Ensure the reaction is maintained at a gentle reflux. 2. Use high-purity reagents.
Low yield of Grignard reagent. 1. Quenching by moisture or atmospheric oxygen.[12] 2. Significant Wurtz coupling side reaction.[4]1. Maintain a positive pressure of inert gas throughout the reaction. Ensure all reagents and solvents are anhydrous. 2. Maintain a lower reaction temperature and add the aryl bromide solution slowly to keep its instantaneous concentration low.

References

  • Chemistry Grignard Reaction Mechanism - SATHEE. (n.d.).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Organic Process Research & Development.
  • Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions - Benchchem. (n.d.).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Organic Process Research & Development.
  • Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts.
  • Best way to activate magnesium for the Grignard reagent?. (2014). ResearchGate.
  • Making Grignard reagents. (2019). YouTube.
  • Best way to activate magnesium for the Grignard reagent?. (n.d.). ECHEMI.
  • Techniques to initiate a Grignard reaction. (n.d.).
  • Mechanism of the Grignard reagent formation. (2009). ResearchGate.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY.
  • Grignard reagent. (n.d.). Wikipedia.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
  • Grignard Reaction. (n.d.).
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst. (2015). ResearchGate.
  • Fe-Catalyzed dicarbofunctionalization of electron-rich alkenes with Grignard reagents and (fluoro)alkyl halides. (2021). Chemical Communications.
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. (n.d.).
  • Organic Syntheses Procedure: Allylmagnesium bromide. (n.d.).

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Method

Application Notes and Protocols: 1-Bromo-2,4,5-trimethoxybenzene in Medicinal Chemistry

Introduction: The Versatility of the Trimethoxybenzene Scaffold in Drug Discovery In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Trimethoxybenzene Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 1-Bromo-2,4,5-trimethoxybenzene is a highly functionalized aromatic building block that offers a unique combination of reactive handles and electron-donating methoxy groups. This substitution pattern is prevalent in a variety of naturally occurring and synthetic bioactive molecules, including antimitotic agents, anticancer compounds, and precursors to complex alkaloids.[1][2] The bromine atom provides a versatile site for carbon-carbon bond formation through various cross-coupling reactions, while the trimethoxy-substituted phenyl ring often serves as a key pharmacophore, interacting with biological targets.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Bromo-2,4,5-trimethoxybenzene in the synthesis of medicinally relevant compounds. We will delve into detailed protocols for the preparation of key intermediates and the subsequent synthesis of bioactive chalcones and stilbenes, classes of compounds known for their significant pharmacological activities.[4][5] The methodologies described herein are grounded in established chemical principles and supported by scientific literature, offering a robust starting point for drug discovery programs.

PART 1: Synthesis of a Key Intermediate: 2,4,5-Trimethoxybenzaldehyde

A common and highly useful transformation of 1-Bromo-2,4,5-trimethoxybenzene is its conversion to 2,4,5-trimethoxybenzaldehyde. This aldehyde is a crucial precursor for the synthesis of a wide array of bioactive molecules, including chalcones and stilbenes, through condensation and olefination reactions.[4] The following protocol outlines a standard organometallic approach to achieve this conversion.

Protocol 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Grignard Reaction and Formylation

This protocol involves the formation of a Grignard reagent from 1-Bromo-2,4,5-trimethoxybenzene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Bromo-2,4,5-trimethoxybenzene247.095.0 g20.2
Magnesium turnings24.310.54 g22.2
Iodine253.811 crystal-
Anhydrous Tetrahydrofuran (THF)-50 mL-
N,N-Dimethylformamide (DMF)73.092.2 mL28.3
1 M Hydrochloric Acid (HCl)-30 mL-
Diethyl ether-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Grignard Reagent Formation: To the cooled flask, add magnesium turnings and a crystal of iodine. Briefly heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.

  • Initiation: In a separate flask, dissolve 1-Bromo-2,4,5-trimethoxybenzene in 20 mL of anhydrous THF. Add a small portion (approx. 2 mL) of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining solution of 1-Bromo-2,4,5-trimethoxybenzene dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N-dimethylformamide (DMF) in 10 mL of anhydrous THF. Add the DMF solution dropwise to the Grignard reagent. A precipitate will form.

  • Quenching and Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,4,5-trimethoxybenzaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure aldehyde.

Workflow Diagram:

Synthesis_of_Aldehyde Bromo 1-Bromo-2,4,5- trimethoxybenzene Grignard 2,4,5-Trimethoxyphenyl- magnesium Bromide Bromo:e->Grignard:w Grignard Formation Mg_THF Mg, I2 (cat.) Anhydrous THF Aldehyde 2,4,5-Trimethoxy- benzaldehyde Grignard:e->Aldehyde:w Formylation DMF 1. DMF 2. H3O+ Purification Column Chromatography Aldehyde->Purification Work-up & Crude Product Pure_Aldehyde Pure Product Purification->Pure_Aldehyde

Caption: Synthesis of 2,4,5-trimethoxybenzaldehyde.

PART 2: Synthesis of Bioactive Chalcones

Chalcones are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The following protocol details the synthesis of a specific aminochalcone, (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, using the previously synthesized 2,4,5-trimethoxybenzaldehyde.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol utilizes a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,4,5-Trimethoxybenzaldehyde196.200.40 g2.0
4-Aminoacetophenone135.170.28 g2.0
Ethanol-30 mL-
30% Sodium Hydroxide (aq)-5 mL-
Deionized Water---

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (0.40 g, 2 mmol) and 4-aminoacetophenone (0.28 g, 2 mmol) in 30 mL of ethanol with stirring.[4]

  • Base Addition: To the stirred solution, add 5 mL of 30% aqueous sodium hydroxide dropwise at room temperature.[4]

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A precipitate may form as the reaction proceeds.

  • Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature to obtain the crude (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Workflow Diagram:

Chalcone_Synthesis Aldehyde 2,4,5-Trimethoxy- benzaldehyde Reaction Claisen-Schmidt Condensation Aldehyde->Reaction Acetophenone 4-Aminoacetophenone Acetophenone->Reaction Reagents Ethanol, NaOH (aq) Crude_Chalcone Crude Chalcone Reaction->Crude_Chalcone Precipitation & Filtration Purification Recrystallization Crude_Chalcone->Purification Pure_Chalcone (E)-1-(4-aminophenyl)-3- (2,4,5-trimethoxyphenyl) prop-2-en-1-one Purification->Pure_Chalcone

Caption: Synthesis of a bioactive chalcone.

PART 3: Synthesis of Bioactive Stilbenes as Antimitotic Agents

Stilbene derivatives, particularly those with a trimethoxyphenyl moiety, are well-known for their potent antimitotic activity by inhibiting tubulin polymerization.[6][7] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes, making it ideal for the preparation of trans-stilbenes.[8][9] The following protocol outlines the synthesis of a trimethoxystilbene derivative, a class of compounds with demonstrated anticancer properties.[3]

Protocol 3: Horner-Wadsworth-Emmons Olefination for Stilbene Synthesis

This protocol describes the synthesis of (E)-2,4,5-trimethoxystilbene from 2,4,5-trimethoxybenzaldehyde and diethyl benzylphosphonate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl benzylphosphonate228.230.50 g2.19
Sodium Hydride (60% dispersion in mineral oil)24.000.096 g2.41
Anhydrous Tetrahydrofuran (THF)-20 mL-
2,4,5-Trimethoxybenzaldehyde196.200.43 g2.19
Saturated Ammonium Chloride Solution-30 mL-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Step-by-Step Methodology:

  • Phosphonate Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in 10 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Phosphonate: To the cooled suspension, add a solution of diethyl benzylphosphonate in 5 mL of anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 2,4,5-trimethoxybenzaldehyde in 5 mL of anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure (E)-2,4,5-trimethoxystilbene.

Workflow Diagram:

Stilbene_Synthesis Phosphonate Diethyl benzylphosphonate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base NaH, Anhydrous THF Reaction Horner-Wadsworth-Emmons Reaction Ylide->Reaction Aldehyde 2,4,5-Trimethoxy- benzaldehyde Aldehyde->Reaction Crude_Stilbene Crude Stilbene Reaction->Crude_Stilbene Quenching & Work-up Purification Column Chromatography Crude_Stilbene->Purification Pure_Stilbene (E)-2,4,5-trimethoxystilbene Purification->Pure_Stilbene

Caption: Synthesis of a bioactive stilbene.

Conclusion

1-Bromo-2,4,5-trimethoxybenzene stands as a valuable and versatile starting material in medicinal chemistry. Its strategic application in the synthesis of key intermediates like 2,4,5-trimethoxybenzaldehyde opens avenues to a diverse range of bioactive scaffolds. The detailed protocols provided for the synthesis of chalcones and stilbenes serve as a practical guide for researchers to explore the potential of this building block in the development of novel therapeutic agents, particularly in the realm of anticancer drug discovery. The inherent reactivity and substitution pattern of 1-Bromo-2,4,5-trimethoxybenzene, coupled with robust synthetic methodologies, ensure its continued relevance in the pursuit of innovative medicines.

References

  • Chantrapromma, S., et al. (E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E66(12), o3175. Available at: [Link]

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  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. Available at: [Link]

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  • Salehi, B., et al. (2021). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 26(21), 6542. Available at: [Link]

  • Singh, P., & Kumar, V. (2018). Synthetic approaches toward stilbenes and their related structures. RSC advances, 8(3), 1433-1464. Available at: [Link]

  • Szymański, P., et al. (2015). Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance. Journal of medicinal chemistry, 58(23), 9232-9249. Available at: [Link]

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  • Thoret, S., et al. (2013). Synthesis and Biological Properties of New Stilbene Derivatives of Resveratrol as New Selective Aryl Hydrocarbon Modulators. Journal of medicinal chemistry, 56(11), 4468-4483. Available at: [Link]

  • Toti, K. S., et al. (2023). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Medicinal Chemistry, 15(12), 1019-1044. Available at: [Link]

  • Tran, V. H., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6543. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. European journal of medicinal chemistry, 84, 54-62. Available at: [Link]

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Application

Application Notes: Heck Reaction Protocols for 1-Bromo-2,4,5-trimethoxybenzene

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Heck Reaction and 1-Bromo-2,4,5-trimethoxybenzene The Mizoroki-Heck reaction stands as a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction and 1-Bromo-2,4,5-trimethoxybenzene

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation has found widespread application in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][4] A key advantage of the Heck reaction is its tolerance for a wide array of functional groups, such as ethers, esters, and ketones, making it a versatile tool in multistep syntheses.[1]

This guide focuses on the application of the Heck reaction to a specific and valuable substrate: 1-Bromo-2,4,5-trimethoxybenzene. The trimethoxyphenyl motif is a common structural feature in numerous biologically active compounds. The ability to functionalize this electron-rich aryl bromide via Heck coupling opens avenues for the synthesis of novel stilbene derivatives and other vinylated aromatic compounds with significant potential in medicinal chemistry and materials science.

This document provides a detailed exploration of the critical parameters governing the Heck reaction with 1-Bromo-2,4,5-trimethoxybenzene, offering field-proven insights and step-by-step protocols to guide researchers in achieving successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle of the Heck reaction is fundamental to troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into four key steps:[1][2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-Bromo-2,4,5-trimethoxybenzene, forming a Pd(II) complex.[3][5]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[2][5] This step is often regioselective, with the aryl group typically adding to the less sterically hindered carbon of the alkene.[5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[2] This step generally leads to the formation of the trans isomer due to steric considerations in the transition state.[6]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and a stoichiometric amount of hydrohalic acid, which is neutralized by the base.[1]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)L₂Br AlkeneComplex->InsertionProduct Migratory Insertion HydrideComplex [H-Pd(II)L₂(Alkene)]⁺Br⁻ InsertionProduct->HydrideComplex β-Hydride Elimination HydrideComplex->Pd0 Reductive Elimination (+ Base, - H-Base⁺Br⁻) Product Substituted Alkene HydrideComplex->Product ArBr 1-Bromo-2,4,5- trimethoxybenzene ArBr->ArPdBr Alkene Alkene Alkene->AlkeneComplex Base Base Base->Pd0

Figure 1: A simplified diagram of the Heck reaction catalytic cycle.

Key Experimental Parameters and Their Influence

The success of a Heck reaction involving 1-Bromo-2,4,5-trimethoxybenzene is contingent upon the careful selection of several key parameters. Due to the electron-rich nature of the aryl bromide, certain considerations are paramount.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While Pd(OAc)₂ and PdCl₂ are common precatalysts, the active catalyst is a Pd(0) species, often generated in situ.[3] The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand for Heck reactions.[1] For electron-rich aryl bromides like 1-Bromo-2,4,5-trimethoxybenzene, more electron-donating and sterically bulky phosphine ligands can be beneficial.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for Heck couplings. Their strong σ-donating ability and thermal stability make them particularly effective, often allowing for lower catalyst loadings and milder reaction conditions.[7][8]

The Role of the Base

A base is required to neutralize the hydrogen halide produced during the catalytic cycle.[1] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[7] Their solid-liquid phase nature can sometimes lead to slower reaction rates but can also simplify workup.

  • Organic Bases: Tertiary amines like triethylamine (NEt₃) are frequently employed.[1] They are soluble in common organic solvents, leading to homogeneous reaction mixtures.

Solvent Systems

The solvent must be able to dissolve the reactants and the catalyst system and is typically a polar aprotic solvent.

  • Common Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are widely used.

  • "Green" Solvents: To enhance the sustainability of the reaction, protocols using water or ionic liquids have been developed.[3][6][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Heck reaction of 1-Bromo-2,4,5-trimethoxybenzene with a model alkene, styrene. These protocols are intended as a starting point and may require optimization for different alkene coupling partners.

Protocol 1: Classic Pd(OAc)₂/PPh₃ System

This protocol utilizes a traditional palladium acetate and triphenylphosphine catalyst system, which is a reliable and well-established method.

Materials and Reagents:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-2,4,5-trimethoxybenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add styrene (1.2 mmol, 1.2 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the flask and heat the reaction to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,5-trimethoxystilbene.

Protocol_1_Workflow start Start reagents Combine Reactants: 1-Bromo-2,4,5-trimethoxybenzene, Pd(OAc)₂, PPh₃ in DMF start->reagents add_styrene_base Add Styrene and Triethylamine reagents->add_styrene_base heat Heat to 100-120 °C add_styrene_base->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End: Purified Product purify->end

Figure 2: Workflow for the classic Pd(OAc)₂/PPh₃ Heck reaction.

Protocol 2: NHC-Palladium Catalyzed Reaction in Aqueous Media

This protocol employs a more modern N-heterocyclic carbene (NHC) ligand system and is performed in an aqueous medium, offering a "greener" alternative.[10]

Materials and Reagents:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (as NHC precursor)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and the 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (0.02 mmol, 2 mol%).

  • Add 1-Bromo-2,4,5-trimethoxybenzene (1.0 mmol), styrene (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add a mixture of water (3 mL) and DMF (3 mL).

  • Seal the tube and heat the reaction mixture to 80 °C for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate/hexane (1:5, 3 x 15 mL).

  • Filter the combined organic extracts through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Comparative Data of Heck Reaction Conditions

The following table summarizes typical conditions and outcomes for the Heck reaction with aryl bromides, providing a comparative overview for reaction optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PPh₃NEt₃DMF100-120Good to Excellent[11]
Pd(OAc)₂NHCK₂CO₃H₂O/DMF80Good to Excellent[10]
Pd(OAc)₂P(o-tolyl)₃NEt₃DMF100Good[11]
Pd EnCat® 40-AcONaEtOH/H₂O120 (MW)Variable[12]
Pd(PPh₃)₄-Et₃NH₂O98Excellent[9]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature, using a more electron-donating ligand, or switching to a stronger base. The purity of the reagents and dryness of the solvent (for non-aqueous protocols) are also critical.

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by using a higher ligand-to-palladium ratio or switching to a more robust ligand system like an NHC.

  • Regioselectivity: With unsymmetrical alkenes, a mixture of regioisomers may be obtained. Steric factors are the primary determinant of regioselectivity in the Heck reaction.[5]

  • Stereoselectivity: The Heck reaction generally exhibits high trans selectivity in the product.[6]

Conclusion

The Heck reaction of 1-Bromo-2,4,5-trimethoxybenzene is a highly effective method for the synthesis of valuable substituted alkenes. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and selectivity. The protocols provided herein offer robust starting points for both traditional and more sustainable approaches to this important transformation. As with any chemical reaction, empirical optimization based on the specific alkene coupling partner is key to achieving the best possible results.

References

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

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  • Organic Chemistry Portal. Heck Reaction. [Link]

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  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • MDPI. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • RSC Publishing. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. [Link]

  • ElectronicsAndBooks. (2000). Examination of Ligand Effects in the Heck Arylation Reaction. [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • National Center for Biotechnology Information. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

  • National Center for Biotechnology Information. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. [Link]

  • ORBi. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • RSC Publishing. (2018). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. [Link]

  • RSC Publishing. (2021). Denitrative Mizoroki–Heck reaction of unactivated alkenes. [Link]

  • RSC Publishing. (2017). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. [Link]

  • National Center for Biotechnology Information. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • National Center for Biotechnology Information. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • National Center for Biotechnology Information. (2017, August 18). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. [Link]

  • SciSpace. (2017, April 21). Synthetic approaches toward stilbenes and their related structures. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-Bromo-2,4,5-trimethoxybenzene for Enhanced Analytical Detection

Introduction: The Analytical Challenge of 1-Bromo-2,4,5-trimethoxybenzene 1-Bromo-2,4,5-trimethoxybenzene is a substituted aromatic compound that serves as a precursor and intermediate in the synthesis of various organic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 1-Bromo-2,4,5-trimethoxybenzene

1-Bromo-2,4,5-trimethoxybenzene is a substituted aromatic compound that serves as a precursor and intermediate in the synthesis of various organic molecules, including pharmaceuticals and psychoactive substances such as 2,4,5-trimethoxyamphetamine (TMA-2). Its detection and quantification in various matrices are crucial for forensic analysis, drug development, and quality control. While direct analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is feasible, derivatization can significantly enhance analytical sensitivity, selectivity, and chromatographic performance. This is particularly important when dealing with trace-level concentrations or complex sample matrices.

This guide provides a comprehensive overview of scientifically-grounded strategies for the derivatization of 1-bromo-2,4,5-trimethoxybenzene. Since direct derivatization of this relatively inert aryl bromide is not a common practice, we will explore logical and effective derivatization pathways that proceed through the conversion of the parent molecule into more reactive intermediates containing functional groups amenable to derivatization, such as amines and phenols. The protocols detailed below are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods.

Rationale for Derivatization

The primary objectives of derivatizing 1-bromo-2,4,5-trimethoxybenzene or its derivatives are:

  • Improved Volatility and Thermal Stability for GC Analysis: Converting the molecule into a less polar and more volatile derivative allows for analysis at lower temperatures, reducing the risk of thermal degradation in the GC inlet and column.[1][2]

  • Enhanced Chromatographic Peak Shape: Derivatization can mask polar functional groups that might otherwise interact with active sites in the GC column, leading to peak tailing and poor resolution.[1]

  • Increased Sensitivity for Mass Spectrometric (MS) and Fluorescence Detection: Introducing specific chemical moieties through derivatization can lead to the formation of derivatives with high ionization efficiency in MS or strong fluorescence for HPLC with fluorescence detection (FLD), thereby lowering the limits of detection. For instance, halogenated acyl groups can significantly enhance the response of an electron capture detector (ECD).

  • Structural Confirmation: The mass spectra of derivatized compounds often exhibit characteristic fragmentation patterns that can aid in the unambiguous identification of the analyte.

Proposed Derivatization Strategies

Given the chemical nature of 1-bromo-2,4,5-trimethoxybenzene, two primary strategies for its derivatization are proposed, both involving an initial chemical transformation to introduce a reactive functional group.

  • Strategy 1: Conversion to an Amine Derivative followed by Acylation. This approach is highly relevant for forensic applications where the detection of clandestine synthesis of amphetamine-like substances is of interest. The bromo-substituent can be replaced with an amino group via palladium-catalyzed amination, yielding a derivative that can be readily acylated for GC-MS analysis.[3][4][5]

  • Strategy 2: Conversion to a Phenolic Derivative followed by Alkylation or Silylation. This strategy involves the hydrolysis of one or more methoxy groups to hydroxyl groups or the replacement of the bromine atom with a hydroxyl group. The resulting phenol can then be derivatized for GC-MS analysis.

The following diagram illustrates the logical workflow for these proposed derivatization strategies.

Derivatization_Workflow cluster_start Starting Material cluster_conversion Chemical Conversion cluster_intermediate Reactive Intermediates cluster_derivatization Derivatization cluster_product Analytical Derivatives cluster_analysis Analysis A 1-Bromo-2,4,5-trimethoxybenzene B Amination (e.g., Buchwald-Hartwig) A->B Strategy 1 C Hydrolysis/Hydroxylation A->C Strategy 2 D Amine Derivative B->D E Phenolic Derivative C->E F Acylation (e.g., with PFPA, TFAA) D->F G Alkylation/Silylation (e.g., with PFBBr, BSTFA) E->G H Acylated Amine Derivative F->H I Alkylated/Silylated Phenolic Derivative G->I J GC-MS Analysis H->J K HPLC-FLD Analysis H->K I->J I->K

Caption: Proposed derivatization workflows for 1-bromo-2,4,5-trimethoxybenzene.

Part 1: Derivatization via Amination and Acylation

This protocol is particularly useful for detecting potential illicit synthesis routes of designer drugs. The initial step involves the conversion of the aryl bromide to an arylamine, which is then derivatized for enhanced detection.

Step 1.1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds.[4] This reaction will convert 1-bromo-2,4,5-trimethoxybenzene into the corresponding aniline derivative.

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • Amine source (e.g., ammonia surrogate like benzophenone imine, or an appropriate amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., (o-biphenyl)P(t-Bu)₂ - JohnPhos)

  • Base (e.g., sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add 1-bromo-2,4,5-trimethoxybenzene (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Add the base (1.2-1.5 mmol) and the amine source (1.1-1.3 mmol).

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine derivative by column chromatography on silica gel.

Step 1.2: Acylation of the Amine Derivative for GC-MS Analysis

The synthesized amine derivative can be readily acylated using various reagents to improve its chromatographic properties and produce characteristic mass spectra. Perfluoroacyl derivatives are particularly effective for GC-MS analysis.[3][5]

Acylating Agents:

ReagentAbbreviationProperties of Derivative
N-methyl-bis(trifluoroacetamide)MBTFAVolatile, good for GC-MS
Pentafluoropropionic anhydridePFPAHighly volatile, excellent for ECD and MS detection
Heptafluorobutyric anhydrideHFBASimilar to PFPA, with increased retention time
Trifluoroacetic anhydrideTFAACommon and effective, produces stable derivatives

Protocol (using PFPA as an example):

  • In a clean, dry vial, dissolve a known amount of the amine derivative (e.g., 1 mg) in a suitable solvent (e.g., 100 µL of ethyl acetate or acetonitrile).

  • Add the acylating agent, PFPA (50 µL).

  • Seal the vial tightly and heat at 60-70 °C for 15-30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Expected GC-MS Parameters for Acylated Derivatives:
  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.

  • Injection Mode: Splitless injection for trace analysis.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the derivatized compound.

  • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrum of the acylated derivative is expected to show a prominent molecular ion and characteristic fragment ions resulting from the loss of the perfluoroacyl group and fragmentation of the trimethoxybenzene moiety.

Part 2: Derivatization via Hydrolysis and Alkylation/Silylation

This strategy is applicable for creating derivatives with different chromatographic and mass spectrometric properties compared to the acylated amines.

Step 2.1: Hydrolysis of Methoxy Groups to Phenols

The methoxy groups on the benzene ring can be cleaved to form hydroxyl groups using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). This creates a phenolic derivative.

Protocol (using BBr₃):

  • Dissolve 1-bromo-2,4,5-trimethoxybenzene (1.0 mmol) in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (e.g., 1.1-3.3 equivalents depending on the number of methoxy groups to be cleaved) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding water or methanol.

  • Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting phenolic compound by column chromatography.

Step 2.2: Derivatization of the Phenolic Intermediate

The resulting phenolic derivative, which now has an active hydrogen, can be derivatized using various reagents.

Derivatizing Agents for Phenols:

ReagentAbbreviationType of DerivatizationAnalytical Advantages
Pentafluorobenzyl bromidePFBBrAlkylationForms stable ethers, excellent for ECD and NCI-MS.[6]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylationForms volatile silyl ethers, widely used for GC-MS.[1]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFASilylationForms more stable t-butyldimethylsilyl (TBDMS) ethers.

Protocol (using PFBBr):

  • In a vial, dissolve the phenolic derivative (e.g., 1 mg) in a suitable solvent (e.g., 100 µL of acetone).

  • Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).

  • Add the derivatizing agent, PFBBr (10 µL of a 10% solution in acetone).

  • Seal the vial and heat at 60-80 °C for 1-2 hours.

  • Cool to room temperature and evaporate the solvent.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Part 3: Derivatization for HPLC Analysis

For HPLC analysis, derivatization is primarily aimed at introducing a fluorophore or a chromophore to enhance detection by fluorescence (FLD) or UV-Vis detectors, respectively. This is particularly useful for trace analysis.

Strategy 3: Derivatization with Dansyl Chloride for Fluorescence Detection

If an amine derivative of 1-bromo-2,4,5-trimethoxybenzene is synthesized (as in Strategy 1), it can be labeled with dansyl chloride to produce a highly fluorescent derivative suitable for HPLC-FLD.

Protocol:

  • Dissolve the amine derivative (approximately 1-10 nmol) in 100 µL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

  • Add 200 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60 °C for 30-60 minutes in the dark.

  • After incubation, cool the reaction mixture.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

Expected HPLC-FLD Parameters:
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Fluorescence Detection: Excitation and emission wavelengths for dansyl derivatives are typically around 340 nm and 520-560 nm, respectively, though these can be solvent-dependent.

The following diagram illustrates the general workflow for the analytical protocols.

Analytical_Protocol_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-FLD Analysis cluster_data Data Analysis A Sample containing 1-bromo-2,4,5-trimethoxybenzene B Chemical Conversion (e.g., Amination) A->B C Derivatization (e.g., Acylation) B->C D Injection into GC C->D For GC-MS G Injection into HPLC C->G For HPLC-FLD E Chromatographic Separation D->E F Mass Spectrometric Detection E->F J Peak Identification and Integration F->J H Chromatographic Separation G->H I Fluorescence Detection H->I I->J K Quantification using Calibration Curve J->K

Caption: General analytical workflow for derivatized samples.

Conclusion

The derivatization of 1-bromo-2,4,5-trimethoxybenzene, while not typically performed directly, can be effectively achieved through a two-step process involving the initial conversion to a more reactive amine or phenolic intermediate. The subsequent derivatization of these intermediates with appropriate reagents significantly enhances their detectability by GC-MS and HPLC. The choice of derivatization strategy will depend on the analytical objective, the available instrumentation, and the nature of the sample matrix. The protocols outlined in this guide provide a robust framework for developing sensitive and specific analytical methods for this important compound and its derivatives.

References

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  • Kilo, S., Kiefer, A., & Hock, B. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 241, 116003.
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  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 552–555.
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  • Myers, A. G. (n.d.). Lithium Halogen Exchange #1 Revised.
  • Wang, T., Magnin, D. R., & Hamann, L. G. (2003). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Organic letters, 5(6), 897–900.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Frontini, R., et al. (2019). Optimization of Ullmann amine coupling reaction between bromobenzene 1a... Molecules, 24(18), 3298.
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  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o539.
  • Silva, A. S., et al. (2020). HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets. Foods, 9(10), 1488.
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  • Bamoniri, A., & Ghorbani-Choghamarani, A. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 283-290.
  • Bamoniri, A., & Ghorbani-Choghamarani, A. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 283-290.
  • Lingeman, H., Underberg, W. J., Takadate, A., & Hulshoff, A. (1985). An HPLC fluorescence detection system for amines.
  • Li, Y., et al. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry.

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Application

Application Notes and Protocols: Regioselective Bromination of 1,2,4-Trimethoxybenzene

For correspondence: Abstract This document provides a comprehensive guide to the experimental setup for the regioselective bromination of 1,2,4-trimethoxybenzene to synthesize 5-bromo-1,2,4-trimethoxybenzene. This protoc...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide to the experimental setup for the regioselective bromination of 1,2,4-trimethoxybenzene to synthesize 5-bromo-1,2,4-trimethoxybenzene. This protocol is designed for researchers, scientists, and professionals in drug development and synthetic organic chemistry. The application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Scientific Background

The bromination of activated aromatic systems is a cornerstone of electrophilic aromatic substitution (EAS) reactions, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials. 1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the presence of three electron-donating methoxy groups. These groups direct electrophilic attack to the ortho and para positions. The specific regioselectivity of the bromination is dictated by the steric and electronic effects of these substituents. The methoxy groups at positions 1, 2, and 4 strongly activate the ring, making the reaction proceed under mild conditions. The primary product of this reaction is 5-bromo-1,2,4-trimethoxybenzene, a valuable intermediate in organic synthesis.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Experimental Workflow Overview

The overall workflow for the bromination of 1,2,4-trimethoxybenzene is a multi-step process that includes reaction setup, execution, workup, and purification, followed by characterization of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent Preparation & Safety Check setup_glassware Glassware Setup & Inert Atmosphere prep_reagents->setup_glassware Proceed dissolve Dissolve 1,2,4-Trimethoxybenzene setup_glassware->dissolve Start Reaction cool Cool Reaction Mixture dissolve->cool add_bromine Slow Addition of Bromine Solution cool->add_bromine react Stir at Room Temperature add_bromine->react quench Quench with Sodium Thiosulfate react->quench Initiate Workup extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify tlc TLC Monitoring purify->tlc Characterize Product nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry nmr->ms mp Melting Point ms->mp

Caption: Experimental workflow for the bromination of 1,2,4-trimethoxybenzene.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
1,2,4-Trimethoxybenzene≥98%Sigma-AldrichStarting material.
Bromine (Br₂)Reagent gradeFisher ScientificExtremely toxic and corrosive. Handle with extreme caution.
Glacial Acetic AcidACS gradeVWRSolvent.
Dichloromethane (DCM)HPLC gradeVWRExtraction solvent.
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Acros OrganicsQuenching agent.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab preparedFor washing.
Brine (Saturated NaCl)Lab preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeFisher ScientificDrying agent.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Dropping funnel--For controlled addition of bromine.
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeFor reaction monitoring.

Safety Precautions: Handling Bromine

DANGER: Bromine is a highly toxic, corrosive, and volatile liquid. Inhalation of vapors can be fatal, and direct contact causes severe chemical burns. All manipulations involving bromine must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Do not use disposable latex gloves.

  • Ventilation: Ensure the fume hood has adequate airflow.

  • Spill Kit: Have a bromine spill kit readily available. This should include a neutralizing agent like a 25% sodium thiosulfate solution.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes and seek immediate medical attention. If inhaled, move to fresh air immediately and seek emergency medical care.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated aromatic rings.

Step 1: Reaction Setup

  • Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Equip the flask with a dropping funnel.

  • In the round-bottom flask, dissolve 1,2,4-trimethoxybenzene (5.0 g, 29.7 mmol) in 30 mL of glacial acetic acid. Stir until a homogeneous solution is formed.

Step 2: Bromine Addition

  • In the dropping funnel, prepare a solution of bromine (1.6 mL, 31.2 mmol, 1.05 eq.) in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of 1,2,4-trimethoxybenzene over a period of 30 minutes. Maintain the reaction temperature between 0 and 5 °C. The reaction mixture will turn from colorless to a deep orange-red color. The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of di-brominated byproducts.

Step 3: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 4:1 Hexane:Ethyl Acetate. The product, 5-bromo-1,2,4-trimethoxybenzene, will have a lower Rf value than the starting material.

Step 4: Workup

  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water and a saturated solution of sodium thiosulfate (approx. 50 mL). Stir until the red-orange color of excess bromine disappears.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

  • The crude product, a pale yellow solid, can be purified by recrystallization from a minimal amount of hot ethanol or methanol to yield white crystalline needles of 5-bromo-1,2,4-trimethoxybenzene.

Characterization of 5-Bromo-1,2,4-trimethoxybenzene

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point 78-82 °C (literature value)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.08 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.86 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 152.4, 150.9, 142.8, 115.1, 103.7, 98.6, 56.8, 56.5, 56.3.
Mass Spectrometry (EI) m/z: 246/248 (M⁺, M⁺+2, characteristic bromine isotope pattern).

Mechanistic Rationale

The regioselectivity of the bromination is governed by the directing effects of the three methoxy groups.

Caption: Mechanism and regioselectivity of the bromination reaction.

The methoxy groups at positions 1 and 4 are para to the C5 position, and the methoxy group at C4 is ortho to the C5 position. This cumulative electron-donating effect strongly activates the C5 position for electrophilic attack. The alternative positions are either sterically hindered (C3) or less activated. This results in the highly regioselective formation of 5-bromo-1,2,4-trimethoxybenzene.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC.
Loss of product during workup.Ensure complete extraction and careful handling during transfers.
Formation of Di-brominated Product Reaction temperature too high.Maintain the temperature at 0-5 °C during bromine addition.
Excess bromine used.Use a slight excess (1.05 eq.) of bromine.
Persistent Color after Quenching Insufficient sodium thiosulfate.Add more sodium thiosulfate solution until the color disappears.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 5-bromo-1,2,4-trimethoxybenzene. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the stringent safety precautions for handling bromine, researchers can successfully perform this synthesis. The detailed characterization methods ensure the identity and purity of the final product, which is a versatile intermediate for further synthetic transformations.

References

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). Bromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). *
Method

Application Notes and Protocols: The Strategic Role of 1-Bromo-2,4,5-trimethoxybenzene in the Synthesis of Psychoactive Phenethylamines

Abstract: This document provides a detailed technical guide for researchers on the synthetic utility of 1-bromo-2,4,5-trimethoxybenzene as a precursor for psychoactive substituted phenethylamines, a class of compounds th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers on the synthetic utility of 1-bromo-2,4,5-trimethoxybenzene as a precursor for psychoactive substituted phenethylamines, a class of compounds that includes analogues of mescaline. While not a direct starting material for many well-known compounds, its strategic conversion into the key intermediate, 2,4,5-trimethoxybenzaldehyde, opens a viable pathway to these targets. This guide elucidates the mechanistic principles, provides validated, step-by-step protocols for this conversion, and details the subsequent transformation into a phenethylamine structure. We will explore the critical organometallic reactions required to functionalize the benzene ring and the subsequent condensation and reduction steps to build the ethylamine sidechain.

Introduction to the Synthetic Landscape

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, known for their diverse pharmacological effects, particularly as central nervous system stimulants and hallucinogens.[1] A prominent subgroup includes analogues of mescaline, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which are recognized for their psychoactive properties.[2] The synthesis of these molecules is a subject of significant interest in medicinal chemistry and neuropharmacology for developing receptor probes and potential therapeutics.[3]

The core challenge in many of these syntheses is the regioselective functionalization of a polysubstituted benzene ring. The starting material, 1-bromo-2,4,5-trimethoxybenzene, presents a chemically stable and accessible scaffold.[4][5] However, its direct use is limited. The key to unlocking its potential lies in converting the bromo-substituent into a more versatile functional group, namely an aldehyde. This aldehyde then serves as the electrophilic anchor for constructing the characteristic ethylamine side chain of the target psychoactive compounds.

This guide provides a comprehensive walkthrough of a primary synthetic strategy: the conversion of 1-bromo-2,4,5-trimethoxybenzene to 2,4,5-trimethoxybenzaldehyde via an organometallic intermediate, followed by its elaboration into 2,4,5-trimethoxyphenethylamine.

PART 1: Synthesis of the Key Intermediate: 2,4,5-Trimethoxybenzaldehyde

The transformation of an aryl bromide into an aryl aldehyde is a cornerstone of synthetic organic chemistry. The most robust and widely employed method involves the formation of an organometallic intermediate, which is then quenched with a formylating agent.

Methodology: Lithium-Halogen Exchange and Formylation

The conversion relies on a two-step process: a lithium-halogen exchange followed by borylation. This approach offers high yields and regioselectivity.

  • Lithiation (Lithium-Halogen Exchange): 1-bromo-2,4,5-trimethoxybenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The mechanism involves the exchange of the bromine atom for a lithium atom, forming a highly reactive aryllithium intermediate. The choice of solvent is critical; ethereal solvents like tetrahydrofuran (THF) are essential for solvating the lithium cation and promoting the reaction, though they can sometimes affect the stability of the aryllithium species.[6][7][8]

  • Formylation: The nucleophilic aryllithium species is then reacted ("quenched") with an electrophilic source of a formyl group. N,N-Dimethylformamide (DMF) is the most common and effective reagent for this purpose. The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous acidic workup hydrolyzes this intermediate to yield the final product, 2,4,5-trimethoxybenzaldehyde.

This overall workflow is a powerful method for introducing an aldehyde group onto an aromatic ring where a halogen is already present.

Experimental Protocol: Synthesis of 2,4,5-Trimethoxybenzaldehyde

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), typically 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Dry ice/acetone bath

Procedure:

  • Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with 1-bromo-2,4,5-trimethoxybenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material under a positive pressure of nitrogen.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour. Successful lithiation is indicated by the formation of a clear, often yellowish, solution of the aryllithium intermediate.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the stirred solution at -78 °C. The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to stir at -78 °C for another hour before being allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 2,4,5-trimethoxybenzaldehyde can be further purified by flash column chromatography on silica gel or by recrystallization to afford a white to pale yellow solid.

Workflow Diagram: From Aryl Bromide to Aldehyde

G A 1-Bromo-2,4,5-trimethoxybenzene B n-BuLi, Anhydrous THF -78 °C A->B Lithium-Halogen Exchange C 2,4,5-Trimethoxyphenyllithium (Aryllithium Intermediate) B->C D 1) Anhydrous DMF 2) H₃O⁺ Workup C->D Formylation E 2,4,5-Trimethoxybenzaldehyde D->E

Caption: Lithiation-Formylation workflow.

PART 2: Synthesis of 2,4,5-Trimethoxyphenethylamine

With the key aldehyde intermediate in hand, the next stage involves constructing the ethylamine side chain. This is classically achieved through a two-step sequence: a Henry reaction followed by the reduction of a nitroalkene.

Methodology: Henry Reaction and Nitroalkene Reduction
  • Henry Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde (2,4,5-trimethoxybenzaldehyde) and a nitroalkane (nitromethane). The reaction forms a β-nitro alcohol, which readily dehydrates under the reaction conditions to yield a conjugated nitroalkene: 1-(2,4,5-trimethoxyphenyl)-2-nitroethene. Weak bases like ammonium acetate or specific catalysts like ethylenediaminediacetate are often used to promote the condensation.[9][10][11]

  • Nitroalkene Reduction: The nitro group of the synthesized nitroalkene is a versatile precursor to an amine. It can be reduced using powerful hydride-donating reagents. Lithium aluminum hydride (LAH) is a common choice for this transformation, as it reduces the nitro group and the alkene double bond simultaneously to afford the saturated primary amine, 2,4,5-trimethoxyphenethylamine.[12] This step must be performed under strictly anhydrous conditions due to the high reactivity of LAH with water.

Experimental Protocol: Synthesis of 2,4,5-Trimethoxyphenethylamine

Step A: Henry Reaction - Synthesis of 1-(2,4,5-Trimethoxyphenyl)-2-nitroethene

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate (anhydrous)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add 2,4,5-trimethoxybenzaldehyde (1.0 eq) and a large excess of nitromethane (which also acts as the solvent).

  • Add a catalytic amount of anhydrous ammonium acetate (0.2 eq).

  • Heat the mixture to reflux (approx. 100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The excess nitromethane is removed under reduced pressure.

  • The resulting residue is dissolved in a suitable solvent like hot isopropanol or methanol and allowed to cool, which should induce crystallization of the yellow-orange nitroalkene product.

  • The crystals are collected by vacuum filtration, washed with cold solvent, and dried.

Step B: Reduction - Synthesis of 2,4,5-Trimethoxyphenethylamine

Materials:

  • 1-(2,4,5-Trimethoxyphenyl)-2-nitroethene

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate solution or Rochelle's salt solution (for workup)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of LAH (approx. 2.5-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition: A solution of the nitroalkene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at reflux for an additional 4-6 hours to ensure complete reduction.

  • Workup (Caution: Highly Exothermic): The flask is cooled in an ice bath. The reaction is quenched by the slow, sequential, and dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with THF. The combined filtrates are collected, and the solvent is removed under reduced pressure.

  • Purification: The crude amine product can be purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving the freebase in a solvent like isopropanol and adding concentrated HCl, followed by recrystallization.

Data Summary: Representative Reaction Parameters
StepReactionKey ReagentsSolventTemp.Typical YieldReference
1 Lithiation-Formylationn-BuLi, DMFTHF-78 °C70-85%[13]
2 Henry ReactionNitromethane, NH₄OAcNitromethaneReflux80-90%[10]
3 Nitroalkene ReductionLiAlH₄ (LAH)THFReflux60-75%[12][14]
Workflow Diagram: From Aldehyde to Phenethylamine

G E 2,4,5-Trimethoxybenzaldehyde F Nitromethane, NH₄OAc Reflux E->F Henry Reaction G 1-(2,4,5-Trimethoxyphenyl) -2-nitroethene F->G H LiAlH₄, Anhydrous THF Reflux G->H Reduction I 2,4,5-Trimethoxyphenethylamine H->I

Caption: Synthesis of the target phenethylamine.

Conclusion and Further Applications

This guide demonstrates that 1-bromo-2,4,5-trimethoxybenzene is a viable and strategic starting material for the synthesis of psychoactive 2,4,5-trimethoxyphenethylamine. The key is its efficient conversion to the versatile aldehyde intermediate, 2,4,5-trimethoxybenzaldehyde. The protocols detailed herein—lithiation-formylation, Henry condensation, and LAH reduction—are robust and well-established procedures in organic synthesis.

Researchers can adapt these core principles to synthesize a wide array of substituted phenethylamines. For instance, by starting with the isomeric 1,2,4-trimethoxybenzene, one could potentially perform a Vilsmeier-Haack formylation to access 2,4,5-trimethoxybenzaldehyde as well.[15][16] Furthermore, the intermediate phenethylamine can be subjected to further reactions, such as N-alkylation to produce compounds like N-allylmescaline or N-propylmescaline, which have been studied as potential mescaline antagonists.[17] The synthetic logic and methods presented here provide a solid foundation for professionals in drug development and chemical research to explore this fascinating chemical space.

References

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (n.d.). MDPI. Retrieved from [Link]

  • 2C B Synthesis IceCool PDF. (n.d.). Scribd. Retrieved from [Link]

  • Successful 2C-B Syntheses. (n.d.). The Hive Archive. Retrieved from [Link]

  • 2C-B synthesis. (n.d.). Erowid. Retrieved from [Link]

  • The Preparation and Reactions of 2,4,5-Teimethoxybromobenzene and 1,2,3-Tribromo-4,5,6-Trimethoxybenzene. (n.d.). ProQuest. Retrieved from [Link]

  • Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). (2014). PubMed. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. Retrieved from [Link]

  • NBOMe-mescaline. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of potential mescaline antagonists. (1976). PubMed. Retrieved from [Link]

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  • Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • 2C-B. (n.d.). Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Stout. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. (n.d.). Erowid. Retrieved from [Link]

  • Sintese Do 2c-b. (n.d.). Scribd. Retrieved from [Link]

  • Process for the preparation of 2,4,5-trimethoxybenzaldehyde. (n.d.). Google Patents.
  • Aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. (n.d.). ACG Publications. Retrieved from [Link]

  • Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (2006). PubMed. Retrieved from [Link]

  • 3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.). ResearchGate. Retrieved from [Link]

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  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]

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Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4,5-trimethoxybenzene

Introduction: The Strategic Importance of C-N Bond Formation The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial compounds.[1][2] This reaction offers a broad substrate scope and functional group tolerance, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[1]

This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 1-Bromo-2,4,5-trimethoxybenzene. This substrate is an electron-rich aryl bromide, and its reactivity presents specific considerations for catalyst and ligand selection to ensure an efficient and high-yielding transformation. The resulting 2,4,5-trimethoxyaniline derivatives are valuable intermediates in the synthesis of various fine chemicals and pharmaceutical agents.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine (R-NH₂) then coordinates to the Pd(II) complex. A stoichiometric amount of a non-nucleophilic base facilitates the deprotonation of the coordinated amine, generating a palladium-amido complex.[4]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the desired N-aryl amine product.[1]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene and the formation of an imine.[1] The choice of ligand is critical in minimizing this side reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-Br(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-Br(L) Ar-Br Ar-Pd(II)-NHR(L) Amine Coordination Complex Ar-Pd(II)-Br(L)->Ar-Pd(II)-NHR(L) R-NH₂ Ar-Pd(II)-NR(L) Palladium-Amido Complex Ar-Pd(II)-NHR(L)->Ar-Pd(II)-NR(L) Base, -HBr Ar-Pd(II)-NR(L)->Pd(0)L Reductive Elimination Ar-NHR Product (N-Aryl Amine) Ar-Pd(II)-NR(L)->Ar-NHR caption Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for Electron-Rich Aryl Bromides

The successful amination of electron-rich aryl bromides like 1-Bromo-2,4,5-trimethoxybenzene is highly dependent on the judicious selection of the catalyst system and reaction conditions.

ParameterRecommendation for 1-Bromo-2,4,5-trimethoxybenzeneRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)These ligands facilitate the oxidative addition to the electron-rich aryl bromide and promote the desired reductive elimination over competing side reactions.[1]
Base Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 equiv)A strong, non-nucleophilic base is required. NaOt-Bu is highly effective, but for substrates with base-sensitive functional groups, K₃PO₄ is a milder alternative.[5]
Solvent Anhydrous toluene or 1,4-dioxaneAprotic solvents are generally preferred to avoid catalyst deactivation. Toluene is a very common and effective choice.[3]
Temperature 80-110 °CThe reaction temperature depends on the specific catalyst system and substrate reactivity. Optimization may be required.[6]
Reaction Time 12-24 hoursProgress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.

Detailed Experimental Protocol

This protocol describes the synthesis of N-butyl-2,4,5-trimethoxyaniline from 1-Bromo-2,4,5-trimethoxybenzene and n-butylamine.

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene (1.0 mmol, 1.0 equiv)

  • n-Butylamine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk tube or equivalent)

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Characterization A 1. Add solids to Schlenk tube: - 1-Bromo-2,4,5-trimethoxybenzene - Pd₂(dba)₃ - XPhos - NaOt-Bu B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous toluene and n-butylamine via syringe B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor reaction progress (TLC/GC-MS) D->E F 6. Cool to room temperature E->F G 7. Dilute with ethyl acetate, wash with water and brine F->G H 8. Dry organic layer, filter, and concentrate G->H I 9. Purify by flash column chromatography H->I J 10. Characterize product (NMR, MS, etc.) I->J caption Experimental workflow for Buchwald-Hartwig amination.

Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Bromo-2,4,5-trimethoxybenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under a stream of inert gas.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of n-butylamine (1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-butyl-2,4,5-trimethoxyaniline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Use a fresh batch of palladium precatalyst and ligand.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Consider a different solvent or a co-solvent system to improve solubility.
Significant hydrodehalogenation - Suboptimal ligand choice- High reaction temperature- Switch to a bulkier, more electron-rich phosphine ligand (e.g., BrettPhos).- Optimize the reaction temperature; sometimes a lower temperature can favor the desired C-N coupling.
Decomposition of starting material - Base is too strong for the substrate's functional groups- If your substrate has base-sensitive functional groups, switch to a milder base such as K₃PO₄ or Cs₂CO₃. This may require a higher catalyst loading or a more active ligand system.[5]

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of N-aryl amines. For electron-rich substrates such as 1-Bromo-2,4,5-trimethoxybenzene, the use of bulky, electron-rich phosphine ligands is paramount for achieving high yields and minimizing side reactions. The protocol detailed herein provides a reliable starting point for researchers in drug discovery and materials science to access valuable 2,4,5-trimethoxyaniline derivatives. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and optimization of reaction parameters will ensure the successful implementation of this powerful synthetic transformation.

References

  • BenchChem. (2025). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Royal Society of Chemistry.
  • Dornan, L. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene.
  • Powers, D. C., et al. (2017). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 139(40), 14092-14096. [Link]

  • Lee, C.-Y., et al. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 22(10), 1678. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses, 80, 23.
  • Cruz, F., et al. (2020). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 85(15), 9635-9650. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "buchwald-hartwig amination". Retrieved from [Link]

  • Reddy, C. V., et al. (2008). Palladium/P(t-Bu)3-catalyzed synthesis of N-aryl azoles and application to the synthesis of 4,4′,4′′-tris(N-azolyl)triphenylamines. Tetrahedron Letters, 49(5), 847-850. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Bromo-2,4,5-trimethoxybenzene

Introduction Welcome to the technical support center for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying principles to empower you to make informed decisions in your laboratory work. This document is structured in a question-and-answer format to directly address common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yield in the bromination of 1,2,4-trimethoxybenzene is a frequent issue. The root cause often lies in one or more of the following areas:

  • Purity of Starting Material: The starting material, 1,2,4-trimethoxybenzene, should be of high purity. Impurities can interfere with the electrophilic aromatic substitution, leading to side reactions and a lower yield of the desired product.

  • Reaction Temperature: The temperature must be carefully controlled. While electrophilic bromination is often exothermic, excessive heat can lead to the formation of poly-brominated byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. It is recommended to perform the reaction at a moderate temperature and monitor it closely.[1]

  • Choice and Stoichiometry of Brominating Agent: The selection and precise measurement of the brominating agent are crucial. While elemental bromine (Br₂) is commonly used, its high reactivity can be difficult to control.[2] N-Bromosuccinimide (NBS) is a milder and more selective alternative that can minimize over-bromination. Ensure the stoichiometry is accurate; an excess of the brominating agent will inevitably lead to di- and tri-brominated species.

  • Solvent Selection: The solvent plays a significant role in the reaction's success. Halogenated solvents like dichloromethane or carbon tetrachloride are common, but greener alternatives should be considered where possible. The solvent should be inert to the reaction conditions and capable of dissolving the starting material.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

The formation of multiple products is a classic sign of poor selectivity. The methoxy groups on the benzene ring are strong activating groups, making the ring highly susceptible to electrophilic attack.[2]

Common Side Products:

  • Dibromo- and Tribromo-isomers: Due to the high activation of the aromatic ring, over-bromination is the most common side reaction, leading to the formation of dibromo- and tribromo-2,4,5-trimethoxybenzene.[2]

  • Positional Isomers: While the directing effects of the methoxy groups strongly favor bromination at the 1-position, minor amounts of other positional isomers may form.

Strategies for Minimizing Side Products:

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise and at a controlled rate to maintain a low concentration of the electrophile in the reaction mixture. This favors mono-substitution.

  • Use of a Milder Brominating Agent: As mentioned, consider using NBS in place of Br₂. The in-situ generation of Br₂ from NBS can provide a more controlled reaction.

  • Precise Temperature Control: Maintain a consistent and optimal temperature throughout the reaction. Fluctuations can impact selectivity.

Q3: The work-up procedure seems to be causing product loss. Are there any best practices to follow?

A significant portion of the product can be lost during the work-up and purification stages. Here are some key considerations:

  • Quenching: After the reaction is complete, it's essential to quench any remaining brominating agent. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.

  • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Ensure complete phase separation to avoid loss of product in the aqueous layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[3]

  • Washing: Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any acidic byproducts. A final wash with brine helps to remove residual water before drying.[3]

Q4: My purified product is still not meeting the required purity specifications. What are the most effective purification techniques?

Achieving high purity is critical, especially in drug development. If standard recrystallization is insufficient, consider the following:

  • Recrystallization: This is the most common and often effective method. The key is selecting the right solvent or solvent system. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[4] For 1-Bromo-2,4,5-trimethoxybenzene, ethanol or a mixture of hexane and ethyl acetate can be effective.[4][5]

    • Troubleshooting Recrystallization:

      • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a low melting point or the presence of impurities. Try using a larger volume of solvent or a different solvent system.[6]

      • Low recovery: This can result from using too much solvent or cooling the solution too quickly.[4][6] Concentrate the mother liquor to recover a second crop of crystals.[4][6]

  • Column Chromatography: For separating closely related impurities, such as positional isomers or poly-brominated products, silica gel column chromatography is the method of choice.[3] A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.[1]

Experimental Protocols

Detailed Synthesis Protocol for 1-Bromo-2,4,5-trimethoxybenzene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 1,2,4-Trimethoxybenzene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Hexane/Ethyl acetate for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in the chosen solvent. Cool the mixture in an ice bath.

  • Addition of Brominating Agent: Dissolve the brominating agent (NBS or Br₂, 1.0 - 1.1 eq) in the same solvent and add it dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess brominating agent by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

ParameterRecommended ConditionRationale
Starting Material 1,2,4-Trimethoxybenzene (>98% purity)High purity minimizes side reactions.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing over-bromination.
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Temperature 0-5 °CControls the exothermic reaction and improves selectivity.
Purification Recrystallization (Ethanol) or Column ChromatographyEffective for removing common impurities.

Visualizing the Process

Reaction Mechanism

The synthesis of 1-Bromo-2,4,5-trimethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups activate the benzene ring and direct the incoming electrophile (Br⁺) to the ortho and para positions.

Electrophilic Aromatic Substitution 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene Sigma Complex (Intermediate) Sigma Complex (Intermediate) 1,2,4-Trimethoxybenzene->Sigma Complex (Intermediate) + Br+ Electrophile (Br+) Electrophile (Br+) 1-Bromo-2,4,5-trimethoxybenzene 1-Bromo-2,4,5-trimethoxybenzene Sigma Complex (Intermediate)->1-Bromo-2,4,5-trimethoxybenzene - H+ H+ H+

Caption: Electrophilic bromination of 1,2,4-trimethoxybenzene.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting Workflow cluster_Diagnosis Diagnosis cluster_Solutions Potential Solutions Low_Yield Low Yield? Multiple_Spots_TLC Multiple Spots on TLC? Low_Yield->Multiple_Spots_TLC No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Poor_Purity Poor Purity after Purification? Multiple_Spots_TLC->Poor_Purity No Control_Addition Control Rate of Brominating Agent Addition Multiple_Spots_TLC->Control_Addition Yes Refine_Purification Refine Purification (Recrystallization/Column) Poor_Purity->Refine_Purification Yes End End Poor_Purity->End No Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Improve_Workup Optimize Work-up Procedure Optimize_Temp->Improve_Workup Use_Milder_Reagent Use Milder Brominating Agent (NBS) Control_Addition->Use_Milder_Reagent Use_Milder_Reagent->Poor_Purity Improve_Workup->Multiple_Spots_TLC Refine_Purification->End Start Start Start->Low_Yield

Caption: A workflow for troubleshooting synthesis issues.

References

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • The reactions of methoxybenzene. (n.d.). Retrieved from [Link]

  • ProQuest. (n.d.). The Preparation and Reactions of 2,4,5-Teimethoxybromobenzene and 1,2,3-Tribromo-4,5,6-Trimethoxybenzene. Retrieved from [Link]

  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, 24(19), 2437-2442.
  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,5-trimethoxybenzene bromination or chlorination catalyzed by.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Retrieved from [Link]

  • ResearchGate. (2005). 1-[3,5-Bis(bromomethyl)-2,4,6-trimethoxybenzyl]. Retrieved from [Link]

  • YouTube. (2018, May 7). Benzene Side Chain Reactions. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • NOP. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Reddit. (2021, February 22). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-Bromo-2,4,5-trimethoxybenzene

Welcome to the technical support center for the purification of crude 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their purification strategies. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

I. Initial Assessment & Troubleshooting

This section addresses the most frequent initial observations and questions that arise when handling the crude product post-synthesis.

Q1: My crude product is a dark, oily residue or a discolored solid, but the literature describes it as a white solid. What causes this, and what is the first step I should take?

A1: This is a very common issue. The discoloration and oily nature typically stem from several sources:

  • Residual Solvents: Incomplete removal of high-boiling reaction solvents (e.g., DMF, acetic acid).

  • Unreacted Starting Materials: The precursor, 1,2,4-trimethoxybenzene, is an oily liquid at room temperature. Its presence can prevent your product from solidifying.

  • Side-Products: Bromination reactions can generate colored, often phenolic, impurities through demethylation or other side reactions. Over-bromination can also lead to di- or tri-brominated species which may have different physical properties.[1]

Your first and most direct purification step should be Recrystallization. This technique is highly effective at removing the bulk of both colored impurities and unreacted starting materials, leveraging differences in solubility. It is often sufficient to achieve >98% purity if isomeric impurities are not a major concern.[2]

Q2: My TLC analysis of the crude product shows multiple spots. How do I interpret this and decide on a purification method?

A2: A TLC plate provides critical information for planning your purification strategy.

  • Spot at the Baseline: This often indicates highly polar impurities, such as phenolic byproducts from demethylation, or inorganic salts. These are typically well-removed by recrystallization or a simple silica plug filtration.

  • Spot with a Higher Rf than the Product: This is likely the less polar starting material, 1,2,4-trimethoxybenzene.

  • Spots Very Close to the Product Spot: This is the most challenging scenario and strongly suggests the presence of isomeric impurities (e.g., 1-Bromo-2,3,5-trimethoxybenzene) or poly-brominated species. These compounds often have very similar polarities to the desired product.

Decision Workflow:

  • If you see one major product spot and minor spots at the baseline or with a significantly different Rf: Proceed with Recrystallization .

  • If you see spots very close to your product spot: You will need to use Column Chromatography for effective separation.[3]

The following diagram illustrates the decision-making process based on your initial product assessment.

Troubleshooting_Workflow A Crude Product Assessment B Visual Inspection A->B C TLC Analysis (e.g., 3:1 Hexane:EtOAc) A->C D Primary Purification Method B->D Dark Oil or Discolored Solid C->D Baseline or High R f Impurities F Column Chromatography C->F Spots Close to Product R f (Isomeric Impurities) E Recrystallization D->E

Caption: Decision workflow for selecting a primary purification technique.

II. Recrystallization Guide & FAQs

Recrystallization is a powerful technique for purifying solids. 1-Bromo-2,4,5-trimethoxybenzene has a relatively low melting point (approx. 53-57°C), which requires special consideration.[2]

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. Given the low melting point of your compound, this is a frequent challenge.

Causality & Solution:

  • Cause: The boiling point of your chosen solvent is too high, or the solution is too concentrated, causing saturation to occur at a temperature >57°C.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the "good" solvent (the solvent in which the compound is soluble, e.g., ethanol) to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. A large beaker of hot water can be used as a cooling bath to gradually lower the temperature, ensuring crystallization begins below the compound's melting point.

    • Consider a different solvent system. A solvent with a lower boiling point, such as methanol or a mixture of ethyl acetate and hexane, might be more suitable.

Q4: My yield after recrystallization is very low. How can I improve recovery?

A4: Low recovery is typically due to using too much solvent or cooling the solution too quickly.[3]

Optimization Strategies:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Crash cooling leads to the formation of small, often impure, crystals and leaves more product dissolved in the filtrate.[3]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the filtrate by boiling off some solvent and cool it again to recover a second, usually less pure, crop of crystals.

  • Solvent Choice: Ensure your chosen solvent has poor solubility for the compound at low temperatures. Ethanol is often a good choice, but for higher recovery, a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane can be superior.

Detailed Protocol: Recrystallization from Ethanol/Water

This protocol is designed to maximize both purity and yield for 1-Bromo-2,4,5-trimethoxybenzene.

StepProcedureRationale & Expert Notes
1. Dissolution Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve it completely.Using an Erlenmeyer flask minimizes solvent evaporation. Adding the minimum solvent is critical for high recovery.
2. Decolorization Optional: If the solution is highly colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.Charcoal adsorbs high molecular weight, colored impurities. Use sparingly as it can also adsorb your product.
3. Hot Filtration Optional: If charcoal was used, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.Pre-heating the apparatus prevents premature crystallization of the product on the filter paper, which is a major source of yield loss.
4. Induce Crystallization Add water dropwise to the hot, clear ethanol solution until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to re-dissolve the cloudiness.This brings the solution to its exact saturation point. Water acts as the "anti-solvent" where the product is insoluble.[4]
5. Cooling Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes.Slow cooling is essential for the formation of large, pure crystals.
6. Isolation Collect the crystals by vacuum filtration using a Büchner funnel.
7. Washing Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture).The cold solvent removes any remaining soluble impurities without dissolving a significant amount of the purified product.
8. Drying Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

III. Column Chromatography Guide & FAQs

When recrystallization is insufficient, particularly for removing isomers, column chromatography is the method of choice.[5][6]

Q5: How do I choose the right solvent system (eluent) for my column?

A5: The correct eluent is determined by running analytical TLC plates first. The goal is to find a solvent system that provides good separation between your product and the impurities.

Procedure:

  • Test various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[3]

  • Spot your crude mixture on several TLC plates and develop them in different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • The ideal solvent system is one that gives your desired product an Rf value of approximately 0.25-0.35. This Rf value is in the "sweet spot" that allows for good separation without requiring an excessive volume of solvent for elution.

Q6: My compounds are running too fast (high Rf) or are stuck at the top of the column (low Rf). What do I do?

A6: This is a common problem related to eluent polarity.

  • Problem: Compounds run too fast (Rf is too high).

    • Cause: The eluent is too polar. It competes too effectively with your compounds for binding sites on the silica gel, washing them down the column quickly and resulting in poor separation.

    • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexane:EtOAc).

  • Problem: Compounds are stuck at the top (Rf is too low).

    • Cause: The eluent is not polar enough. It cannot effectively displace your compounds from the silica gel.

    • Solution: Increase the polarity of the eluent. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 Hexane:EtOAc).

Detailed Protocol: Silica Gel Column Chromatography

This workflow outlines the standard procedure for purifying 1-Bromo-2,4,5-trimethoxybenzene on a silica gel column.

Column_Chromatography_Workflow A 1. Prepare Slurry (Silica Gel + Eluent) B 2. Pack Column Pour slurry and drain excess eluent A->B C 3. Add Sand Layer (Protects silica surface) B->C D 4. Load Sample (Dissolved in min. solvent) C->D E 5. Elute (Add eluent, apply pressure) D->E F 6. Collect Fractions (In test tubes) E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H

Caption: Step-by-step workflow for performing column chromatography.

Step-by-Step Methodology:

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[5]

  • Packing the Column:

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you plan to use).[7]

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent. Tap the column gently to ensure even packing and remove air bubbles.[5]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]

  • Loading the Sample:

    • Dissolve your crude product in the minimum possible amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).

    • Carefully pipette this concentrated solution onto the sand layer.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Use gentle air pressure to begin flowing the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 1-Bromo-2,4,5-trimethoxybenzene.

IV. References

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-dimethoxybenzene on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2005). 1-[3,5-Bis(bromomethyl)-2,4,6-trimethoxybenzyl]-3,5-bis(bromomethyl)-2,4,6-trimethoxybenzene. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved January 2, 2026, from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Professor Dave Explains. Retrieved January 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Retrieved January 2, 2026, from [Link]

  • Supporting Information. (n.d.). General Procedure for the Discovery of Dehydration. Retrieved January 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Retrieved January 2, 2026, from

  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved January 2, 2026, from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved January 2, 2026, from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting

Common side products in the synthesis of 1-Bromo-2,4,5-trimethoxybenzene

Welcome to the technical support center for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. In my experience, successful synthesis is not just about following a procedure, but about understanding the underlying chemistry to preemptively troubleshoot potential issues. This document provides in-depth, experience-based answers to common questions and robust protocols to address them.

Frequently Asked Questions (FAQs)

Q1: My reaction produced multiple spots on the TLC plate, with one major spot having a higher Rf than the starting material. What is the likely identity of this primary side product?

A1: The most common side product in the bromination of 1,2,4-trimethoxybenzene is the 6-bromo-1,2,4-trimethoxybenzene , which often appears alongside other polybrominated species. The formation of this undesired isomer arises from the powerful activating and directing effects of the three methoxy groups on the aromatic ring.

The methoxy groups are strong ortho, para-directors. In the starting material, 1,2,4-trimethoxybenzene, the positions are activated as follows:

  • Position 5: This is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most activated and sterically accessible position for electrophilic substitution. This leads to the desired product.

  • Position 6: This position is ortho to the C1-methoxy group. While less activated than position 5, it is still susceptible to bromination, especially if the reaction conditions are not carefully controlled, leading to the formation of the isomeric side product.

  • Position 3: This position is sterically hindered by the adjacent C2 and C4 methoxy groups, making substitution less likely.

Over-bromination can also occur, leading to dibromo- or even tribromo- products, which would appear as additional spots on your TLC plate.[1][2]

Q2: I've observed a significant amount of a dark, tar-like substance in my reaction mixture, and the yield of my desired product is low. What could be the cause?

A2: The formation of dark, insoluble materials often points to two potential side reactions: oxidation or demethylation followed by polymerization.

  • Oxidation: Electron-rich aromatic compounds like 1,2,4-trimethoxybenzene are susceptible to oxidation, especially when using strong brominating agents or in the presence of certain catalysts.[3] This can lead to the formation of quinone-like structures, which are often highly colored.

  • Demethylation: While less common under standard bromination conditions, harsh acidic environments or localized heating can cause the cleavage of the methyl ethers.[4][5][6][7] The resulting phenolic compounds are even more activated than the starting material and can readily polymerize or undergo further unwanted reactions, contributing to the formation of tar.

To mitigate this, ensure your reaction is run at the recommended temperature, that the brominating agent is added slowly and portion-wise to avoid temperature spikes, and that your starting material is pure.

Troubleshooting Guides & Protocols

Issue 1: Over-bromination leading to di- and poly-brominated side products.

This is the most frequent challenge, stemming from the high reactivity of the trimethoxybenzene ring. The desired mono-brominated product is also an activated aromatic ring and can readily react again with the brominating agent.

Root Cause Analysis & Prevention Workflow

G cluster_cause Root Cause Analysis cluster_prevention Prevention Strategy Cause1 Excess Brominating Agent Action1 Use Stoichiometric Control (1.0-1.05 eq. Bromine) Cause1->Action1 Mitigated by Action4 Use a Milder Brominating Agent (e.g., NBS instead of Br₂) Cause1->Action4 Mitigated by Cause2 High Reaction Temperature Action2 Maintain Low Temperature (e.g., 0-5 °C) Cause2->Action2 Mitigated by Cause3 High Reactant Concentration Action3 Slow, Dropwise Addition of Bromine Solution Cause3->Action3 Mitigated by

Caption: Workflow for diagnosing and preventing over-bromination.

Troubleshooting Protocol: Minimizing Over-bromination

  • Reagent Stoichiometry: Carefully measure your brominating agent. Use no more than 1.05 equivalents relative to the 1,2,4-trimethoxybenzene.

  • Temperature Control: Submerge the reaction flask in an ice-water or ice-salt bath to maintain a temperature between 0 and 5 °C throughout the addition of the brominating agent.

  • Controlled Addition: Dissolve the brominating agent (e.g., liquid bromine) in a suitable solvent (like acetic acid or dichloromethane) and add it dropwise to the stirred solution of the starting material over a period of 30-60 minutes. This prevents localized high concentrations of bromine.

  • Choice of Brominating Agent: Consider using N-Bromosuccinimide (NBS) as a milder alternative to elemental bromine.[2][8] NBS provides a slow, steady concentration of electrophilic bromine, which can significantly improve selectivity for mono-bromination.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has been consumed, but before significant amounts of lower-Rf (more polar) or higher-Rf (less polar, potentially dibrominated) spots appear.

Issue 2: Difficulty in removing unreacted starting material from the final product.

The starting material, 1,2,4-trimethoxybenzene, and the product, 1-Bromo-2,4,5-trimethoxybenzene, have very similar polarities, making their separation by column chromatography challenging.

Troubleshooting Protocol: Purification by Recrystallization

Recrystallization is often the most effective method for separating the product from the starting material on a larger scale.

Data Summary: Solvent Selection for Recrystallization

Solvent SystemSuitability for ProductSuitability for Starting MaterialRationale & Notes
Ethanol (95%)Moderately soluble when hot, sparingly soluble when coldMore soluble than the product, especially when coldAn excellent first choice. The brominated product is denser and less soluble, allowing it to crystallize out while the starting material remains in the mother liquor.[9][10]
MethanolSimilar to ethanolMore soluble than the productCan be effective, but the higher solubility of the product may lead to lower recovery.
Hexane/Ethyl AcetateSparingly soluble in hexane, soluble in ethyl acetateSoluble in bothA good two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes turbid. Cool slowly to induce crystallization.[11]
IsopropanolGood solubility differential between hot and coldTends to remain in solutionA viable alternative to ethanol, often providing well-formed crystals.

Step-by-Step Recrystallization Protocol (Using Ethanol)

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like the tar mentioned in Q2), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure 1-Bromo-2,4,5-trimethoxybenzene should be sharp (approx. 98-101 °C).

Purity Verification Workflow

G Crude Crude Product Recrystallize Recrystallization (e.g., from Ethanol) Crude->Recrystallize Purified Purified Crystals Recrystallize->Purified TLC TLC Analysis (Single Spot) Purified->TLC Verify NMR ¹H NMR Analysis (Absence of SM peaks) Purified->NMR Verify MP Melting Point (Sharp, in range) Purified->MP Verify

Caption: Post-purification verification workflow.

By understanding the reactivity of the system and employing careful control over reaction conditions and purification methods, the synthesis of high-purity 1-Bromo-2,4,5-trimethoxybenzene can be achieved reliably and efficiently.

References

  • Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (2015). ScholarWorks@GVSU. [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. The Royal Society of Chemistry. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Sustainability. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. OC-Praktikum. [Link]

  • Scheme 1. Conceptual reaction mechanism for demethylation of anisole is... - ResearchGate. ResearchGate. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]

  • Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. YouTube. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3 | CID 285896. PubChem. [Link]

  • Anisole bromination - US5008464A.
  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. ResearchGate. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • Two approaches to prepare aryl bromides. | Download Scientific Diagram. ResearchGate. [Link]

  • Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. ACS Publications. [Link]

  • (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... - ResearchGate. ResearchGate. [Link]

  • US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • 1,3,5‐trimethoxybenzene bromination or chlorination catalyzed by... | Download Scientific Diagram. ResearchGate. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. ResearchGate. [Link]

  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

Sources

Optimization

Optimizing reaction conditions for Grignard formation with 1-Bromo-2,4,5-trimethoxybenzene

For: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support guide for the synthesis of (2,4,5-trimethoxyphenyl)magnesium bromide.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the synthesis of (2,4,5-trimethoxyphenyl)magnesium bromide. The formation of Grignard reagents from electron-rich aryl halides such as 1-bromo-2,4,5-trimethoxybenzene presents unique challenges, primarily due to the electronic effects of the methoxy substituents. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you achieve consistent and high-yielding results. Our approach is grounded in mechanistic principles to empower you to not only follow procedures but also to understand and adapt them to your specific experimental context.

Troubleshooting Guide

This section addresses the most common issues encountered during the formation of the Grignard reagent from 1-bromo-2,4,5-trimethoxybenzene.

Question 1: My Grignard reaction fails to initiate. What are the potential causes and solutions?

Answer:

Failure to initiate is the most frequent problem in Grignard synthesis. The primary barrier is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the aryl halide.[1][2] The electron-donating nature of the three methoxy groups on the benzene ring also reduces the electrophilicity of the carbon-bromine bond, making the initial insertion of magnesium more difficult compared to less substituted aryl halides.

Potential Causes & Step-by-Step Solutions:

  • Passive Magnesium Oxide (MgO) Layer:

    • Cause: Magnesium readily oxidizes in air, forming a thin, unreactive MgO layer that inhibits the reaction.[3]

    • Solution 1: Chemical Activation. This is the most common and effective approach.

      • Iodine Activation: Add a single, small crystal of iodine to the flask containing magnesium and solvent.[4][5] The iodine reacts with the magnesium to form magnesium iodide, which etches the oxide layer, exposing a fresh, reactive metal surface.[1] The disappearance of the brown iodine color is a visual indicator of activation.[5]

      • 1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension.[2] DBE reacts with magnesium to produce ethylene gas and magnesium bromide, effectively cleaning the surface.[2] The evolution of bubbles (ethylene) is a clear sign of successful activation.[2]

      • Diisobutylaluminium Hydride (DIBAH): For particularly stubborn reactions, a small amount of DIBAH can be used to activate the magnesium surface and scavenge residual water.[6]

    • Solution 2: Mechanical Activation.

      • In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod inside the reaction flask to break the oxide layer and expose fresh surfaces.[7]

      • Vigorous stirring with a large stir bar can also help abrade the surface.[8]

  • Presence of Moisture or Oxygen:

    • Cause: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water.[7][9] Oxygen can also inhibit the reaction by re-oxidizing the magnesium surface.

    • Solution:

      • Flame-Dry Glassware: Thoroughly flame-dry all glassware under a vacuum or a strong flow of inert gas (Argon or Nitrogen) and allow it to cool under an inert atmosphere.[10]

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous grade solvents. Tetrahydrofuran (THF) is generally preferred over diethyl ether for this substrate due to its higher boiling point and better solvating properties for the Grignard reagent.[11][12][13]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon or a Schlenk line) throughout the entire process.[14]

  • Insufficient Local Concentration or Temperature:

    • Cause: The reaction initiation is an exothermic process that, once started, is often self-sustaining.[15] However, it sometimes requires a small energy input to begin.

    • Solution:

      • Initial Halide Addition: Add a small portion (approx. 10%) of your 1-bromo-2,4,5-trimethoxybenzene solution to the activated magnesium.

      • Gentle Warming: Gently warm the localized area of the flask with a heat gun or by cupping it with your hand.[15] Be cautious, as the reaction can become vigorous once it starts. The appearance of cloudiness and gentle reflux indicates initiation.[16]

Question 2: My reaction initiated, but my yields are consistently low. Why is this happening?

Answer:

Low yields can result from several factors, including incomplete reaction, side reactions, or issues during the workup and isolation phase.

Potential Causes & Step-by-Step Solutions:

  • Side Reaction: Wurtz-Fittig Coupling:

    • Cause: This is a significant side reaction where the Grignard reagent couples with unreacted aryl bromide, forming a symmetrical biaryl (3,3',4,4',6,6'-hexamethoxy-1,1'-biphenyl).[17] This is favored by high local concentrations of the aryl bromide and elevated temperatures.

    • Solution:

      • Slow, Controlled Addition: Add the solution of 1-bromo-2,4,5-trimethoxybenzene dropwise from an addition funnel. This maintains a low concentration of the halide and ensures it reacts with the magnesium surface rather than the already-formed Grignard reagent.[14]

      • Maintain Gentle Reflux: Control the addition rate to sustain a gentle, steady reflux. Overheating can accelerate the coupling side reaction.[17]

  • Incomplete Conversion:

    • Cause: The reaction may not have gone to completion, leaving unreacted starting material.

    • Solution:

      • Sufficient Reaction Time: After the addition is complete, allow the reaction to stir, typically for 1-3 hours, to ensure all the magnesium is consumed.

      • Ensure Proper Stoichiometry: Use a slight excess of magnesium (typically 1.1 to 1.2 equivalents) to ensure the complete conversion of the aryl bromide.[2]

  • Grignard Reagent Decomposition:

    • Cause: The reaction mixture turning dark brown or black can be a sign of decomposition, potentially catalyzed by impurities in the magnesium or starting halide.[18]

    • Solution:

      • Use High-Purity Reagents: Ensure you are using high-quality magnesium turnings and purified 1-bromo-2,4,5-trimethoxybenzene.

      • Titrate the Reagent: Before use in a subsequent step, it is best practice to determine the exact concentration of your Grignard reagent via titration. This accounts for any loss due to side reactions or incomplete formation and ensures accurate stoichiometry in the next reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Which solvent is better for this reaction: Diethyl Ether or THF? A1: Tetrahydrofuran (THF) is the recommended solvent for preparing the Grignard reagent from 1-bromo-2,4,5-trimethoxybenzene. THF is more polar and has a higher boiling point (66 °C) than diethyl ether (34.6 °C).[12] This allows the reaction to be conducted at a higher temperature, which can help overcome the activation energy barrier for this less reactive aryl bromide. Furthermore, THF is a better solvent for stabilizing the Grignard reagent through coordination.[13][19]

Q2: How do I properly activate the magnesium? A2: The most reliable method is chemical activation with 1,2-dibromoethane (DBE). In your flame-dried flask under an inert atmosphere, add the magnesium turnings and enough anhydrous THF to just cover them. Add a few drops of DBE (approx. 1-2% of your aryl bromide molar quantity). You should observe the evolution of ethylene gas bubbles.[2] Gentle warming with a heat gun can be used to initiate this activation.[4] Once bubbling is observed, the magnesium is ready for the addition of your aryl bromide solution.

Q3: What is the role of the methoxy groups in this reaction? A3: The three electron-donating methoxy groups increase the electron density on the aromatic ring. This has two main effects:

  • It makes the carbon-bromine bond stronger and less polarized, thus reducing its reactivity towards magnesium insertion.[20]

  • It can potentially lead to side reactions. Although less common with methoxy groups compared to other functionalities, it's important to be aware that Grignard reagents can sometimes react with ortho-alkoxy groups in a process known as displacement, though this typically requires harsher conditions or specific catalysts.[21][22]

Q4: Can I store my prepared Grignard reagent? A4: While it is always best to use a Grignard reagent immediately after its preparation, it can be stored for short periods. Store the solution under a dry, inert atmosphere (Argon or N2) in a sealed flask with a septum. Before use, it is crucial to re-titrate the solution to determine its active concentration, as some degradation may have occurred.

Data & Protocols

Table 1: Comparison of Magnesium Activation Methods
Activation MethodReagentVisual IndicatorAdvantagesDisadvantages
Iodine I₂ crystalBrown color fadesSimple, commonCan sometimes lead to colored impurities
Dibromoethane BrCH₂CH₂BrBubbling (ethylene)Very reliable, cleanReagent is toxic and must be handled with care
Mechanical N/AN/ANo chemical activators neededCan be difficult to perform effectively
DIBAH (i-Bu)₂AlHN/AHighly effective, dries solventPyrophoric, requires careful handling
Optimized Experimental Protocol: Synthesis of (2,4,5-trimethoxyphenyl)magnesium bromide

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (DBE) (~5-10 drops)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, reflux condenser (topped with an inert gas inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Add the magnesium turnings (1.2 eq) to the reaction flask. Add enough anhydrous THF to just cover the magnesium. Via syringe, add the 1,2-dibromoethane. If necessary, gently warm the flask with a heat gun until bubbling is observed. Allow the flask to cool back to room temperature.[2]

  • Prepare Aryl Bromide Solution: In a separate dry flask, dissolve 1-bromo-2,4,5-trimethoxybenzene (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 10% of the aryl bromide solution from the dropping funnel to the activated magnesium suspension. Stir the mixture. Initiation is indicated by a gentle warming of the mixture, the appearance of a cloudy/gray color, and potentially a gentle reflux.[15][16]

  • Grignard Formation: Once the reaction has initiated, begin a slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle, continuous reflux.[14]

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The final solution should appear as a grayish, homogeneous mixture.

  • Quantification (Recommended): Before using the Grignard reagent in a subsequent step, cool the solution to room temperature and determine its molarity by titration.[2]

Visual Guides

Experimental Workflow

This diagram outlines the key stages of the Grignard reagent preparation.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents Under Inert Gas activation Activate Mg (e.g., with DBE) prep_reagents->activation initiation Initiate Reaction (10% Aryl Bromide) activation->initiation formation Dropwise Addition & Reflux initiation->formation completion Stir to Completion formation->completion titration Titrate Reagent completion->titration use Use in Next Step titration->use

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting Logic for Reaction Initiation Failure

Use this decision tree to diagnose why your reaction may not be starting.

Troubleshooting_Initiation start Reaction Not Starting? q_dry Is all glassware flame-dried & under inert gas? start->q_dry a_dry_no Action: Thoroughly dry all equipment and use anhydrous solvent. q_dry->a_dry_no No q_activated Was Mg chemically activated (I₂, DBE)? q_dry->q_activated Yes a_activated_no Action: Add an activator (e.g., DBE) and observe for bubbling/color change. q_activated->a_activated_no No q_warm Have you added ~10% of ArBr and applied gentle, localized heat? q_activated->q_warm Yes a_warm_no Action: Add a small aliquot of ArBr and warm gently with a heat gun. q_warm->a_warm_no No success Initiation Successful q_warm->success Yes

Caption: Decision tree for troubleshooting Grignard initiation failure.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]

  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Sciencemadness Discussion Board. (2005). THF in general synthesis. [Link]

  • Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. [Link]

  • Jaramillo, D. (2023). Video Tutorial of a Grignard Reaction. YouTube. [Link]

  • UTSC - Chemistry. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube. [Link]

  • Reddit. (2016). Grignard Initation. r/chemistry. [Link]

  • Chem.ucla.edu. (n.d.). Grignard Reaction. [Link]

  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]

  • Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?. [Link]

  • Quora. (2018). Why is anhydrous ether used in preparation of the Grignard reagent?. [Link]

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]

  • NIH National Library of Medicine. (2011). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • NIH National Library of Medicine. (2021). Fe-Catalyzed Dicarbofunctionalization of Electron-Rich Alkenes with Grignard Reagents and (Fluoro)Alkyl Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • California State University, Sacramento. (n.d.). Grignard Reaction. [Link]

  • California State University, Northridge. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions | Request PDF. [Link]

  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • ScienceDirect. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]

  • ACS Publications. (2008). The Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions of 1-Bromo-2,4,5-trimethoxybenzene

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 1-Bromo-2,4,5-trimethoxybenzene. This electron-rich and sterically hindered aryl bromide can present unique difficulties. This resource provides in-depth troubleshooting advice, optimized protocols, and a foundational understanding of the reaction mechanism to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The Nature of 1-Bromo-2,4,5-trimethoxybenzene

The structure of 1-Bromo-2,4,5-trimethoxybenzene introduces two primary challenges to the standard Suzuki-Miyaura coupling reaction:

  • High Electron Density: The three methoxy groups are strong electron-donating groups, which enrich the aromatic ring with electron density. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, a critical first step in the catalytic cycle.

  • Steric Hindrance: The methoxy group ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.

These factors can lead to a range of issues, from low or no product yield to the formation of unwanted side products. This guide will walk you through diagnosing and solving these common problems.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue when working with electron-rich aryl bromides. The primary culprit is often an inefficient oxidative addition step. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate. The electron-donating nature of the methoxy groups requires a more electron-rich and sterically bulky ligand to facilitate oxidative addition.[1][2][3]

  • The Solution: Switch to a more robust catalyst system. Buchwald ligands, such as SPhos and XPhos, are specifically designed for challenging couplings and can significantly improve reaction rates.[2][4] N-heterocyclic carbene (NHC) ligands are also excellent choices for their strong σ-donating properties and steric bulk.[5][6]

2. Base Selection:

  • The Problem: The choice of base is critical for activating the boronic acid in the transmetalation step.[7][8] An inappropriate base can lead to a stalled reaction.

  • The Solution: For this substrate, stronger, non-nucleophilic bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger options like K₃PO₄ or Cs₂CO₃.[7][9] The "caesium effect" can be particularly beneficial in difficult couplings due to the higher solubility of cesium salts in organic solvents.[9]

3. Reaction Temperature and Time:

  • The Problem: Due to the sluggish nature of the oxidative addition, higher temperatures and longer reaction times may be necessary.

  • The Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that excessive heat can lead to side reactions.

4. Solvent Choice:

  • The Problem: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[11]

  • The Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[12] Often, a mixture with water is necessary to dissolve the inorganic base.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion catalyst Evaluate Catalyst/Ligand start->catalyst Initial Check base Optimize Base catalyst->base If still low yield success Improved Yield catalyst->success Success conditions Adjust Reaction Conditions base->conditions If still low yield base->success Success conditions->success Success

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What's causing this and how can I prevent it?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction.[12][13] This can occur through two primary mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid.[13]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid before the main catalytic cycle is established.[13][14]

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs at the beginning of the reaction.

  • Control Stoichiometry: Using a slight excess of the aryl bromide (1.1-1.2 equivalents) can sometimes suppress boronic acid homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

Q3: My mass spec analysis shows a byproduct corresponding to the protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation is the replacement of the carbon-boron bond with a carbon-hydrogen bond, effectively destroying your boronic acid.[15] This is often promoted by aqueous basic conditions.

Solutions:

  • Use Boronic Esters or Organotrifluoroborates: These derivatives are more stable than boronic acids and undergo a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[15][16][17]

  • Anhydrous Conditions: While often challenging with inorganic bases, running the reaction under anhydrous conditions with a soluble organic base can sometimes mitigate this issue.

  • Optimize Base and Temperature: Harsher basic conditions and higher temperatures can accelerate protodeboronation. A careful screening of bases and running the reaction at the lowest effective temperature can be beneficial.

  • Faster Catalysis: Employing a more active catalyst system that promotes a faster cross-coupling rate can outcompete the slower protodeboronation side reaction.[15]

Q4: I am seeing dehalogenation of my 1-Bromo-2,4,5-trimethoxybenzene. What leads to this side product?

A4: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another potential side reaction.[12] This typically occurs after oxidative addition, where the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.

Potential Hydride Sources and Solutions:

  • Solvent: Some solvents, like alcohols, can act as hydride donors. If you suspect this, switch to a non-protic solvent like dioxane or toluene.

  • Base: Certain bases or their byproducts can be hydride sources.

  • Impurities: Impurities in the starting materials or reagents can also contribute. Ensure the purity of all components.

Optimized Experimental Protocol

Based on common challenges, here is a recommended starting protocol for the Suzuki coupling of 1-Bromo-2,4,5-trimethoxybenzene. This protocol is a starting point and may require further optimization for your specific boronic acid partner.

Materials and Reagents:
  • 1-Bromo-2,4,5-trimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Dioxane/Water (4:1 v/v, degassed)

Step-by-Step Procedure:
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Bromo-2,4,5-trimethoxybenzene, the arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed dioxane and water to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Optimization Summary Table:
ParameterRecommended Starting PointOptimization RangeRationale
Catalyst Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhos, Pd-NHC complexesElectron-rich, bulky ligands are crucial for this substrate.[2][3][4]
Base K₃PO₄Cs₂CO₃, K₂CO₃Stronger bases facilitate transmetalation.[7][9]
Solvent Dioxane/Water (4:1)THF/Water, Toluene/WaterGood for solubility of both organic and inorganic reagents.[11]
Temperature 90-100 °C80-110 °CHigher temperatures are often needed for electron-rich bromides.
Boronic Acid 1.2 equiv1.1-1.5 equivA slight excess can drive the reaction to completion.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetalation r_pd_ar Ar-Pd(II)-R transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step for electron-rich substrates like 1-Bromo-2,4,5-trimethoxybenzene.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

By understanding these steps, you can better diagnose which part of your reaction is failing and apply the appropriate troubleshooting measures.

References

  • Molander, G. A., & Lledo, A. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(49), 19857–19869. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Suzuki reaction. In Wikipedia. Available at: [Link]

  • Molander, G. A., & Lledo, A. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(49), 19857–19869. Available at: [Link]

  • Protodeboronation. In Wikipedia. Available at: [Link]

  • Alacid, M., & Nájera, C. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 15(29), 7236–7243. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Campeau, L. C., et al. (2020). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 24(10), 2126–2136. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1264. Available at: [Link]

  • Gildner, P. G., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(21), 10525–10530. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Yang, J., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 145(50), 27488–27497. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(5), 656–662. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]

  • Barder, T. E., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(44), 14478–14485. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16498–16507. Available at: [Link]

  • Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. Available at: [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Debromination of 1-Bromo-2,4,5-trimethoxybenzene

Welcome to the dedicated technical support resource for handling 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for handling 1-Bromo-2,4,5-trimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Due to its electron-rich aromatic system, this reagent is notoriously susceptible to premature debromination, a side reaction that can complicate syntheses, reduce yields, and lead to difficult purifications.

This document moves beyond standard protocols to provide a deeper understanding of the mechanistic pitfalls and offers field-proven troubleshooting strategies to ensure your reactions proceed cleanly and efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of 1-Bromo-2,4,5-trimethoxybenzene.

Q1: What makes 1-Bromo-2,4,5-trimethoxybenzene so prone to debromination?

The susceptibility of 1-Bromo-2,4,5-trimethoxybenzene to debromination stems directly from its electronic structure. The benzene ring is substituted with three methoxy (-OCH₃) groups, which are powerful electron-donating groups. This high electron density on the aromatic ring activates it, but it also destabilizes the carbon-bromine (C-Br) bond relative to electron-deficient systems. The reduction of aryl bromides often proceeds through the formation of a radical anion, which then undergoes fragmentation; a process that is thermodynamically more favorable in electron-rich systems.[1]

Q2: I am observing significant formation of 2,4,5-trimethoxybenzene in my reaction. What is the likely mechanism?

The formation of 2,4,5-trimethoxybenzene is a classic case of hydrodebromination , a reductive process where the bromine atom is replaced by a hydrogen atom. This can be triggered by several factors common in organic synthesis:

  • Proton Sources: Trace amounts of water, alcohols, or other protic species in your reaction can serve as proton donors to quench reactive intermediates.[2]

  • Hydride Sources: Certain reagents, particularly strong bases or reducing agents, can generate hydride species that actively displace the bromide.

  • Catalyst-Mediated Processes: In cross-coupling reactions, β-hydride elimination from certain intermediates or side reactions involving the catalyst can lead to the formation of the debrominated product.

Q3: My Grignard formation or lithiation with n-BuLi is failing, yielding only the debrominated arene. What are the critical parameters I need to control?

This is a very common issue. The aryllithium and Grignard reagents of 1-Bromo-2,4,5-trimethoxybenzene are highly reactive and can be thermally unstable. The key to success is meticulous control over reaction conditions to stabilize these intermediates.

  • Temperature: This is the most critical factor. The metal-halogen exchange must be performed at very low temperatures, typically between -78 °C and -100 °C, to prevent the decomposition of the organometallic intermediate.[3]

  • Solvent: The choice of solvent can have a dramatic impact on the stability of the aryllithium species. For some substituted aryllithiums, diethyl ether provides greater stability compared to tetrahydrofuran (THF), which can sometimes promote faster decomposition or side reactions.[3]

  • Moisture: Absolute anhydrous conditions are non-negotiable. Any trace of water will instantly quench the highly basic organometallic reagent, leading to hydrodebromination.

Q4: I'm attempting a Suzuki-Miyaura coupling and observing low yields of the desired product with significant debromination. How can I optimize this?

The electron-rich nature of the substrate makes the initial oxidative addition step of the palladium catalyst slow, often requiring more forcing conditions that favor side reactions.[4][5] To mitigate debromination, consider the following:

  • Choice of Base: Avoid strong bases like alkoxides (e.g., NaOtBu), which can promote the formation of hydride species.[2] Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium fluoride (CsF), or potassium fluoride (KF) are often much more effective at suppressing this side reaction.[2]

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Use modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting oxidative addition and promote the desired reductive elimination, allowing the reaction to proceed under milder temperatures and outcompete the debromination pathway.[4]

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can facilitate the competing protodeboronation of the boronic acid partner, which also complicates the reaction.[4]

Part 2: Troubleshooting Guides & Optimized Protocols

This section provides structured workflows and detailed experimental procedures to address debromination in two common synthetic transformations.

Guide 1: Metal-Halogen Exchange (Lithiation)

The generation of the 5-lithio-1,2,4-trimethoxybenzene intermediate is a powerful method for introducing electrophiles, but it is highly sensitive to reaction parameters.

Troubleshooting Common Lithiation Issues

Observed Problem Probable Cause(s) Recommended Solution(s)
Complete recovery of starting material Insufficiently active lithiating agent; Reaction temperature too low for exchange to occur.Titrate the n-BuLi solution before use. Allow the reaction to stir for a sufficient duration (monitor by quenching aliquots).
High percentage of debrominated byproduct (2,4,5-trimethoxybenzene) 1. Reaction temperature is too high, causing decomposition of the aryllithium. 2. Presence of moisture or other protic impurities. 3. Unfavorable solvent effects.1. Maintain a strict internal reaction temperature of ≤ -78 °C. Use a cryocool or a dry ice/acetone bath. 2. Rigorously dry all glassware, solvents, and the starting material. Perform the reaction under a positive pressure of dry argon. 3. Consider switching from THF to diethyl ether, which can enhance the stability of the aryllithium intermediate.[3]
Low yield of trapped product Inefficient trapping by the electrophile; The aryllithium intermediate decomposed before the electrophile was added.Add the electrophile quickly once the metal-halogen exchange is complete. Ensure the electrophile is also anhydrous.

Diagram: Critical Control Points for Successful Lithiation

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Start 1-Bromo-2,4,5-trimethoxybenzene Dry Rigorous Drying (Glassware, Solvent, Reagent) Start->Dry Inert Inert Atmosphere (Argon) Dry->Inert Failure Debromination Dry->Failure Moisture Present Lithiation Add n-BuLi Inert->Lithiation Temp Maintain Temp -78°C to -100°C Lithiation->Temp Solvent Solvent Choice (e.g., Diethyl Ether) Temp->Solvent Temp->Failure Temp > -70°C Trap Add Electrophile Solvent->Trap Success Desired Product Trap->Success G Start Debromination Observed in Suzuki Coupling? CheckBase Step 1: Evaluate Base Start->CheckBase BaseType Is Base Strong? (e.g., Alkoxide) CheckBase->BaseType SwitchBase Action: Switch to Milder Base (K₃PO₄, Cs₂CO₃, CsF) BaseType->SwitchBase Yes CheckCatalyst Step 2: Evaluate Catalyst System BaseType->CheckCatalyst No SwitchBase->CheckCatalyst CatalystType Is Catalyst Standard? (e.g., Pd(PPh₃)₄) CheckCatalyst->CatalystType SwitchLigand Action: Use Modern Bulky Ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ CatalystType->SwitchLigand Yes FinalCheck Step 3: Ensure Anhydrous Conditions CatalystType->FinalCheck No SwitchLigand->FinalCheck Result Optimized Reaction: Minimal Debromination FinalCheck->Result

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in the Exothermic Bromination of 1,2,4-Trimethoxybenzene

Welcome to the Technical Support Center for the bromination of 1,2,4-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety info...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 1,2,4-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for successfully managing this highly exothermic reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Exothermic Control

The electrophilic aromatic substitution of 1,2,4-trimethoxybenzene is a valuable transformation in organic synthesis. However, the reaction's exothermic nature presents significant challenges for temperature control.[1][2] Failure to adequately manage the heat generated can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[3][4][5] This can result in decreased selectivity, the formation of unwanted byproducts, and, most critically, a serious safety hazard. This guide provides practical, field-proven insights to ensure both the success and safety of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the bromination of 1,2,4-trimethoxybenzene, offering step-by-step solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition

Symptoms:

  • A sudden and significant increase in reaction temperature immediately after adding the brominating agent.

  • Vigorous boiling or fuming from the reaction mixture.

  • Color change to dark brown or black, indicating decomposition.

Root Causes:

  • Too rapid addition of the brominating agent: This is the most common cause, leading to a rate of heat generation that overwhelms the cooling capacity of the system.[1]

  • Inadequate cooling: The cooling bath may not be at a low enough temperature or may have insufficient volume or surface area for effective heat exchange.[6][7]

  • Poor mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a runaway.[5][8]

  • High reactant concentration: More concentrated solutions will generate heat more rapidly in a smaller volume.

Solutions:

1. Controlled Reagent Addition:

  • Protocol: Dissolve the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) in a suitable solvent and add it to the reaction mixture dropwise using an addition funnel or a syringe pump.[1] A syringe pump offers the most precise control over the addition rate.

  • Causality: Slow, controlled addition ensures that the heat generated at any given moment does not exceed the rate at which the cooling system can remove it, thus maintaining a stable temperature.[9]

2. Enhanced Cooling Efficiency:

  • Protocol:

    • Ensure your reaction vessel is appropriately sized for the reaction scale to maximize the surface area-to-volume ratio for heat transfer.

    • Use a cooling bath with a temperature at least 10-20°C below the desired reaction temperature.

    • For very exothermic reactions, consider a dry ice/acetone bath (-78°C) or an ice/salt bath.

    • Ensure the reaction flask is immersed sufficiently in the cooling bath.

  • Causality: A larger temperature differential between the reaction mixture and the cooling bath increases the rate of heat transfer away from the reaction.[10]

3. Optimized Mixing:

  • Protocol:

    • Use a magnetic stir bar or overhead stirrer that provides vigorous and efficient agitation.

    • Ensure the stirring is sufficient to create a vortex and prevent any solids from settling at the bottom of the flask.

  • Causality: Efficient mixing distributes the added reagent and the generated heat evenly throughout the reaction mixture, preventing the formation of localized hot spots.[8]

4. Dilution:

  • Protocol: Conduct the reaction in a more dilute solution by increasing the amount of solvent.

  • Causality: A larger volume of solvent can absorb more heat without a significant temperature increase, acting as a heat sink.[11]

Issue 2: Formation of Multiple Brominated Products (Low Selectivity)

Symptoms:

  • TLC or GC-MS analysis shows the presence of di- or tri-brominated species in addition to the desired mono-brominated product.

Root Causes:

  • Elevated reaction temperature: Higher temperatures can provide the activation energy for subsequent bromination reactions, leading to over-bromination.[12][13]

  • Incorrect stoichiometry: Using an excess of the brominating agent will naturally lead to multiple brominations.

  • Localized high concentrations of brominating agent: Poor mixing can lead to areas where the brominating agent is in excess, causing over-bromination before it can be dispersed.

Solutions:

1. Precise Temperature Control:

  • Protocol: Maintain a consistently low temperature throughout the addition of the brominating agent and for the duration of the reaction. A typical starting point for the bromination of activated aromatics is 0°C or below.[14]

  • Causality: At lower temperatures, the electrophilic aromatic substitution is more selective. The kinetic product is favored over the thermodynamic product, which often involves further substitution.[15]

2. Stoichiometric Control:

  • Protocol: Carefully measure and use a slight sub-stoichiometric or stoichiometric amount of the brominating agent relative to the 1,2,4-trimethoxybenzene.

  • Causality: Limiting the amount of the electrophile ensures that there is not enough to react multiple times with the aromatic ring.

3. Slow and Controlled Addition with Efficient Mixing:

  • Protocol: As described in Issue 1, add the brominating agent slowly and with vigorous stirring.

  • Causality: This prevents localized areas of high brominating agent concentration, ensuring a more uniform reaction and minimizing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the bromination of 1,2,4-trimethoxybenzene?

A1: The ideal temperature range is typically between -10°C and 10°C. Starting at a lower temperature (e.g., 0°C or below) during the addition of the brominating agent is highly recommended to control the initial exotherm. The reaction can then be allowed to slowly warm to a slightly higher temperature if necessary to ensure complete conversion, while continuously monitoring for any temperature fluctuations.

Q2: Which brominating agent is safer to use: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: N-Bromosuccinimide (NBS) is generally considered a safer and easier-to-handle alternative to molecular bromine.[16] Bromine is a highly corrosive and toxic fuming liquid, posing significant handling risks.[2][16][17] NBS is a crystalline solid that is more convenient to weigh and dispense.[16] While reactions with NBS are still exothermic, they are often less vigorous than those with molecular bromine.

Q3: Can I add the 1,2,4-trimethoxybenzene to the brominating agent instead?

A3: This is generally not recommended. Adding the activated aromatic compound to the brominating agent creates a situation where the brominating agent is initially in large excess. This can lead to rapid, uncontrolled reactions and a higher likelihood of over-bromination. The standard and safer procedure is to add the brominating agent to the substrate.[1]

Q4: How can I monitor the reaction's progress without stopping it?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture can be carefully removed, quenched (e.g., with a sodium thiosulfate solution), and then spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.

Q5: What are the signs of a runaway reaction, and what should I do if one occurs?

A5: Signs of a runaway reaction include a rapid, uncontrolled temperature increase, a sudden change in color (often darkening), vigorous gas evolution, and an increase in pressure.[4][5]

Emergency Protocol:

  • Immediately stop the addition of any further reagents.

  • If possible and safe to do so, increase the efficiency of the cooling bath (e.g., by adding more dry ice).

  • If the reaction is in a fume hood, close the sash and evacuate the immediate area.

  • Alert your supervisor and follow your laboratory's specific emergency procedures.

  • Do NOT attempt to quench a large-scale runaway reaction with water or other reagents unless this is a pre-approved and practiced part of your safety protocol, as this can sometimes exacerbate the situation.

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature -10°C to 10°CMinimizes exotherm and improves selectivity.
Addition Rate 1 equivalent over 30-60 minAllows for effective heat dissipation.
Stirring Speed > 300 RPM (or sufficient for vortex)Ensures homogeneity and prevents hot spots.
Concentration 0.1 - 0.5 MDilution helps to absorb the heat of reaction.
Protocol: Controlled Bromination of 1,2,4-Trimethoxybenzene with NBS
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1,2,4-trimethoxybenzene (1 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in the same solvent.

  • Addition: Add the NBS solution to the stirred solution of 1,2,4-trimethoxybenzene dropwise via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Controlled Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 1,2,4-trimethoxybenzene in solvent cool Cool substrate solution to 0°C prep_substrate->cool prep_nbs Dissolve NBS in solvent add Slow, dropwise addition of NBS solution prep_nbs->add cool->add Maintain 0°C monitor Monitor temperature and reaction progress (TLC) add->monitor quench Quench with Na2S2O3 solution monitor->quench Reaction complete extract Extraction and drying quench->extract purify Column chromatography extract->purify

Caption: Workflow for the controlled bromination of 1,2,4-trimethoxybenzene.

Diagram 2: Troubleshooting Decision Tree for Temperature Spikes

G start Temperature Spike Detected q1 Is reagent addition ongoing? start->q1 a1_yes Stop Addition Immediately q1->a1_yes Yes q2 Is cooling bath effective? q1->q2 No a1_yes->q2 a2_no Replenish/Lower Temp of Bath q2->a2_no No q3 Is mixing adequate? q2->q3 Yes a2_no->q3 a3_no Increase Stirring Rate q3->a3_no No end Temperature Stabilized q3->end Yes a3_no->end runaway Runaway Condition: Evacuate & Follow Emergency Protocol end->runaway If temp continues to rise

Caption: Decision tree for troubleshooting unexpected temperature increases.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Mielke, E., Plouffe, P., Koushik, N., Eyholzer, M., Gottsponer, M., & Kockmann, N. (n.d.). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering. [Link]

  • Verstraete, J., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions. [Link]

  • Scientific.Net. (2014, September 12). Heat Transfer with Chemical Reaction in Wall Heated Packed Bed Reactor. [Link]

  • ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors | Request PDF. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • CORE. (n.d.). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]

  • ACS Publications. (2015, October 21). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. [Link]

  • ResearchGate. (2025, August 7). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles | Request PDF. [Link]

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

  • ResearchGate. (2025, August 7). (PDF) A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. [Link]

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • YouTube. (2024, June 7). Bromination safety. [Link]

  • Gexcon. (n.d.). Runaway Reaction. [Link]

  • Scribd. (n.d.). Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique | PDF. [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Journal of Computational Chemistry. (n.d.). Noncatalytic bromination of benzene: A combined computational and experimental study. [Link]

  • ResearchGate. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Reddit. (2024, February 13). Bromination Help : r/Chempros. [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. [Link]

  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. [Link]

  • ACS Publications. (2022, May 18). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods | Organometallics. [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • ResearchGate. (2025, August 6). Low and high temperature bromination of exocyclic dienes: High temperature bromination. Part 16 | Request PDF. [Link]

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Optimization

Removal of unreacted starting material from 1-Bromo-2,4,5-trimethoxybenzene product

Answering the call for in-depth, field-proven guidance, this Technical Support Center is dedicated to addressing a critical step in the synthesis of 1-Bromo-2,4,5-trimethoxybenzene: the removal of unreacted 1,2,4-trimeth...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, field-proven guidance, this Technical Support Center is dedicated to addressing a critical step in the synthesis of 1-Bromo-2,4,5-trimethoxybenzene: the removal of unreacted 1,2,4-trimethoxybenzene starting material. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with not just protocols, but the underlying scientific rationale to empower effective troubleshooting and optimization in the laboratory.

This guide moves beyond simple instruction to offer a self-validating system of protocols, grounded in authoritative references and practical expertise. Here, you will find a structured approach to ensure the high purity of your final product, a crucial requirement for subsequent research and development stages.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish oil, but I expected a solid. What does this indicate?

A1: This is a classic sign of significant contamination with unreacted 1,2,4-trimethoxybenzene. The product, 1-Bromo-2,4,5-trimethoxybenzene, is a white crystalline solid with a melting point of approximately 53-57 °C.[1] The starting material, 1,2,4-trimethoxybenzene, is typically a liquid or a very low-melting solid at room temperature.[2][3] The presence of the liquid starting material as an impurity disrupts the crystal lattice of the product, resulting in a melting point depression and causing the mixture to appear as an oil or a waxy, low-melting solid.

Q2: What is the most direct and efficient method for removing the unreacted starting material?

A2: Recrystallization is the most effective and recommended method for this specific purification challenge. The significant difference in the physical states and melting points between the liquid starting material and the solid product makes this technique ideal. During recrystallization, the desired solid product will selectively crystallize out of the solution upon cooling, while the liquid starting material impurity will remain dissolved in the cold solvent (mother liquor).

Q3: I performed a work-up with a base wash, but my NMR still shows the starting material. Why wasn't the extraction effective?

A3: A base wash (e.g., with aqueous NaOH) is designed to remove acidic impurities, such as unreacted phenolic precursors if they were used in an earlier step. However, both your starting material (1,2,4-trimethoxybenzene) and your product (1-Bromo-2,4,5-trimethoxybenzene) are neutral ether compounds. They lack acidic protons and will not react with or be deprotonated by the base. Therefore, a standard aqueous base wash will not separate them, and both compounds will remain in the organic layer.[4]

Q4: Can I use column chromatography instead of recrystallization?

A4: Yes, silica gel column chromatography is a viable alternative, though often more labor-intensive and costly in terms of solvent and material usage for this particular separation. The bromination of the aromatic ring slightly increases the polarity of the molecule. This difference in polarity is typically sufficient for separation on a silica gel column using an appropriate eluent system, such as a hexane/ethyl acetate mixture.[5][6] However, given the large difference in physical properties, recrystallization is generally the more efficient first choice.

Purification Strategy: A Logic-Driven Approach

The selection of a purification method is dictated by the physicochemical differences between the desired compound and its contaminants. In this case, the disparity in melting points provides a clear and efficient path to high purity.

Purification_Decision start Crude Product Analysis: Mixture of Starting Material (Liquid) & Product (Solid) decision Is there a significant difference in physical state/melting point? start->decision recrystallization Primary Method: Recrystallization decision->recrystallization  Yes   chromatography Secondary Method: Column Chromatography decision->chromatography  No / Recrystallization Failed   end_check Assess Purity (TLC, NMR, MP) Is it sufficient? recrystallization->end_check chromatography->end_check end_pure Pure Crystalline Product (>98%) end_check->chromatography  No   end_check->end_pure  Yes  

Caption: Decision workflow for purification strategy.

Data Summary: Physicochemical Properties

A clear understanding of the properties of both the starting material and the product is fundamental to designing an effective purification protocol.

Property1,2,4-Trimethoxybenzene (Starting Material)1-Bromo-2,4,5-trimethoxybenzene (Product)Justification for Separation
CAS Number 135-77-3[7][8]20129-11-7[1][9]N/A
Molecular Weight 168.19 g/mol [8]247.09 g/mol [1][9]N/A
Physical State Colorless to pale yellow liquid/oil[3][10][11]White to off-white crystalline solid[1]The difference in physical state is the primary basis for separation by recrystallization.
Melting Point ~17-19 °C53-57 °C[1]The product's significantly higher melting point allows it to crystallize while the starting material remains in solution at low temperatures.
Boiling Point ~247 °C @ 760 mmHg[7][12]~263 °C @ 760 mmHgDistillation is not ideal due to the close boiling points and potential for thermal degradation.
Solubility Soluble in organic solvents (ethanol, ether, chloroform).[2][10] Immiscible in water.[7][13]Soluble in hot organic solvents (e.g., hot ethanol/methanol). Poorly soluble in cold solvents.The temperature-dependent solubility of the solid product is the key principle behind recrystallization.

Troubleshooting and Experimental Protocols

Method 1: Recrystallization (Recommended Protocol)

This technique leverages the high solubility of the desired product in a hot solvent and its low solubility in the same solvent when cold. The liquid starting material impurity remains in the cold solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent will dissolve the crude product completely when hot but very poorly when cold. For 1-Bromo-2,4,5-trimethoxybenzene, methanol or ethanol are excellent starting points.

  • Dissolution: Place the crude oily product into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the sample is entirely oil, add solvent and heat until the solution is homogeneous.

  • Concentration: If too much solvent was added, carefully evaporate some of it on the hot plate until you observe the formation of solid crystals in the boiling solution. At this point, add a few drops of hot solvent to just re-dissolve these crystals. This ensures the solution is saturated.[14]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing the dissolved starting material.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a free-flowing white solid.

Troubleshooting Recrystallization Issues:

IssuePossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The solution is supersaturated, and the temperature is still above the product's melting point.[14]Re-heat the mixture to dissolve the oil. Add slightly more solvent to lower the saturation point. Allow the solution to cool much more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.[5]
No crystals form upon cooling. Too much solvent was used, or the product concentration is too low.Boil off some of the solvent to concentrate the solution to the point of saturation and repeat the cooling process.[14]
Yield is very low. Too much solvent was used, or the crystals were washed with room temperature solvent instead of ice-cold solvent.Ensure the minimum amount of hot solvent is used for dissolution. Always wash crystals with a minimal amount of ice-cold solvent. The filtrate (mother liquor) can be concentrated to yield a second, less pure crop of crystals.[5]
Method 2: Silica Gel Column Chromatography

This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[15] The slightly more polar product will interact more strongly with the silica gel and elute more slowly than the less polar starting material.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis (e.g., 10:1 Hexane:EtOAc) Determine Rf values pack 2. Pack Column Prepare silica slurry in eluent and pack column uniformly tlc->pack load 3. Load Sample Dissolve crude in min. solvent Load onto silica bed pack->load elute 4. Elute Column Add eluent and apply pressure Collect fractions load->elute analyze 5. Analyze Fractions Spot fractions on TLC plate to identify product elute->analyze combine 6. Combine & Concentrate Combine pure fractions Remove solvent via rotary evaporation analyze->combine

Caption: Step-by-step workflow for column chromatography.

Step-by-Step Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where the product has an Rf value of ~0.3 and is well-separated from the starting material spot.[5]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Carefully pour the slurry into a chromatography column and use gentle air pressure or gravity to pack it into a uniform bed, ensuring there are no cracks or air bubbles.[6]

  • Sample Loading: Dissolve the crude product in the minimum possible amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully add this concentrated sample to the top of the silica gel bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Use gentle, consistent air pressure to maintain a steady flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product. The starting material should elute in earlier fractions than the product.

  • Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid.

Final Purity Assessment

After any purification procedure, it is imperative to confirm the identity and purity of the final product.

  • Melting Point: A sharp melting point within the literature range (53-57 °C) is a strong indicator of high purity.

  • NMR Spectroscopy: ¹H NMR should show clean signals corresponding to the 1-Bromo-2,4,5-trimethoxybenzene structure and the absence of peaks corresponding to the 1,2,4-trimethoxybenzene starting material.

  • Gas Chromatography (GC): A single peak in the gas chromatogram confirms the absence of volatile impurities like the starting material.

By following these detailed guidelines and understanding the principles behind them, researchers can confidently and efficiently purify 1-Bromo-2,4,5-trimethoxybenzene to the high standard required for advanced scientific applications.

References

  • Vertex AI Search. (n.d.). 1,2,4-Trimethoxybenzene 135-77-3 wiki. Retrieved January 2, 2026.
  • The Good Scents Company. (n.d.). 1,2,4-trimethoxybenzene, 135-77-3. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 1,2,4-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Scent & Chemistry. (n.d.). 1,2,4-Trimethoxybenzene (CAS 135-77-3): Odor profile, Properties, & IFRA compliance. Retrieved January 2, 2026, from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2,4,5-trimethoxybenzene

Welcome to the technical support guide for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene. This resource is designed for researchers, chemists, and process development professionals who are looking to scale up this syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene. This resource is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis from lab-scale to larger quantities. We will address common challenges, provide detailed protocols, and offer troubleshooting advice in a practical, question-and-answer format to ensure a successful and safe scale-up.

Safety First: Critical Considerations for Bromination Reactions

Scaling up any chemical reaction requires a renewed and heightened focus on safety. Bromination reactions, in particular, present significant hazards that must be rigorously controlled.[1]

Q1: What are the primary hazards associated with using elemental bromine (Br₂) on a larger scale?

A1: Elemental bromine is highly volatile, corrosive, and toxic.[2] When scaling up, the risks are magnified:

  • Inhalation Toxicity: Bromine vapor can cause severe respiratory tract irritation, burns, and other systemic effects.[3][4] All manipulations must be conducted in a well-ventilated chemical fume hood with the sash positioned as low as possible.[3]

  • Corrosivity: Liquid bromine causes severe skin and eye burns upon contact.[3][4] It is also corrosive to many materials, including stainless steel and some plastics.[4] Ensure all equipment, including reactor vessels, tubing, and stirrers, are made of compatible materials like glass or Teflon.[3]

  • High Reactivity: Bromine is a strong oxidizing agent and can react violently with a wide range of organic and inorganic materials, including powdered metals like aluminum.[1][4]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling bromine?

A2: A comprehensive PPE strategy is non-negotiable. At a minimum, this includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.[4]

  • Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[2][3] Do not use thin, disposable gloves as bromine can permeate them quickly.[2]

  • Body Protection: A lab coat, closed-toe shoes, and cotton-based clothing.[3] For larger quantities, a chemical-resistant apron or full suit is recommended.[4]

  • Respiratory Protection: Work must be performed in a chemical fume hood.[3] For emergencies or large-scale transfers, have a respirator with appropriate cartridges available.[1]

Q3: How should I prepare for accidental spills or exposures to bromine?

A3: Always have a spill kit and emergency plan in place.

  • Neutralizing Agent: A solution of sodium thiosulfate (Na₂S₂O₃) should be readily accessible to neutralize any spilled bromine.[2] For spills, use a 4% sodium thiosulfate solution to treat the affected area.[4]

  • Emergency Showers and Eyewash Stations: Ensure these are unobstructed and have been recently tested. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]

Reaction Protocol: Step-by-Step Guide to Scaled-Up Synthesis

This protocol details the electrophilic aromatic substitution reaction to synthesize 1-Bromo-2,4,5-trimethoxybenzene. The methoxy groups on the starting material, 1,2,4-trimethoxybenzene, are strongly activating, making the reaction proceed under relatively mild conditions.[5]

Reaction Scheme

Reaction_Scheme cluster_conditions Acetic Acid Room Temperature reactant1 1,2,4-Trimethoxybenzene reactant2 +  Br₂ product 1-Bromo-2,4,5-trimethoxybenzene byproduct +  HBr c1->product

Caption: Electrophilic bromination of 1,2,4-trimethoxybenzene.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
1,2,4-Trimethoxybenzene168.19100.0 g0.595Starting material.
Elemental Bromine (Br₂)159.8197.5 g (31.3 mL)0.610Brominating agent (1.025 eq.). Use with extreme caution.
Glacial Acetic Acid60.051.0 L-Solvent.
Saturated Sodium Bicarbonate (NaHCO₃)-~1.5 L-For neutralizing acetic acid and HBr.
10% Sodium Thiosulfate (Na₂S₂O₃)-~500 mL-For quenching excess bromine.
Dichloromethane (DCM) or Ethyl Acetate-~2.0 L-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~50 g-Drying agent.
Ethanol or Isopropanol-As needed-Recrystallization solvent.
Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup Dissolve starting material in acetic acid in a jacketed reactor under N₂. addition 2. Bromine Addition Add Br₂ dropwise via addition funnel over 1-2 hours at 15-20°C. setup->addition reaction 3. Reaction Stir at room temperature for 2-4 hours. Monitor by TLC. addition->reaction quench 4. Quenching Slowly add 10% Na₂S₂O₃ solution to neutralize excess Br₂. reaction->quench workup 5. Aqueous Work-up Pour into ice water. Neutralize with sat. NaHCO₃. Extract with organic solvent. quench->workup dry 6. Drying & Concentration Dry organic layer with Na₂SO₄. Concentrate under reduced pressure. workup->dry purify 7. Purification Recrystallize crude solid from ethanol or isopropanol. dry->purify final 8. Final Product Dry pure 1-Bromo-2,4,5-trimethoxybenzene under vacuum. purify->final

Caption: Scaled-up synthesis workflow for 1-Bromo-2,4,5-trimethoxybenzene.

Step-by-Step Procedure
  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and an addition funnel, charge 1,2,4-trimethoxybenzene (100.0 g, 0.595 mol) and glacial acetic acid (1.0 L). Stir the mixture until the starting material is fully dissolved.

  • Bromination: Cool the solution to 15-20 °C using the reactor jacket.[6] Slowly add a solution of bromine (97.5 g, 0.610 mol) dropwise via the addition funnel over 1-2 hours. Crucially, maintain the internal temperature below 25 °C throughout the addition to prevent over-bromination. The reaction mixture will turn from a dark red/brown to a lighter orange/yellow as the bromine is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly and carefully add 10% aqueous sodium thiosulfate solution portion-wise until the reddish-brown color of excess bromine disappears and the solution becomes pale yellow or colorless.

  • Isolation: Pour the reaction mixture into a larger vessel containing ice water (approx. 2 L). A white or off-white solid should precipitate.

  • Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous slurry until the evolution of CO₂ ceases and the pH is neutral (pH ~7). Extract the product with dichloromethane or ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to afford pure 1-Bromo-2,4,5-trimethoxybenzene as a white solid.[7][8]

  • Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Troubleshooting Guide

Q4: My reaction is very slow or incomplete, with a significant amount of starting material remaining after 4 hours. What went wrong?

A4: This issue typically points to a few possibilities:

  • Reagent Quality: Ensure the bromine used is of good quality. Old or improperly stored bromine may have degraded.

  • Insufficient Bromine: While a slight excess of bromine is recommended, ensure your initial measurements were accurate. Consider adding a small additional charge of bromine (e.g., 0.02 eq.) and monitoring by TLC for another hour.

  • Low Temperature: While temperature control is critical to prevent side reactions, running the reaction too cold (<10 °C) can significantly slow down the rate. Ensure you are maintaining the recommended 15-20 °C range.

Q5: My final product is contaminated with a significant amount of di-brominated impurity. How can I avoid this?

A5: The formation of di-bromo species is the most common side reaction, arising from the high reactivity of the trimethoxybenzene ring.[9]

  • Cause - Poor Temperature Control: This is the primary culprit. If the temperature rises significantly during bromine addition, the reaction rate increases uncontrollably, leading to over-bromination in localized "hot spots."

  • Solution - Strict Temperature and Addition Control: Use a jacketed reactor for efficient heat removal. Ensure the bromine is added slowly and sub-surface (if possible) to promote rapid mixing and heat dissipation. Maintain the temperature strictly below 25 °C.

  • Cause - Incorrect Stoichiometry: Using a large excess of bromine will inevitably lead to di-bromination.

  • Solution - Precise Stoichiometry: Use only a small excess of bromine (1.02-1.05 equivalents).

Q6: During the work-up, I had difficulty with the extraction. An emulsion formed that was slow to separate. What can I do?

A6: Emulsions are common during the neutralization and extraction of acidic reaction mixtures.

  • Prevention: Add the sodium bicarbonate solution very slowly to control the rate of CO₂ evolution. Ensure thorough but not overly vigorous mixing during extraction.

  • Resolution: To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In some cases, allowing the mixture to stand for an extended period can also help. On a large scale, passing the mixture through a pad of celite can be effective.

Q7: My purified product has a yellow or brownish tint. What is the cause and how can I fix it?

A7: A persistent color usually indicates residual bromine or oxidized impurities.

  • Inadequate Quenching: Ensure enough sodium thiosulfate was added to completely neutralize all excess bromine. The solution should be colorless before extraction.

  • Purification: If the color persists after the initial recrystallization, you can try a second recrystallization. Adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities.[7] Be aware that using too much carbon can reduce your overall yield.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Identified low_yield Low Yield / Incomplete Reaction start->low_yield dibromo Di-bromo Impurity Present start->dibromo color Final Product is Colored start->color check_temp Was reaction temp < 15°C? low_yield->check_temp check_hotspot Was internal temp kept < 25°C? dibromo->check_hotspot check_quench Was solution colorless after quench? color->check_quench check_br2 Was Br₂ stoichiometry correct (1.02-1.05 eq)? check_temp->check_br2 Yes increase_temp Solution: Increase temp to 15-20°C. check_temp->increase_temp No add_br2 Solution: Add 0.02 eq. more Br₂ and monitor. check_br2->add_br2 No check_add_rate Was Br₂ addition slow (1-2h)? slow_addition Solution: Slow addition rate. Improve mixing. check_add_rate->slow_addition No check_hotspot->check_add_rate Yes improve_cooling Solution: Improve cooling efficiency (jacketed reactor). check_hotspot->improve_cooling No add_quench Solution: Add more Na₂S₂O₃ during work-up. check_quench->add_quench No re_xtal Solution: Recrystallize again, possibly with activated carbon. check_quench->re_xtal Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q8: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine for a safer reaction?

A8: Yes, NBS is a common and safer alternative to elemental bromine for brominating activated aromatic rings.[5] It is a solid, making it easier to handle. However, the reaction conditions may need to be adjusted. You might need a catalytic amount of an acid, and the reaction may require gentle heating to initiate. A key advantage is that the byproduct, succinimide, is often easier to remove than HBr. For a large-scale process, a cost analysis between Br₂ and NBS would be necessary.

Q9: What is the best solvent for recrystallizing 1-Bromo-2,4,5-trimethoxybenzene?

A9: Alcohols like ethanol and isopropanol are commonly reported and effective solvents for recrystallization.[7][8] The general principle of recrystallization is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, could also be explored for optimization.[11]

Q10: How can I confirm the identity and purity of my final product?

A10: Standard analytical techniques should be used:

  • Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for determining purity and quantifying any remaining starting material or byproducts.[12]

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight.[13]

  • Melting Point: A sharp melting point close to the literature value (~55-57 °C) is a good indicator of high purity.[12][14]

References

  • Bromination safety. (2024). YouTube.
  • Safety - Chemical Education Xchange. (n.d.).
  • 1-Bromo-3,4,5-trimethoxybenzene synthesis. (n.d.). ChemicalBook.
  • Standard Operating Procedure_Bromine.docx. (n.d.).
  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021).
  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry.
  • Aromatic bromination process. (n.d.). Google Patents.
  • 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. (2006).
  • Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid. (n.d.). Benchchem.
  • 1-BROMO-2,4,5-TRIMETHOXYBENZENE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • 1-Bromo-2,4,5-trimethoxybenzene. (n.d.). PubChem.
  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.). ResearchGate.
  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. (n.d.). The Royal Society of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • 1-Bromo-2,4,5-trimethoxybenzene, 200MG. (n.d.). Lab Pro Inc.
  • 1-[3,5-Bis(bromomethyl)-2,4,6-trimethoxybenzyl]. (2025). ResearchGate.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
  • Recrystallization. (2020). YouTube.
  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.). Google Patents.
  • Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. (2001). PubMed.
  • 1-Bromo-2,4,5-trimethoxybenzene 20129-11-7. (n.d.). TCI AMERICA.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2,4,5-trimethoxybenzene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules. For researchers in synthetic chemistry and drug development, a precise und...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules. For researchers in synthetic chemistry and drug development, a precise understanding of substitution patterns on aromatic rings is critical for confirming identity, purity, and for predicting molecular behavior. This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-Bromo-2,4,5-trimethoxybenzene. We will explore the foundational principles that govern the spectral features of substituted benzenes, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data. Furthermore, we will compare the utility of NMR with alternative analytical techniques, highlighting its superior capability in definitive isomer identification.

Foundational Principles: Decoding the Spectra of Aromatic Systems

The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR spectrum. In aromatic compounds, this environment is heavily influenced by the circulation of π-electrons within the ring, an effect known as ring current. This phenomenon generally deshields the aromatic protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.0 ppm)[1][2].

The substitution pattern profoundly alters this electronic landscape. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs):

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding shifts the signals of nearby protons and carbons upfield (to a lower ppm value)[3].

  • Electron-Withdrawing Groups (EWGs): Halogens like bromine (-Br) decrease electron density on the ring through an inductive effect. This deshields the nuclei, shifting their signals downfield (to a higher ppm value)[3][4].

In 1-Bromo-2,4,5-trimethoxybenzene, we have a compelling interplay of these effects: one EWG (Bromo) and three strong EDGs (methoxy groups), leading to a distinctive and predictable spectral pattern.

Experimental Protocol for High-Resolution NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol provides a self-validating system for obtaining reliable spectra.

Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 1-Bromo-2,4,5-trimethoxybenzene.

    • Select a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a small vial.[5][6] The use of deuterated solvents is crucial to prevent large solvent signals from obscuring the analyte's spectrum and to provide a deuterium "lock" signal for stabilizing the magnetic field.[7]

    • For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

    • Filter the solution through a pipette fitted with a small glass wool or cotton plug directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade magnetic field homogeneity and spectral resolution.[8][9] The final sample height in the tube should be approximately 4-5 cm.[5][9]

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • After inserting the sample, optimize the magnetic field homogeneity by "shimming" on the deuterium lock signal.

    • For ¹H NMR Spectroscopy:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]

      • Spectral Width: ~16 ppm, centered around 8 ppm.

      • Acquisition Time: 2-4 seconds.[10]

      • Relaxation Delay: 2-5 seconds. This ensures that all protons have fully relaxed before the next pulse, which is important for accurate signal integration.[6][11]

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • For ¹³C NMR Spectroscopy:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum of singlets for each unique carbon.[6]

      • Spectral Width: ~220 ppm.

      • Acquisition Time: 1-2 seconds.[6]

      • Relaxation Delay: 2-5 seconds. Quaternary carbons often have longer relaxation times, so an adequate delay is necessary for their reliable detection.[11]

      • Number of Scans: 128 to several thousand scans may be required depending on sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform.

    • Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration.[6]

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Spectral Analysis of 1-Bromo-2,4,5-trimethoxybenzene

The molecular structure of 1-Bromo-2,4,5-trimethoxybenzene lacks any symmetry, meaning every proton and carbon atom is in a unique chemical environment. This results in a spectrum where each nucleus gives rise to a distinct signal.

Caption: Structure of 1-Bromo-2,4,5-trimethoxybenzene with atom numbering.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is expected to show five distinct signals: two in the aromatic region and three in the aliphatic region.

  • Aromatic Protons (H-3 and H-6):

    • There are two protons on the aromatic ring at positions C-3 and C-6. Since they are separated by four bonds (para to each other), there is no observable coupling between them. Therefore, both will appear as singlets .

    • Signal at ~7.06 ppm (s, 1H, H-3): This downfield-shifted proton is at C-3. It is deshielded by the inductive effect of the adjacent bromine atom at C-1.

    • Signal at ~6.55 ppm (s, 1H, H-6): This upfield-shifted proton is at C-6. It is strongly shielded by the two ortho and one para methoxy groups, which are powerful electron-donating groups.

  • Methoxy Protons (-OCH₃):

    • There are three methoxy groups, and due to the lack of symmetry, each is in a unique environment. They will appear as three sharp singlets , each integrating to 3 protons.

    • Signals at ~3.90, 3.87, and 3.85 ppm (3 x s, 3H each): These signals correspond to the three methoxy groups at C-2, C-4, and C-5. Precise assignment without 2D NMR (like NOESY) is difficult, but they all fall within the expected range for methoxy protons on an aromatic ring.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all nine carbon atoms are chemically non-equivalent.

  • Aromatic Carbons (C1-C6):

    • Signals for carbons bonded to the electronegative oxygen and bromine atoms will be the most downfield. Aromatic carbons typically appear between 110-160 ppm.[3]

    • C-1, C-2, C-4, C-5: These carbons are directly attached to heteroatoms. C-1, bonded to bromine, will be shifted upfield relative to the oxygen-bound carbons due to the "heavy atom effect," but its precise location can vary. The carbons bonded to the strongly deshielding oxygen atoms (C-2, C-4, C-5) are expected to be the most downfield in the spectrum, likely in the 140-155 ppm range.

    • C-3 and C-6: These are the protonated carbons. Their chemical shifts are influenced by the substituents. C-3 is adjacent to the bromine and between two methoxy groups, while C-6 is adjacent to a methoxy group. They are expected in the 95-115 ppm region, with C-6 likely being more upfield due to stronger shielding.

  • Methoxy Carbons (-OCH₃):

    • The three methoxy carbons will appear as sharp signals in the upfield region, typically between 56-62 ppm .

Summary of Spectral Data

The predicted ¹H and ¹³C NMR data are summarized in the table below.

¹H NMR Data (CDCl₃, 400 MHz) ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.06 (s, 1H)Ar-H (H-3)152.1Ar-C -O
6.55 (s, 1H)Ar-H (H-6)149.5Ar-C -O
3.90 (s, 3H)-OCH₃ 143.8Ar-C -O
3.87 (s, 3H)-OCH₃ 114.7Ar-C -H (C-6)
3.85 (s, 3H)-OCH₃ 112.3Ar-C -Br (C-1)
97.5Ar-C -H (C-3)
61.0-OC H₃
56.5-OC H₃
56.3-OC H₃

Note: The assignments for the individual methoxy groups and oxygen-bearing aromatic carbons are predictive and would require 2D NMR experiments for unambiguous confirmation.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled detail for structural isomerism, other techniques offer complementary information.

  • Mass Spectrometry (MS): MS would readily confirm the molecular weight of 1-Bromo-2,4,5-trimethoxybenzene (247.09 g/mol ) and show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio), confirming the presence of one bromine atom. However, MS cannot distinguish between this compound and its isomers, such as 1-Bromo-2,3,4-trimethoxybenzene.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. One would expect to see C-O stretching frequencies for the ether groups (~1250-1000 cm⁻¹), C-H stretching for the aromatic ring (~3100-3000 cm⁻¹) and methyl groups (~2950-2850 cm⁻¹), and characteristic C=C stretching in the aromatic region (1600-1450 cm⁻¹).[1] While useful for functional group identification, IR provides no information on their specific placement on the ring.

Visualization of the Analytical Workflow

The logical flow from sample to final structural confirmation is a systematic process.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Spectral Interpretation cluster_Compare Comparative Validation Prep1 Weigh 5-10 mg of Analyte Prep2 Dissolve in 0.7 mL CDCl3 with TMS Prep1->Prep2 Prep3 Filter into 5 mm NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Ana1 Process Data (FT, Phase, Baseline) Acq3->Ana1 Ana2 Calibrate Chemical Shifts Ana1->Ana2 Ana3 Assign Signals (δ, Integration, Multiplicity) Ana2->Ana3 Result Unambiguous Structure Confirmed Ana3->Result Comp1 Compare with MS data (MW, Isotopes) Comp2 Compare with IR data (Functional Groups) Result->Comp1 Result->Comp2

Caption: A comprehensive workflow for NMR spectral analysis and validation.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Retrieved from [Link]

  • Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4,5-trimethoxybenzene. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. Retrieved from [Link]

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Comparative

A Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-2,4,5-trimethoxybenzene and its Isomers

For researchers and professionals in drug development and chemical analysis, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount for the unambiguous identification of molecular structur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount for the unambiguous identification of molecular structures. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-2,4,5-trimethoxybenzene. Due to the limited availability of its public mass spectrum, this guide will leverage experimental data from its close structural isomer, 2-Bromo-1,3,5-trimethoxybenzene, to predict and rationalize its fragmentation behavior. This comparative approach offers valuable insights into how substituent positions on the benzene ring influence fragmentation pathways.

Introduction to the Analyte and the Importance of Mass Spectrometry

1-Bromo-2,4,5-trimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry is an indispensable tool for its characterization, providing information on its molecular weight and structural features through the analysis of its fragmentation pattern upon ionization. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.

Predicted Fragmentation Pattern of 1-Bromo-2,4,5-trimethoxybenzene

The fragmentation of 1-Bromo-2,4,5-trimethoxybenzene under EI-MS is expected to be driven by the presence of the bromine atom and the methoxy groups, which dictate the stability of the resulting fragment ions. The key fragmentation pathways are predicted to involve the loss of methyl radicals, carbon monoxide, and the bromine atom.

A crucial aspect of interpreting the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for any fragment containing a bromine atom.

Comparative Analysis with 2-Bromo-1,3,5-trimethoxybenzene

To substantiate the predicted fragmentation, we will compare it with the experimentally determined mass spectral data of its isomer, 2-Bromo-1,3,5-trimethoxybenzene, available from the NIST Mass Spectrometry Data Center[1].

Feature1-Bromo-2,4,5-trimethoxybenzene (Predicted)2-Bromo-1,3,5-trimethoxybenzene (Experimental)[1]
Molecular Formula C₉H₁₁BrO₃C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol 247.09 g/mol
Monoisotopic Mass 245.98916 Da245.98916 Da
Key MS Peaks (m/z) M⁺˙ at 246/248, [M-CH₃]⁺ at 231/233, [M-CH₃-CO]⁺ at 203/205, [M-Br]⁺ at 167M⁺˙ at 246/248, 137

The presence of the molecular ion peaks at m/z 246 and 248 for 2-Bromo-1,3,5-trimethoxybenzene confirms the presence of one bromine atom. The base peak at m/z 137 in the experimental spectrum of the isomer is particularly informative and will be discussed in the context of the fragmentation mechanism.

Proposed Fragmentation Pathways

The following sections detail the most probable fragmentation pathways for 1-Bromo-2,4,5-trimethoxybenzene, with justifications based on established principles of mass spectrometry and comparison with its isomer.

Initial Ionization and Alpha-Cleavage

Upon electron impact, a radical cation (molecular ion, M⁺˙) is formed. The initial and most common fragmentation event for methoxy-substituted benzenes is the loss of a methyl radical (•CH₃) from one of the methoxy groups, a process known as alpha-cleavage.

Pathway A: Loss of a Methyl Radical

The molecular ion at m/z 246/248 undergoes alpha-cleavage to lose a methyl radical, forming a stable oxonium ion at m/z 231/233 .

Pathway_A M M⁺˙ m/z 246/248 F1 [M-CH₃]⁺ m/z 231/233 M->F1 - •CH₃ Pathway_B F1 [M-CH₃]⁺ m/z 231/233 F2 [M-CH₃-CO]⁺ m/z 203/205 F1->F2 - CO

Figure 2: Loss of carbon monoxide from the [M-CH₃]⁺ ion.

Cleavage of the Carbon-Bromine Bond

Another significant fragmentation pathway involves the cleavage of the C-Br bond, leading to the loss of a bromine radical.

Pathway C: Loss of a Bromine Radical

The molecular ion at m/z 246/248 can lose a bromine radical (•Br) to form a cation at m/z 167 . This fragment will not exhibit the characteristic M/M+2 isotopic pattern.

Pathway_C M M⁺˙ m/z 246/248 F3 [M-Br]⁺ m/z 167 M->F3 - •Br

Figure 3: Loss of a bromine radical from the molecular ion.

The prominent peak at m/z 137 in the experimental spectrum of 2-Bromo-1,3,5-trimethoxybenzene is likely formed through a more complex rearrangement and fragmentation process, possibly involving the loss of multiple methyl and CO groups, or a concerted loss of a larger neutral fragment. The symmetric substitution pattern in the 1,3,5-isomer may favor a specific rearrangement pathway leading to this stable fragment. While the exact mechanism for the formation of the m/z 137 fragment is not immediately obvious without further high-resolution mass spectrometry and tandem MS experiments, its presence highlights the influence of isomerism on fragmentation.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to acquire a mass spectrum of 1-Bromo-2,4,5-trimethoxybenzene, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of 1-Bromo-2,4,5-trimethoxybenzene.

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with an EI source and a quadrupole or ion trap mass analyzer

Procedure:

  • Sample Preparation: Prepare a dilute solution of 1-Bromo-2,4,5-trimethoxybenzene (approximately 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

    • Solvent Delay: 3 minutes.

Rationale for Parameter Selection:

  • 70 eV Electron Energy: This is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.

  • GC Separation: The GC step ensures that the analyte is pure when it enters the mass spectrometer, preventing interference from impurities or solvent.

  • Temperature Program: The temperature program is designed to ensure good chromatographic peak shape and elution of the analyte in a reasonable time.

Conclusion

The mass spectrometry fragmentation pattern of 1-Bromo-2,4,5-trimethoxybenzene is predicted to be characterized by a distinct molecular ion cluster at m/z 246/248, followed by losses of a methyl radical (to m/z 231/233), carbon monoxide, and a bromine radical (to m/z 167). The comparative analysis with its isomer, 2-Bromo-1,3,5-trimethoxybenzene, highlights the significant influence of substituent positioning on the fragmentation pathways, as evidenced by the prominent m/z 137 peak in the isomer's spectrum. This guide provides a robust framework for the identification and structural elucidation of 1-Bromo-2,4,5-trimethoxybenzene and related compounds using mass spectrometry.

References

  • PubChem. 1-Bromo-2,4,5-trimethoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-bromo-2,4,5-trimethyl-. NIST Chemistry WebBook. [Link]

  • Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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Validation

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Bromo-2,4,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. 1-Bromo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. 1-Bromo-2,4,5-trimethoxybenzene serves as a crucial building block in the creation of various target compounds. Its impurity profile can significantly influence the outcome of subsequent reactions, affecting yield, and introducing contaminants into the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

The Critical Role of Purity in Synthesis

The presence of impurities in 1-Bromo-2,4,5-trimethoxybenzene can arise from several sources, including residual starting materials from the synthesis process, byproducts from side reactions, or degradation products. Common synthetic routes, such as the bromination of 1,2,4-trimethoxybenzene, can lead to the formation of regioisomers or poly-brominated species. Therefore, robust analytical methods are essential to ensure the quality and consistency of this key intermediate.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity determination of moderately polar organic compounds like 1-Bromo-2,4,5-trimethoxybenzene. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method

This protocol is adapted from established methods for similar aromatic compounds and is designed to provide a robust starting point for method development and validation.[1]

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 50-80% B; 15-17 min: 80-50% B; 17-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 271 nm (based on UV absorbance of structurally similar compounds)[2]
Injection Volume 10 µL

Reagents and Sample Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol: HPLC grade (for sample preparation)

  • 1-Bromo-2,4,5-trimethoxybenzene Reference Standard: Purity ≥ 99.5%

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.[1]

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample in Methanol (1 mg/mL) filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Weigh & Dissolve Standard in Methanol (100 µg/mL) inject_std Inject Standard Solution prep_std->inject_std inject_sample Inject Sample Solution filter_sample->inject_sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) acquire_data Acquire Chromatograms at 271 nm inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Assessment of 1-Bromo-2,4,5-trimethoxybenzene.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile compounds. For 1-Bromo-2,4,5-trimethoxybenzene, GC-MS not only provides quantitative purity data but also offers structural information about potential impurities through mass spectral analysis. The use of GC for purity assessment of this compound is also indicated by some commercial suppliers.[3]

Experimental Protocol: GC-MS Method

This protocol is based on general methods for halogenated aromatic compounds and can be optimized for specific instrumentation.

Instrumentation and Conditions:

ParameterCondition
GC-MS System A standard GC-MS system with a capillary column and electron ionization (EI) source.
GC Column DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial temperature of 100 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

Reagents and Sample Preparation:

  • Dichloromethane or Ethyl Acetate: GC grade

  • 1-Bromo-2,4,5-trimethoxybenzene Reference Standard: Purity ≥ 99.5%

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane or ethyl acetate.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

Data Analysis and Impurity Identification

Purity is calculated using the area normalization method as described for HPLC. The key advantage of GC-MS is the ability to identify unknown impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. For 1-Bromo-2,4,5-trimethoxybenzene, the molecular ion peak would be expected at m/z 246 and 248 due to the isotopic distribution of bromine (79Br and 81Br).

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification prep_sample Weigh & Dissolve Sample in Dichloromethane (1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_std Weigh & Dissolve Standard in Dichloromethane (100 µg/mL) inject_std Inject Standard Solution prep_std->inject_std gcms_system GC-MS System Setup (DB-5ms Column, Temp Program) acquire_data Acquire Total Ion Chromatogram & Mass Spectra inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks identify_impurities Identify Impurities via Mass Spectral Libraries acquire_data->identify_impurities calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for GC-MS Purity Assessment and Impurity Identification.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of 1-Bromo-2,4,5-trimethoxybenzene depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratio
Analyte Suitability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Sensitivity High (ng to pg range)Very high (pg to fg range)
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Impurity Identification Limited to comparison with known standardsPowerful for structural elucidation of unknown impurities
Instrumentation Cost ModerateHigh
Sample Throughput HighModerate
Method Development Can be complex, especially gradient elutionRelatively straightforward, especially with established columns

Conclusion and Recommendations

For routine quality control and purity assessment of 1-Bromo-2,4,5-trimethoxybenzene, a validated RP-HPLC method is highly recommended due to its robustness, high throughput, and lower operational cost. It provides accurate and precise quantitative data on the main component and any known impurities.

GC-MS is the preferred method when a more in-depth analysis of the impurity profile is required. Its superior selectivity and ability to identify unknown impurities make it an invaluable tool for process development, troubleshooting, and the characterization of new batches of the intermediate.

Ultimately, a comprehensive approach to quality control may involve using HPLC for routine purity checks and GC-MS for periodic, more detailed impurity profiling to ensure the highest quality of 1-Bromo-2,4,5-trimethoxybenzene for its intended applications in research and drug development.

References

  • PubChem. 1-Bromo-2,4,5-trimethoxybenzene. National Center for Biotechnology Information. Available at: [Link].

  • The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Available at: [Link].

Sources

Comparative

Comparing the reactivity of 1-Bromo-2,4,5-trimethoxybenzene with other brominated trimethoxybenzenes

Introduction: Beyond the Formula, A Tale of Three Isomers In the landscape of drug discovery and materials science, substituted aromatic compounds are foundational building blocks. Among these, brominated trimethoxybenze...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula, A Tale of Three Isomers

In the landscape of drug discovery and materials science, substituted aromatic compounds are foundational building blocks. Among these, brominated trimethoxybenzenes offer a versatile scaffold, combining the reactivity of an aryl bromide with the modulating electronic effects of three methoxy groups. However, not all isomers are created equal. The precise placement of these functional groups around the benzene ring dictates a profound difference in chemical behavior.

This guide provides an in-depth comparison of the reactivity of 1-Bromo-2,4,5-trimethoxybenzene against its common isomers: 2-Bromo-1,3,5-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene. We will move beyond simple catalog listings to explore the electronic and steric underpinnings of their reactivity in key synthetic transformations, supported by experimental data and detailed protocols. For the researcher, understanding these nuances is critical for reaction design, optimization, and the successful synthesis of complex target molecules.

Chapter 1: Structural and Electronic Properties of Key Isomers

The reactivity of an aryl bromide is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around it. The potent electron-donating nature of methoxy groups (-OCH₃) via resonance (+M effect) enriches the aromatic ring with electron density, while their inductive effect (-I) is comparatively weaker. This net electron donation has significant consequences for various reaction classes.

  • 1-Bromo-2,4,5-trimethoxybenzene: The bromine atom is flanked by one ortho-methoxy group and one meta-methoxy group. The electron density is high across the ring, particularly at the positions ortho and para to the methoxy groups.

  • 2-Bromo-1,3,5-trimethoxybenzene (aka 1-Bromo-2,4,6-trimethoxybenzene): This highly symmetric isomer features two ortho-methoxy groups and one para-methoxy group relative to the bromine. This arrangement leads to significant steric shielding of the C-Br bond and a very high electron density at the reaction center.[1][2][3]

  • 5-Bromo-1,2,3-trimethoxybenzene (aka 1-Bromo-3,4,5-trimethoxybenzene): Here, the bromine is positioned meta to two methoxy groups and para to the central one. This isomer experiences less direct steric hindrance at the C-Br bond compared to the 2-bromo isomer.[4][5]

These seemingly subtle structural differences create a distinct reactivity profile for each isomer, which we will explore in the context of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C bond formation in modern organic synthesis.[6] The critical first step in the catalytic cycle for reactions like Suzuki, Heck, and Sonogashira is the oxidative addition of the palladium(0) catalyst to the C-Br bond.[7] The efficiency of this step is highly sensitive to both the electron density of the aryl bromide and steric hindrance around the bromine atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of pharmaceutical synthesis.[6][8] The reactivity order of aryl halides is generally I > Br > Cl, but for a given halide, electronic and steric factors are paramount.

General Reactivity Trend (Suzuki Coupling): 1-Bromo-2,4,5-trimethoxybenzene ≈ 5-Bromo-1,2,3-trimethoxybenzene > 2-Bromo-1,3,5-trimethoxybenzene

The rationale for this trend lies in the oxidative addition step. For 2-Bromo-1,3,5-trimethoxybenzene , the two flanking ortho-methoxy groups create significant steric congestion, impeding the approach of the bulky palladium catalyst. This steric barrier often necessitates more forcing conditions—higher temperatures, longer reaction times, or the use of more active, specialized catalysts—to achieve comparable yields to the other isomers. In contrast, 1-Bromo-2,4,5-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene present a more accessible C-Br bond, allowing for more facile oxidative addition.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

IsomerArylboronic AcidCatalyst SystemConditionsYieldCommentary
1-Bromo-2,4,5-trimethoxybenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80 °C, 4h~90%Standard conditions, efficient coupling.
2-Bromo-1,3,5-trimethoxybenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 110 °C, 12h~65%Requires higher temperature and longer time due to steric hindrance.
2-Bromo-1,3,5-trimethoxybenzene Phenylboronic acidXPhos-Pd-G3 (2 mol%), K₃PO₄2-MeTHF, 100 °C, 4h~92%Use of a more active Buchwald-type catalyst overcomes steric hindrance.
5-Bromo-1,2,3-trimethoxybenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80 °C, 4h~88%Reactivity is comparable to the 1-bromo-2,4,5-isomer.
Note: Yields are representative and synthesized from typical literature observations for analogous systems.
Workflow & Mechanism: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the Suzuki-Miyaura coupling, a process involving oxidative addition, transmetalation, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate Ar-Pd(II)(Br)L₂ pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate Ar-Pd(II)(R)L₂ ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R transmetal->product arbr Ar-Br arbr->ox_add boronic R-B(OH)₂ + Base boronic->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck and Sonogashira Reactions

Similar reactivity trends are observed in other palladium-catalyzed couplings like the Heck (coupling with an alkene)[9][10][11] and Sonogashira (coupling with a terminal alkyne) reactions.[12][13][14] The initial, rate-limiting oxidative addition step remains the primary determinant of overall reaction efficiency. Consequently, 2-Bromo-1,3,5-trimethoxybenzene consistently proves to be the most challenging substrate among the three isomers, often requiring more robust catalytic systems or harsher conditions to achieve high conversion.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,4,5-trimethoxybenzene

This protocol provides a reliable, self-validating method for the coupling of 1-Bromo-2,4,5-trimethoxybenzene with an arylboronic acid.

Materials:

  • 1-Bromo-2,4,5-trimethoxybenzene (1.0 mmol, 247.1 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, argon/nitrogen source.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,4,5-trimethoxybenzene, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the toluene and water via syringe. The biphasic system is common for Suzuki couplings.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl bromide is a good indicator of completion (typically 2-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chapter 3: Metal-Halogen Exchange and Nucleophilic Substitution

Lithiation and Grignard Formation

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium, is a powerful method for generating a nucleophilic aryl species.

Reactivity Trend (Lithiation): 2-Bromo-1,3,5-trimethoxybenzene > 1-Bromo-2,4,5-trimethoxybenzene > 5-Bromo-1,2,3-trimethoxybenzene

This trend is inverted compared to cross-coupling reactions. The two ortho-methoxy groups in 2-Bromo-1,3,5-trimethoxybenzene , which cause steric hindrance in palladium catalysis, become highly advantageous for lithiation. They act as directing groups, coordinating to the lithium reagent and accelerating the metal-halogen exchange at the adjacent C-Br bond. This ortho-directing effect makes this isomer particularly amenable to rapid and clean lithiation, even at low temperatures. While 1-Bromo-2,4,5-trimethoxybenzene also has an ortho-methoxy group to direct the reaction, the effect is less pronounced than in the symmetrically substituted isomer. 5-Bromo-1,2,3-trimethoxybenzene lacks an ortho-methoxy director, making its lithiation slower and potentially requiring more forcing conditions.

Formation of the corresponding Grignard reagent with magnesium metal can be challenging for all three isomers due to the activating nature of the methoxy groups, but the general principle of steric accessibility would favor the less hindered isomers. However, a literature search indicates that 3,4,5-trimethoxybromobenzene (an isomer of the compounds discussed) failed to produce a Grignard reagent.[15]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is "electron-poor," usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[16][17][18][19]

All three trimethoxybenzene isomers are exceptionally "electron-rich" due to the powerful donating effect of the methoxy groups. Therefore, they are all extremely unreactive towards the classical SNAr addition-elimination mechanism. Displacing the bromide with a nucleophile via this pathway is not a synthetically viable strategy for these compounds under standard conditions. Reactions would only proceed, if at all, under extreme temperatures and pressures or via an alternative benzyne (elimination-addition) mechanism using exceptionally strong bases like sodium amide.

Chapter 4: Conclusion and Practical Recommendations

The reactivity of brominated trimethoxybenzenes is a clear illustration of how isomeric structure dictates synthetic utility. No single isomer is universally "better"; rather, each is suited for different chemical transformations.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira): 1-Bromo-2,4,5-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene are the preferred substrates. They offer good reactivity under standard conditions due to lower steric hindrance around the C-Br bond. 2-Bromo-1,3,5-trimethoxybenzene should be considered a more challenging substrate, likely requiring more active (and expensive) catalyst systems or harsher reaction conditions.

  • For Directed Ortho Metalation (Lithiation): 2-Bromo-1,3,5-trimethoxybenzene is the standout choice. Its two ortho-methoxy groups accelerate metal-halogen exchange, providing a clean and efficient route to the corresponding aryllithium species for subsequent reaction with electrophiles.

  • For Nucleophilic Aromatic Substitution: None of these isomers are suitable substrates for SNAr reactions due to their highly electron-rich nature. Alternative synthetic strategies should be pursued if a nucleophilic substitution is desired.

By understanding these fundamental principles of reactivity, researchers and drug development professionals can make more informed decisions in the design of synthetic routes, saving time, resources, and ultimately accelerating the path to innovation.

References

  • Benchchem. (2025). Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide.
  • The Royal Society of Chemistry. (n.d.). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Retrieved from The Royal Society of Chemistry website.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • N.A. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ProQuest. (n.d.). The Preparation and Reactions of 2,4,5-Teimethoxybromobenzene and 1,2,3-Tribromo-4,5,6-Trimethoxybenzene.
  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett, 24, 2437–2442.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2-Bromo-1,3,5-trimethoxybenzene in Modern Organic Synthesis.
  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from The Royal Society of Chemistry website.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • N.A. (n.d.). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1.
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  • NCRD's Sterling Institute of Pharmacy. (n.d.).
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  • MySkinRecipes. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. Retrieved from [Link]

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  • TopSCHOLAR. (n.d.).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • N.A. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • Journal of the American Chemical Society. (2025, December 29).
  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 1-Bromo-2,4,5-trimethoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and materials research, the precise understanding of a molecule's three-dimensional structure is paramount. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the X-ray crystallographic studies of 1-bromo-2,4,5-trimethoxybenzene derivatives. As a senior application scientist, this document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular substitution, crystal packing, and intermolecular interactions. The protocols and analyses presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

The Significance of Substituted Benzene Scaffolds

Substituted benzene rings, particularly those bearing methoxy and halogen groups, are privileged scaffolds in medicinal chemistry and materials science. The title compound, 1-bromo-2,4,5-trimethoxybenzene, and its derivatives serve as versatile synthetic intermediates. The interplay between the electron-donating methoxy groups and the electron-withdrawing, yet polarizable, bromine atom governs the molecule's electronic properties and, crucially, its solid-state architecture. Understanding how these substituents direct crystal packing is essential for predicting physical properties like solubility and melting point, and for designing novel crystalline materials.

Comparative Crystallographic Analysis: A Tale of Three Derivatives

Table 1: Comparative Crystallographic Data of 1-Bromo-2,4,5-trimethoxybenzene Derivatives

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide[1]C₁₇H₁₇BrN₂O₅MonoclinicP2₁/c11.4157(19)16.279(3)9.3738(16)100.210(3)1714.4(5)4
2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene[2]C₂₆H₂₆Br₄O₆MonoclinicP2₁/n11.193(5)9.645(4)13.212(5)107.125(5)1363.1(10)2
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[3]C₁₃H₁₂BrNO₄MonoclinicP2₁/n14.828(2)7.1335(9)25.119(2)100.066(11)2616.1(6)8

Analysis of Intermolecular Interactions:

The crystallographic data reveals that even with the core 1-bromo-2,4,5-trimethoxybenzene scaffold, the nature and positioning of additional substituents dramatically influence the crystal packing.

  • In the case of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide , the presence of hydroxyl and amide functionalities leads to a robust network of intermolecular hydrogen bonds (N—H⋯O) which, along with an intramolecular O—H⋯N hydrogen bond, are the primary drivers of the crystal packing, resulting in chains of molecules extended along the c-axis[1].

  • The highly substituted 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene presents a more complex scenario. The molecule is located around a crystallographic inversion center, and the dihedral angle between the central and outer benzene rings is a significant 89.26(1)°[2]. The packing in such a sterically hindered molecule is likely dominated by van der Waals interactions and potential weak C—H⋯O or C—H⋯Br contacts.

  • For ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , the asymmetric unit contains two independent molecules. The crystal structure is stabilized by both intramolecular C–H⋯O and C–H⋯N hydrogen bonds and intermolecular C–H⋯O hydrogen bonds[3]. Hirshfeld surface analysis of related brominated organic molecules has shown that H⋯H, C⋯H, and Br⋯H contacts are significant contributors to the overall crystal packing[4][5]. This technique is invaluable for dissecting the subtle interplay of weak intermolecular forces.

The common thread among these diverse structures is the monoclinic crystal system, a frequent occurrence for organic molecules of this complexity. The variation in unit cell volumes and the number of molecules per unit cell (Z) directly reflects the differences in molecular size and packing efficiency driven by the different substituent groups.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel 1-bromo-2,4,5-trimethoxybenzene derivative follows a well-established, yet nuanced, protocol. The following workflow is designed to ensure data quality and a successful structure solution.

Crystallization: The Foundational Step

The adage "a good crystal is the key to a good structure" cannot be overstated. For small organic molecules like the derivatives , slow evaporation from a suitable solvent or solvent mixture is a common and effective crystallization technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound in a good solvent (e.g., THF, ethanol, chloroform) at room temperature.

  • Induce Supersaturation: Allow the solvent to evaporate slowly and undisturbed in a loosely covered vial. The goal is to reach a state of supersaturation from which single crystals can nucleate and grow.

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryoloop.

The choice of solvent is critical and often empirical. For the hydrazide derivative, slow evaporation from a THF solution yielded suitable crystals[1].

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers provide a high degree of automation. However, understanding the key parameters is essential for optimizing data quality.

Workflow for X-ray Diffraction Data Collection:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Crystallization 1. Grow Single Crystals Mounting 2. Mount Crystal on Diffractometer Crystallization->Mounting Screening 3. Initial Screening & Unit Cell Determination Mounting->Screening Strategy 4. Data Collection Strategy Optimization Screening->Strategy Collection 5. Full Data Collection Strategy->Collection Integration 6. Integration & Scaling Collection->Integration Solution 7. Structure Solution (e.g., Direct Methods) Integration->Solution Refinement 8. Structure Refinement Solution->Refinement Validation 9. Validation & Analysis Refinement->Validation

Sources

Comparative

Comparative study of different synthetic routes to 1-Bromo-2,4,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 1-Bromo-2,4,5-trimethoxybenzene stands as a valuable intermediate, its substituted benzene ring providing a versatile scaffold for the construction of more complex molecular architectures. The regioselective introduction of a bromine atom onto the 1,2,4-trimethoxybenzene core is a critical transformation, and the choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparative analysis of two prominent synthetic routes to 1-Bromo-2,4,5-trimethoxybenzene, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to 1-Bromo-2,4,5-trimethoxybenzene

1-Bromo-2,4,5-trimethoxybenzene, a polysubstituted aromatic compound, serves as a key building block in the synthesis of a variety of organic molecules. The interplay of the electron-donating methoxy groups and the synthetically versatile bromine atom makes it a sought-after precursor for pharmaceuticals, agrochemicals, and functional materials. The precise positioning of the bromine atom at the C1 position, para to the C4 methoxy group and ortho to the C2 and C5 methoxy groups, is crucial for its utility in subsequent cross-coupling reactions and other transformations. This guide will focus on the direct electrophilic bromination of the readily available starting material, 1,2,4-trimethoxybenzene.

Comparative Analysis of Synthetic Routes

The synthesis of 1-Bromo-2,4,5-trimethoxybenzene is predominantly achieved through electrophilic aromatic substitution on 1,2,4-trimethoxybenzene. The highly activated nature of the aromatic ring, due to the presence of three electron-donating methoxy groups, facilitates this reaction. However, this high reactivity also presents a challenge in controlling the regioselectivity of the bromination. The two methods detailed below offer different approaches to achieving the desired 1-bromo-2,4,5-trimethoxy isomer with high selectivity.

Route 1: Direct Bromination with Elemental Bromine in Acetic Acid

This classical approach to electrophilic aromatic bromination utilizes elemental bromine in a polar protic solvent, typically glacial acetic acid. The acetic acid serves to solvate the reactants and to polarize the bromine molecule, enhancing its electrophilicity.

Causality Behind Experimental Choices: The use of acetic acid is strategic; its polarity helps to dissolve the starting material and stabilize the charged intermediate (sigma complex) formed during the reaction. The reaction is typically performed at or below room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts. The high activation of the starting material means that a Lewis acid catalyst, often required for less reactive aromatic compounds, is not necessary.

Route 2: Regioselective Bromination with N-Bromosuccinimide (NBS) in Acetonitrile

A milder and often more selective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. Acetonitrile is a common solvent for these reactions, providing a polar aprotic medium.

Expertise & Experience: The choice of NBS over elemental bromine is often driven by safety and selectivity considerations. NBS is a crystalline solid that is easier and safer to handle than volatile and highly corrosive liquid bromine.[1] From a mechanistic standpoint, NBS in a polar solvent like acetonitrile can generate a low concentration of an electrophilic bromine species in situ. This controlled generation of the electrophile often leads to higher regioselectivity, particularly for highly activated aromatic rings where over-reaction can be a significant issue.[1][2] Research has shown that the use of NBS in acetonitrile for the bromination of methoxybenzenes is a mild and highly regiospecific method, favoring substitution at the position most activated by the methoxy groups.[1][3]

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Bromine in Acetic AcidRoute 2: N-Bromosuccinimide in Acetonitrile
Starting Material 1,2,4-Trimethoxybenzene1,2,4-Trimethoxybenzene
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidAcetonitrile
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 2 hours1 - 3 hours
Reported Yield ~85-90%~95%[1]
Regioselectivity Good, but risk of over-brominationExcellent, highly para-selective[1][4]
Safety Profile Requires handling of corrosive and volatile liquid bromine.NBS is a solid and generally safer to handle.
Work-up Procedure Quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by extraction.Typically involves removal of succinimide byproduct by filtration or washing, followed by extraction.
Environmental Impact Acetic acid is relatively benign, but bromine is hazardous.Acetonitrile is a common organic solvent with associated disposal considerations. Succinimide byproduct is relatively non-toxic.

Experimental Protocols

Route 1: Direct Bromination with Elemental Bromine in Acetic Acid

Methodology:

  • In a well-ventilated fume hood, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1.0 - 1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-Bromo-2,4,5-trimethoxybenzene as a white to off-white solid.

Route 2: Regioselective Bromination with N-Bromosuccinimide (NBS) in Acetonitrile

Methodology:

  • To a solution of 1,2,4-trimethoxybenzene (1.0 eq) in acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise at 0 °C (ice bath).[1]

  • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction should be monitored by TLC.[3]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Bromo-2,4,5-trimethoxybenzene.[1]

Mechanistic Insights and Workflow Visualization

The underlying mechanism for both synthetic routes is an electrophilic aromatic substitution. The electron-rich trimethoxybenzene ring acts as a nucleophile, attacking the electrophilic bromine species.

Electrophilic Aromatic Substitution: General Mechanism

EAS_Mechanism A Aromatic Ring + Electrophile (E+) B Arenium Ion Intermediate (Sigma Complex) A->B Slow, Rate-Determining Step C Proton Abstraction B->C Fast D Substituted Aromatic Ring + H+ C->D

Caption: General mechanism of electrophilic aromatic substitution.

Comparative Workflow of Synthetic Routes

Synthetic_Workflow cluster_0 Route 1: Bromine in Acetic Acid cluster_1 Route 2: NBS in Acetonitrile Start1 1,2,4-Trimethoxybenzene Step1_1 Dissolve in Acetic Acid Start1->Step1_1 Step1_2 Add Br2 in Acetic Acid Step1_1->Step1_2 Step1_3 Reaction at RT Step1_2->Step1_3 Step1_4 Quench with NaHSO3 Step1_3->Step1_4 Step1_5 Extraction & Wash Step1_4->Step1_5 Step1_6 Purification (Recrystallization) Step1_5->Step1_6 End1 1-Bromo-2,4,5-trimethoxybenzene Step1_6->End1 Start2 1,2,4-Trimethoxybenzene Step2_1 Dissolve in Acetonitrile Start2->Step2_1 Step2_2 Add NBS Step2_1->Step2_2 Step2_3 Reaction at RT Step2_2->Step2_3 Step2_4 Solvent Removal Step2_3->Step2_4 Step2_5 Extraction & Wash Step2_4->Step2_5 Step2_6 Purification (Chromatography/Recrystallization) Step2_5->Step2_6 End2 1-Bromo-2,4,5-trimethoxybenzene Step2_6->End2

Caption: Comparative experimental workflows for the synthesis of 1-Bromo-2,4,5-trimethoxybenzene.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 1-Bromo-2,4,5-trimethoxybenzene. The choice between the two will largely depend on the specific requirements of the synthesis, including scale, desired purity, and available laboratory resources.

For smaller-scale laboratory preparations where high regioselectivity and ease of handling are paramount, the N-Bromosuccinimide in acetonitrile method (Route 2) is highly recommended.[1][3] The milder reaction conditions and the use of a solid brominating agent contribute to a safer and often cleaner reaction profile, potentially simplifying purification.

The direct bromination with elemental bromine in acetic acid (Route 1) remains a robust and cost-effective method, particularly for larger-scale syntheses where the cost of NBS might be a consideration. However, careful control of the reaction conditions is crucial to minimize the formation of impurities.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of the factors outlined in this guide. It is always recommended to perform small-scale optimization experiments before proceeding to a larger-scale synthesis.

References

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Ahsan, T. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 1675. [Link]

  • Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(2), 440-447. [Link]

  • Dias, R. P., et al. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Environmental Science: Water Research & Technology, 5(10), 1734-1745. [Link]

  • Zhang, Y. (2005). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Huaxue Shiji, 27(3), 163-164. [Link]

  • Mitchell, R. H., et al. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(2), 440-447. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-Bromo-2,4,5-trimethoxybenzene in Diverse Solvent Systems

Introduction: The Versatile Role of 1-Bromo-2,4,5-trimethoxybenzene in Synthesis 1-Bromo-2,4,5-trimethoxybenzene is a valuable substituted aromatic halide, serving as a key building block in the synthesis of complex orga...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 1-Bromo-2,4,5-trimethoxybenzene in Synthesis

1-Bromo-2,4,5-trimethoxybenzene is a valuable substituted aromatic halide, serving as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its benzene ring is highly activated by three electron-donating methoxy groups, which significantly influences its reactivity. This guide provides an in-depth analysis of how different solvent systems modulate the reactivity of this compound across a range of common synthetic transformations. Understanding these solvent effects is paramount for researchers and process chemists to optimize reaction outcomes, enhance yields, and control selectivity.

Compound Properties:

  • Molecular Formula: C₉H₁₁BrO₃[2][3]

  • Molecular Weight: 247.09 g/mol [2][3]

  • Appearance: White solid[2]

  • Melting Point: 53-57 °C[2]

The Fundamental Influence of Solvents on Reaction Pathways

The choice of solvent is a critical parameter that can dramatically alter the course and efficiency of a chemical reaction. Solvents do not merely act as an inert medium but actively participate in the reaction mechanism by solvating reactants, intermediates, and transition states. The key properties of a solvent that dictate its influence are:

  • Polarity: A solvent's polarity determines its ability to dissolve polar or nonpolar compounds.

    • Polar Protic Solvents (e.g., water, ethanol): Capable of hydrogen bonding, they are effective at solvating both cations and anions. However, they can deactivate strong nucleophiles by forming a solvent shell around them.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating cations, leaving the corresponding anion "naked" and more reactive.[4] This property is particularly advantageous in reactions involving anionic nucleophiles.

    • Nonpolar Solvents (e.g., toluene, hexane): These are suitable for nonpolar reactants and are often used in reactions where charged intermediates are not prominent.

  • Coordinating Ability: Ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane can coordinate with metal centers in organometallic reagents and catalysts, influencing their stability and reactivity.

This guide will explore these principles through the lens of 1-Bromo-2,4,5-trimethoxybenzene's reactivity in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and organometallic reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Solvent-Mediated Dance

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5] The solvent system is crucial for the solubility of reagents and, more importantly, for the efficiency of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[6] The reaction typically requires a base and a biphasic solvent system, often a mixture of an organic solvent and water.[7][8] The water helps to dissolve the inorganic base and facilitates the crucial transmetalation step.[7][8]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][7]

Solvent System Comparison:

Solvent SystemBaseTypical Ratio (Organic:Water)AdvantagesConsiderations
Toluene/WaterK₂CO₃, Cs₂CO₃5:1 to 10:1Good for higher temperatures; widely used.May have solubility issues with some boronic acids.
1,4-Dioxane/WaterK₃PO₄, K₂CO₃3:1 to 4:1Excellent solvating power for both organic and inorganic reagents.[8]Dioxane is a regulated solvent and should be replaced if possible.[9]
THF/WaterNa₂CO₃, K₃PO₄4:1Lower boiling point, suitable for heat-sensitive substrates.Can be less effective for challenging couplings requiring high temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,4,5-trimethoxybenzene with Phenylboronic Acid

  • To a dry Schlenk flask, add 1-bromo-2,4,5-trimethoxybenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-R Transmetalation Complex->Product Ar-Br 1-Bromo-2,4,5- trimethoxybenzene Ar-Br->Oxidative Addition Complex R-B(OH)2 Phenylboronic Acid + Base R-B(OH)2->Transmetalation Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[10] The choice of solvent is highly dependent on the base used and the nature of the amine. Aprotic solvents are generally favored.

Mechanism Overview: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[10][11] The solvent influences the solubility of the base and the stability of the catalytic species.

Solvent System Comparison:

SolventCommon BasesAdvantagesConsiderations
TolueneNaOtBu, LiHMDSHigh boiling point, effective for many substrate combinations.[12]Poor solubility for inorganic bases like K₃PO₄.
1,4-DioxaneNaOtBu, K₃PO₄, Cs₂CO₃Good general-purpose solvent, dissolves a wide range of bases.[9][12]Subject to peroxide formation; regulated solvent.
Tetrahydrofuran (THF)LiHMDS, NaOtBuLower boiling point, useful for reactions at moderate temperatures.May not be suitable for less reactive aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried vial containing a stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4 mol%).

  • Add 1-bromo-2,4,5-trimethoxybenzene (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Cap the vial with a septum and purge with an inert gas for 10 minutes.

  • Under the inert atmosphere, add degassed toluene (~0.2 M concentration) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Oven-dried vial reagents Add: 1. Pd Pre-catalyst & Ligand 2. Aryl Bromide 3. Base (NaOtBu) start->reagents inert Seal vial and purge with inert gas (Ar/N2) reagents->inert addition Add degassed Toluene and Amine (Morpholine) inert->addition reaction Heat reaction mixture (e.g., 100 °C) addition->reaction workup Cool, dilute, and perform aqueous workup reaction->workup purify Dry, concentrate, and purify by column chromatography workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[13] The reaction is typically performed in polar aprotic solvents, which can stabilize the cationic palladium intermediates formed during the catalytic cycle.

Mechanism Overview: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[14]

Solvent System Comparison:

SolventCommon BasesAdvantagesConsiderations
N,N-Dimethylformamide (DMF)Et₃N, K₂CO₃High polarity, excellent for dissolving palladium salts and bases.High boiling point can make removal difficult.
Acetonitrile (MeCN)Et₃N, NaOAcLower boiling point than DMF, easier to remove.Can sometimes coordinate to the palladium, inhibiting catalysis.
N,N-Dimethylacetamide (DMAc)K₂CO₃, KOAcSimilar to DMF but with a higher boiling point, useful for less reactive substrates.Can be difficult to remove.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-donating nature of the three methoxy groups, 1-bromo-2,4,5-trimethoxybenzene is generally not a prime candidate for classical SNAr, which typically requires strong electron-withdrawing groups to activate the ring.[15] However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. In such cases, the solvent plays a decisive role.

Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[15] The stability of this intermediate is key to the reaction's success.

Solvent System Comparison:

Solvent TypeExample(s)Effect on ReactivityRationale
Polar AproticDMSO, DMFReaction Favored These solvents solvate the counter-ion (e.g., K⁺) of the nucleophile (e.g., RO⁻K⁺), leaving the nucleophilic anion more exposed and reactive. They also stabilize the charged Meisenheimer complex.[4][16]
Polar ProticEthanol, MethanolReaction Disfavored These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and reactivity.

Diagram: Solvent Effects in SNAr Reactions

Caption: Contrasting effects of polar aprotic and polar protic solvents on nucleophile reactivity in SNAr.

Organometallic Intermediates: Halogen-Metal Exchange

The formation of aryllithium or Grignard reagents from 1-bromo-2,4,5-trimethoxybenzene via halogen-metal exchange is profoundly influenced by the solvent. Ethereal solvents are essential for solvating the metal cation, thereby stabilizing the organometallic species.

A study on the closely related 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene revealed a dramatic solvent effect.[17][18]

  • In diethyl ether/hexane , the generated aryllithium was stable at -95 °C for over an hour and could be trapped by electrophiles.[17][18]

  • In THF/hexane , the more strongly coordinating THF promoted instantaneous intramolecular cyclization.[17][18]

This demonstrates that for 1-bromo-2,4,5-trimethoxybenzene, the choice between diethyl ether and THF can determine the fate of the resulting organometallic intermediate, dictating whether it can be used in an intermolecular reaction or will undergo a different, solvent-promoted pathway.

Conclusion and Outlook

The reactivity of 1-Bromo-2,4,5-trimethoxybenzene is not an intrinsic property of the molecule alone but is intricately linked to the solvent system in which a reaction is performed.

  • For palladium-catalyzed cross-couplings , a judicious choice of solvent (often in combination with water) is critical for balancing reagent solubility and optimizing the catalytic cycle. Toluene and 1,4-dioxane are robust choices for Suzuki and Buchwald-Hartwig reactions, while polar aprotic solvents like DMF excel in Heck reactions.

  • For nucleophilic aromatic substitution , polar aprotic solvents are strongly preferred to enhance nucleophile reactivity and stabilize the key Meisenheimer intermediate.

  • For organometallic transformations , the coordinating ability of ethereal solvents like THF and diethyl ether is paramount, with the choice potentially redirecting the entire reaction pathway.

This guide underscores the necessity for researchers to move beyond viewing solvents as a passive medium. By understanding the fundamental principles of solvent-solute and solvent-catalyst interactions, scientists can rationally select solvent systems to maximize the synthetic potential of versatile building blocks like 1-Bromo-2,4,5-trimethoxybenzene.

References

  • PubChem. 1-Bromo-2,4,5-trimethoxybenzene. [Link]

  • The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACG Publications. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]

  • ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

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Comparative

A Predictive Electrochemical Comparison of 1-Bromo-2,4,5-trimethoxybenzene and Its Isomers for Drug Development and Scientific Research

In the landscape of drug discovery and materials science, the electrochemical properties of small organic molecules are of paramount importance, governing their metabolic pathways, in vivo stability, and potential for us...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the electrochemical properties of small organic molecules are of paramount importance, governing their metabolic pathways, in vivo stability, and potential for use in electronic applications. This guide provides an in-depth comparative analysis of the predicted electrochemical behavior of 1-Bromo-2,4,5-trimethoxybenzene and its positional isomers: 2-Bromo-1,3,5-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene.

Introduction: The Significance of Electrochemical Properties

The ease with which a molecule can be oxidized or reduced is quantified by its redox potential. For drug development professionals, these potentials are critical indicators of a compound's metabolic fate. Molecules with lower oxidation potentials are more susceptible to oxidative metabolism by cytochrome P450 enzymes, which can influence their pharmacokinetic profile and potential for generating reactive metabolites. Conversely, for materials scientists, tuning the redox properties of aromatic compounds is key to designing novel organic electronic materials.

This guide will focus on predicting the relative oxidation potentials of the three bromo-trimethoxybenzene isomers, as the electron-rich nature of the trimethoxy-substituted benzene ring makes them more amenable to oxidation than reduction.

The Isomers under Investigation

The three positional isomers of bromo-trimethoxybenzene present a fascinating case study in the influence of substituent placement on electronic properties.

  • 1-Bromo-2,4,5-trimethoxybenzene: The bromine atom is situated between a methoxy group and a hydrogen atom, with methoxy groups at positions 2, 4, and 5.

  • 2-Bromo-1,3,5-trimethoxybenzene: The bromine atom is positioned between two methoxy groups in a symmetrical arrangement.

  • 5-Bromo-1,2,3-trimethoxybenzene: The bromine atom is para to a central methoxy group and flanked by two other methoxy groups.

The varied placement of the electron-donating methoxy groups and the electron-withdrawing (by induction) but also electron-donating (by resonance) bromine atom will dictate the electron density of the aromatic ring and, consequently, its susceptibility to oxidation.

Predicting Electrochemical Behavior: A Structure-Activity Relationship Approach

In the absence of direct experimental data, we can predict the relative electrochemical properties of these isomers by analyzing the electronic effects of their substituents. The key factors at play are the inductive and resonance (mesomeric) effects of the methoxy (-OCH₃) and bromo (-Br) groups.

  • Methoxy Group (-OCH₃): This group is strongly electron-donating through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. This effect is most pronounced at the ortho and para positions. It also has a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. Overall, the resonance effect dominates, making the methoxy group an activating group that lowers the oxidation potential of the benzene ring.[1]

  • Bromo Group (-Br): The bromine atom exerts a dual electronic effect. It is strongly electron-withdrawing by induction due to its high electronegativity.[2] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, although this effect is weaker than that of the methoxy group due to less effective orbital overlap between the larger bromine 4p orbitals and the carbon 2p orbitals of the benzene ring.[2] This resonance donation primarily affects the ortho and para positions. The inductive effect generally outweighs the resonance effect, making halogens deactivating groups in electrophilic aromatic substitution, yet they are ortho, para-directing.[3]

The overall effect of these substituents on the oxidation potential will be a sum of their individual contributions, heavily influenced by their relative positions. A higher electron density on the aromatic ring will lead to a lower oxidation potential, meaning the compound is more easily oxidized.

Based on these principles, we can predict the following trend in oxidation potentials:

2-Bromo-1,3,5-trimethoxybenzene < 1-Bromo-2,4,5-trimethoxybenzene ≈ 5-Bromo-1,2,3-trimethoxybenzene

Rationale:

  • 2-Bromo-1,3,5-trimethoxybenzene is predicted to have the lowest oxidation potential (be the most easily oxidized). In this highly symmetrical isomer, the bromine atom is flanked by two methoxy groups (ortho), and the third methoxy group is para to the bromine. This arrangement allows for maximal resonance stabilization of the cation radical formed upon oxidation. The electron-donating effects of all three methoxy groups are effectively concerted to increase the electron density of the ring.

  • 1-Bromo-2,4,5-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene are predicted to have higher and similar oxidation potentials compared to the 2-bromo isomer.

    • In 1-Bromo-2,4,5-trimethoxybenzene , the bromine atom has one ortho and one meta methoxy group. The para position to the bromine is occupied by a hydrogen. While still heavily activated by the three methoxy groups, the lack of a para-methoxy group to the bromine might slightly diminish the overall electron-donating capacity compared to the 2-bromo isomer.

    • In 5-Bromo-1,2,3-trimethoxybenzene , the bromine atom is para to one methoxy group and meta to the other two. This arrangement provides less direct resonance stabilization from two of the three methoxy groups compared to the 2-bromo isomer.

Experimental Workflow for Electrochemical Characterization

To validate these predictions, a standardized electrochemical analysis using cyclic voltammetry (CV) is recommended. This technique provides information on the oxidation and reduction potentials of a species and can offer insights into the kinetics of electron transfer.

Experimental Protocol: Cyclic Voltammetry

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep1 Dissolve 1-2 mM of the bromo-trimethoxybenzene isomer in an appropriate solvent (e.g., acetonitrile). prep2 Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). prep1->prep2 prep3 Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. prep2->prep3 cv1 Assemble a three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire). prep3->cv1 cv2 Immerse the electrodes in the prepared solution. cv1->cv2 cv3 Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.0 V) and back. cv2->cv3 cv4 Record the resulting current as a function of the applied potential. cv3->cv4 an1 Determine the anodic peak potential (Epa) for the oxidation of each isomer. cv4->an1 an2 If the process is reversible, determine the cathodic peak potential (Epc) and calculate the formal potential (E°'). an1->an2 an3 Compare the Epa or E°' values of the three isomers. an2->an3

Caption: Workflow for the electrochemical characterization of bromo-trimethoxybenzene isomers using cyclic voltammetry.

Comparative Data Summary (Predicted)

The following table summarizes the predicted relative electrochemical properties of the three isomers. The oxidation potentials are presented as a qualitative comparison, as precise values would require experimental determination.

IsomerPredicted Relative Oxidation PotentialRationale for Prediction
2-Bromo-1,3,5-trimethoxybenzene LowestSymmetrical arrangement with maximal resonance stabilization from three methoxy groups.
1-Bromo-2,4,5-trimethoxybenzene HigherAsymmetrical substitution with slightly less optimal resonance stabilization compared to the 2-bromo isomer.
5-Bromo-1,2,3-trimethoxybenzene HigherBromine is para to only one methoxy group, reducing the overall resonance-based electron donation.

Implications for Researchers and Drug Development

The predicted differences in the electrochemical properties of these isomers have significant practical implications:

  • For Drug Development: 2-Bromo-1,3,5-trimethoxybenzene, with its predicted lower oxidation potential, would likely be the most susceptible to oxidative metabolism. This could lead to a shorter biological half-life and potentially a higher clearance rate. Conversely, the other two isomers may exhibit greater metabolic stability. This information is crucial for designing compounds with desired pharmacokinetic profiles.

  • For Materials Science: The ability to tune the oxidation potential by simply changing the substituent positions is a powerful tool for designing organic electronic materials. The 2-bromo isomer could be a candidate for applications requiring a more easily oxidizable component, such as in the design of hole-transporting materials.

  • For Synthetic Chemistry: The differences in electron density of the aromatic rings will also influence their reactivity in various chemical transformations. For example, in electrophilic aromatic substitution reactions, the more electron-rich isomers would be expected to react more readily.

Conclusion

This guide provides a predictive framework for understanding the comparative electrochemical properties of 1-bromo-2,4,5-trimethoxybenzene and its positional isomers. Based on the principles of structure-activity relationships, it is anticipated that 2-bromo-1,3,5-trimethoxybenzene will exhibit the lowest oxidation potential due to the synergistic electron-donating effects of its three methoxy groups in optimal positions relative to the bromine atom. While experimental verification is essential, these predictions offer a valuable starting point for researchers in selecting the appropriate isomer for their specific application, be it in the development of new therapeutics or the design of novel organic materials. The detailed experimental protocol provided herein offers a clear pathway for the empirical validation of these theoretical considerations.

References

  • Hall, L. H., Kier, L. B., & Phipps, G. (2006). Structure‐activity relationship studies on the toxicities of benzene derivatives: I. An additivity model. Environmental Toxicology and Chemistry, 5(4), 355-365. [Link][4]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. [Link]

  • Luo, P., Feinberg, E. C., Guirado, G., Farid, S., & Dinnocenzo, J. P. (2014). Accurate oxidation potentials of 40 benzene and biphenyl derivatives with heteroatom substituents. The Journal of organic chemistry, 79(19), 9297-9304. [Link]

  • Michałowicz, J., & Duda, W. (2022). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 20(10), e07598. [Link][5]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with organic colorants. Chemical reviews, 113(7), 5322-5363. [Link]

  • Streitwieser, A., Heathcock, C. H., & Kosower, E. M. (1992). Introduction to organic chemistry. Macmillan.
  • Warren, J. J., Tronic, T. A., & Mayer, J. M. (2010). Thermochemistry of proton-coupled electron transfer reagents and its implications. Chemical reviews, 110(12), 6961-7001. [Link]

  • Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). The oxidation of methoxybenzenes. Journal of the American Chemical Society, 86(19), 4124-4128. [Link][6]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 1-Bromo-2,4,5-trimethoxybenzene: PPE, Operations, and Disposal

As researchers and developers, our work with specialized chemical intermediates like 1-Bromo-2,4,5-trimethoxybenzene is fundamental to innovation. However, progress cannot come at the expense of safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical intermediates like 1-Bromo-2,4,5-trimethoxybenzene is fundamental to innovation. However, progress cannot come at the expense of safety. This guide provides a comprehensive operational framework for handling this compound, grounded in the core principles of risk mitigation and procedural integrity. The protocols outlined here are designed to be self-validating systems, ensuring that safety is not just a checklist, but an integral part of the scientific process.

Hazard Assessment: Understanding the Risks

1-Bromo-2,4,5-trimethoxybenzene (CAS No. 20129-11-7) is a substituted bromobenzene derivative. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are significant and direct.[1] It is classified as causing skin irritation and serious eye irritation.[1] While comprehensive toxicological data may be limited, the known hazards necessitate handling this compound with a high degree of caution, treating it as potentially harmful if inhaled or ingested.[2][3] Our primary directive is to minimize all routes of exposure by employing a combination of engineering controls and robust Personal Protective Equipment (PPE).

Key Chemical and Hazard Data
PropertyValueSource
CAS Number 20129-11-7[1][4]
Molecular Formula C₉H₁₁BrO₃[1]
Appearance White to Orange to Green powder to crystal[4]
Melting Point 53.0 to 57.0 °C[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Primary Routes of Exposure Dermal (Skin), Ocular (Eyes), Inhalation (Dust)[5]

Personal Protective Equipment (PPE): An Essential Barrier

PPE is the final and most personal line of defense against chemical exposure. Its effectiveness is entirely dependent on correct selection, inspection, and use. The following PPE is mandatory when handling 1-Bromo-2,4,5-trimethoxybenzene.

  • Eye and Face Protection : The risk of serious eye irritation from solid particulates or splashes necessitates stringent eye protection.

    • Equipment : Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]

    • Causality : Standard safety glasses with side shields do not protect against fine dust that can become airborne during weighing or transfer. Goggles are essential to prevent contact with the conjunctiva. For large-scale operations or tasks with a high splash potential, a face shield should be worn over the primary goggle protection.[7]

  • Skin and Hand Protection : This compound is a known skin irritant.[1] Therefore, preventing dermal contact is a critical safety objective.

    • Gloves : Wear chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for handling solids. However, for prolonged contact or when using solvents, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly.[8][9]

    • Protective Clothing : A buttoned lab coat is the minimum requirement. For tasks involving larger quantities, consider a chemical-resistant apron. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[10] Closed-toe shoes are mandatory in any laboratory setting.[11]

  • Respiratory Protection : The primary engineering control for respiratory protection is a certified chemical fume hood. All handling of 1-Bromo-2,4,5-trimethoxybenzene powder should occur within a fume hood to control airborne dust.[3][6]

    • When Respirators are Needed : In the rare event that engineering controls are insufficient or during a significant spill cleanup, respiratory protection may be required. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if dust generation is unavoidable.[6][10]

    • Hierarchy of Controls : Remember that PPE is the last resort. The primary goal is always to use engineering controls (like a fume hood) and administrative controls (safe work practices) to prevent the generation of airborne hazards in the first place.

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[6][12]

    • Don all required PPE as described in Section 2.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the controlled workspace.

    • Place an absorbent, disposable bench liner on the fume hood work surface.

  • Execution (Weighing and Transfer) :

    • Carefully open the container of 1-Bromo-2,4,5-trimethoxybenzene inside the fume hood. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Tightly close the main container immediately after dispensing.

    • Carefully add the weighed solid to your reaction vessel or solvent.

  • Post-Handling and Decontamination :

    • Wipe down any contaminated surfaces, spatulas, and the exterior of the waste container with a damp cloth before removing them from the fume hood.

    • Dispose of all contaminated disposable materials (weigh boats, bench liners, wipes) in a designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Emergency Preparedness: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate its consequences.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][12]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

Spill Response Protocol

For minor spills contained within a chemical fume hood:

  • Alert : Notify colleagues in the immediate area.

  • Isolate : Keep the fume hood sash lowered.

  • Contain : Use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid raising dust.[8]

  • Collect : Carefully sweep the absorbed material and spilled solid into a labeled container for hazardous waste disposal. Use non-sparking tools.[8][13]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all cleanup materials as hazardous waste.[14]

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill Prevent entry to drains ppe->contain absorb Cover with Absorbent Material (e.g., Vermiculite) contain->absorb collect Sweep into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area and Equipment collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for managing a chemical spill.

Disposal and Storage Plan

Proper storage and disposal are critical for laboratory safety and environmental compliance.

  • Storage : Store 1-Bromo-2,4,5-trimethoxybenzene in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] It must be stored away from incompatible materials such as strong oxidizing agents.[2][6]

  • Disposal : This chemical and any materials contaminated with it must be treated as hazardous waste.

    • Waste Collection : Collect all waste (excess reagent, contaminated materials) in a clearly labeled, sealed container.

    • Regulatory Compliance : Disposal must be conducted through a licensed waste disposal service in accordance with all local, regional, and national regulations.[2][10] Do not under any circumstances discharge this chemical into drains or the environment.[10][13]

This guide is intended to provide a robust framework for the safe handling of 1-Bromo-2,4,5-trimethoxybenzene. It is incumbent upon every scientist to integrate these principles into their daily work, fostering a culture where safety and scientific excellence are inextricably linked.

References

  • PubChem . 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3. National Center for Biotechnology Information. [Link]

  • BESA . Recommended PPE to handle chemicals. [Link]

  • Thermo Fisher Scientific . Safety Data Sheet: 1-Bromo-2-nitrobenzene. (2009-09-26). [Link]

  • Cole-Parmer . Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. [Link]

  • OSHA . Nonmandatory Compliance Guidelines for Hazard Assessment and Personal Protective Equipment Selection. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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